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  • Product: 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol
  • CAS: 1249781-75-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in contemporary drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest in contemporary drug discovery and development. While experimental data for this specific molecule is not extensively available in public literature, this guide furnishes researchers, scientists, and drug development professionals with a robust framework for its characterization. By amalgamating theoretical insights, data from structurally analogous compounds, and detailed, field-proven experimental protocols, this document serves as a practical manual for determining the essential physicochemical parameters that govern the behavior and therapeutic potential of this molecule. The guide is structured to not only present available data but to empower researchers to generate high-quality, reliable data in their own laboratories.

Introduction: The Significance of the Benzoxazole-2-thiol Scaffold

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 2-position, along with halogen substitutions on the benzene ring, such as in 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. A thorough understanding of its physicochemical properties is therefore a prerequisite for any rational drug design and development program. This guide will delve into the key parameters that dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Identity and Computed Properties

A foundational step in the characterization of any chemical entity is the confirmation of its molecular identity and the utilization of computational tools to predict its fundamental properties. These predicted values, while not a substitute for experimental data, offer valuable initial insights and can guide experimental design.

Table 1: Molecular and Computed Properties of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

PropertyValueSource
CAS Number 1249781-75-6[1][2]
Molecular Formula C₇H₃ClFNOS[1]
Molecular Weight 203.62 g/mol [1]
Canonical SMILES C1=C(C2=C(C(=C1)F)OC(=N2)S)Cl[1]
InChI Key VDYXZRRIZKZXBI-UHFFFAOYSA-N[2]
Topological Polar Surface Area (TPSA) 26.03 Ų[1]
Predicted logP 2.909[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

The synthesis of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol typically proceeds through the cyclization of the corresponding 2-aminophenol derivative with a thiocarbonyl source. The general and a proposed specific synthetic pathway are outlined below.

General Synthetic Approach for Benzoxazole-2-thiols

The most common and effective route for preparing benzoxazole-2-thiol derivatives involves the reaction of a 2-aminophenol with carbon disulfide in the presence of a base.[3][4]

General Synthesis 2-Aminophenol 2-Aminophenol Benzoxazole-2-thiol Benzoxazole-2-thiol 2-Aminophenol->Benzoxazole-2-thiol  + CS₂  Base (e.g., KOH)  Solvent (e.g., Ethanol)  Reflux

Caption: General synthetic scheme for benzoxazole-2-thiols.

Proposed Synthesis of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

The specific synthesis of the title compound would start from 2-amino-6-chloro-4-fluorophenol.

Specific Synthesis 2-Amino-6-chloro-4-fluorophenol 2-Amino-6-chloro-4-fluorophenol 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol 2-Amino-6-chloro-4-fluorophenol->7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol  + CS₂  KOH, Ethanol  Reflux Solubility Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis Excess Solid Add Excess Solid to Solvent Agitation Agitate at Constant Temperature (24-48h) Excess Solid->Agitation Centrifugation Centrifuge/Filter Agitation->Centrifugation Quantification Quantify Supernatant (HPLC) Centrifugation->Quantification HPLC Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Chromatogram Analysis (Purity, Quantification) Detect->Analyze

Sources

Exploratory

An In-Depth Technical Guide to 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol: Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6) is a highly specialized, multi-halogenated heterocyclic building block. The benzoxazole core is recognized as a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6) is a highly specialized, multi-halogenated heterocyclic building block. The benzoxazole core is recognized as a privileged scaffold in medicinal chemistry and materials science. The strategic placement of fluorine and chlorine atoms at the 5- and 7-positions tightly modulates the molecule's lipophilicity, metabolic stability, and electronic distribution. Meanwhile, the 2-thiol moiety serves as a highly versatile nucleophilic handle, enabling downstream derivatization for drug discovery and structure-activity relationship (SAR) studies.

Chemical Identity & Structural Characteristics

The structural identity of this compound is defined by its bicyclic benzoxazole core, featuring a thiol-thione tautomeric equilibrium at the 2-position. The electron-withdrawing nature of the halogen substituents significantly lowers the pKa of the thiol group, enhancing its reactivity in nucleophilic substitution reactions.

Table 1: Primary Chemical Identifiers
IdentifierValue
CAS Number 1249781-75-6
Molecular Formula C₇H₃ClFNOS
Molecular Weight 203.62 g/mol
SMILES String SC1=NC2=CC(F)=CC(Cl)=C2O1
IUPAC Name 7-chloro-5-fluoro-3H-1,3-benzoxazole-2-thione (tautomer)

Data supported by commercial chemical databases .

Synthesis Methodology & Mechanistic Pathways

The synthesis of benzoxazole-2-thiol derivatives relies on the cyclodehydration of substituted 2-aminophenols with carbon disulfide (CS₂) under basic conditions . For this specific compound, the starting material is 2-amino-4-fluoro-6-chlorophenol .

Mechanistic Rationale (Expertise & Causality)

The reaction is driven by a sequence of nucleophilic attacks. The base (KOH) deprotonates both the amine and the phenol of the starting material. The highly nucleophilic amine attacks the electrophilic carbon of CS₂, forming a transient dithiocarbamate intermediate. Subsequently, the adjacent phenoxide oxygen executes an intramolecular nucleophilic attack on the thiocarbonyl carbon. This cyclization expels hydrogen sulfide (H₂S) as a leaving group, driving the reaction forward to form the thermodynamically stable benzoxazole ring.

SynthesisMechanism A 2-Amino-4-fluoro- 6-chlorophenol C Dithiocarbamate Intermediate A->C KOH, EtOH Nucleophilic Attack B Carbon Disulfide (CS₂) B->C D 7-Chloro-5-fluoro-1,3- benzoxazole-2-thiol C->D Reflux, -H₂S Cyclodehydration

Mechanistic pathway for the synthesis of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through built-in quality control checkpoints.

Reagents Required:

  • 2-Amino-4-fluoro-6-chlorophenol (1.0 eq)

  • Potassium Hydroxide (KOH) pellets (1.5 eq)

  • Carbon Disulfide (CS₂) (2.0 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (for workup)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of 2-amino-4-fluoro-6-chlorophenol in 50 mL of absolute ethanol. Causality: Ethanol solubilizes the polar precursors and allows a safe reflux temperature (~78°C) that drives the endothermic cyclization without thermal degradation.

  • Base Addition: Add 15.0 mmol (1.5 eq) of KOH pellets. Stir at room temperature until completely dissolved. Validation: The solution will darken, indicating the successful formation of the phenoxide/amine anion.

  • Reagent Introduction: Inside a fume hood, add 20.0 mmol (2.0 eq) of CS₂ dropwise over 10 minutes. Causality: Dropwise addition prevents the rapid volatilization of CS₂ (b.p. 46°C) caused by the exothermic formation of the dithiocarbamate intermediate.

  • Cyclodehydration: Heat the mixture to reflux (70–75°C) for 4 to 6 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the starting material and emergence of a highly UV-active product spot confirms completion.

  • Workup & Precipitation: Cool the mixture to room temperature, then pour it into 100 mL of crushed ice-water. Slowly add glacial acetic acid dropwise with vigorous stirring until the pH reaches 4–5. Causality: The reaction yields a water-soluble potassium thiolate salt. Acetic acid carefully protonates it to the neutral, insoluble thiol without hydrolyzing the benzoxazole ring. Validation: A dense precipitate forms immediately at the isoelectric point.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold distilled water (3 × 20 mL), and dry under vacuum at 40°C overnight.

Applications in Drug Development

Benzoxazole derivatives are prominent in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties . The 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol scaffold acts as a powerful pharmacophore model.

Subsequent S-alkylation of the thiol moiety yields thioether derivatives, which are heavily utilized in SAR studies for antibacterial agents and enzyme inhibitors . The dual halogenation (F, Cl) increases the molecule's ability to cross lipid bilayers (enhancing bioavailability) and provides distinct vectors for halogen bonding within target protein active sites.

Pharmacophore Core 7-Chloro-5-fluoro-1,3- benzoxazole-2-thiol (Core Scaffold) Alkylation S-Alkylation (Alkyl Halides, K₂CO₃) Core->Alkylation Thioether Formation Acylation N-Acylation / S-Acylation Core->Acylation Amide/Thioester Formation Bio1 Antimicrobial Agents (e.g., S. aureus, E. coli) Alkylation->Bio1 Bio2 Anticancer Agents (e.g., HeLa Cell Cytotoxicity) Alkylation->Bio2 Acylation->Bio1

Pharmacophore derivatization of the benzoxazole-2-thiol core for drug discovery.

Analytical Characterization

To ensure trustworthiness and validate the structural integrity of the synthesized 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol, the following spectroscopic profile must be confirmed:

Table 2: Expected Spectroscopic Data for Validation
Analytical TechniqueExpected Signals / ObservationsDiagnostic Significance
¹H NMR (DMSO-d₆) ~13.5 ppm (br s, 1H, -SH); ~7.6 ppm (dd, 1H, Ar-H); ~7.4 ppm (dd, 1H, Ar-H)Confirms the thiol proton (broadened by tautomerism) and the two meta-coupled aromatic protons.
¹⁹F NMR ~ -115 ppm (s, 1F)Verifies the presence of the fluorine atom on the aromatic ring.
FT-IR Spectroscopy 2550 cm⁻¹ (S-H stretch, weak); 1620 cm⁻¹ (C=N stretch); 1050 cm⁻¹ (C-S stretch)Differentiates the thiol form from the thione tautomer; confirms benzoxazole ring formation.
LC-MS (ESI-) m/z 202.0 [M-H]⁻Confirms the molecular weight (203.62 g/mol ) via the deprotonated molecular ion, typical for acidic thiols.

References

  • PubMed Central (NIH). Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • Taylor & Francis. Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. Available at:[Link]

Foundational

Solvation Dynamics and Handling Protocols for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol in DMSO

Executive Summary In fragment-based drug discovery and the synthesis of bioactive heterocycles, 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol serves as a critical building block. However, the presence of the reactive thiol g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery and the synthesis of bioactive heterocycles, 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol serves as a critical building block. However, the presence of the reactive thiol group (-SH) combined with the halogenated benzoxazole core presents unique physicochemical challenges during high-throughput screening and assay preparation. This technical guide establishes the causality behind solvent selection, outlines a self-validating protocol for preparing Dimethyl sulfoxide (DMSO) stock solutions, and provides strategies to mitigate oxidative degradation.

Physicochemical Profiling and Tautomerism

Understanding the molecular properties of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is the first step in predicting its solvation behavior. The compound exhibits a thiol-thione tautomeric equilibrium. In solid state or non-polar environments, the thiol form may be present, but in highly polar aprotic solvents like DMSO, the equilibrium shifts significantly toward the thione form. This shift alters the hydrogen-bonding network, directly impacting solubility kinetics.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol
CAS Number 1249781-75-6
Molecular Formula C₇H₃ClFNOS[1]
Molecular Weight 203.62 g/mol [1]
Purity Standard ≥95% (Commercially available)[1]
Primary Functional Groups Thiol/Thione, Benzoxazole, Aryl Halides
Storage Temperature (Solid) 2-8°C, Sealed in dry environment[1]

Solvation Causality: Why DMSO?

While benzoxazole derivatives show limited solubility in non-polar solvents like hexane[2], they are highly soluble in Dimethyl sulfoxide (DMSO) . The causality behind this choice relies on three specific molecular interactions:

  • Dielectric Constant and Polarity: DMSO possesses a high dielectric constant (

    
    ), which effectively shields the localized dipoles of the halogenated benzoxazole ring, reducing solute-solute lattice energy.
    
  • Hydrogen Bond Acceptor Capacity: The oxygen atom in DMSO acts as a strong hydrogen bond acceptor. It interacts favorably with the proton of the thiol (or the N-H proton in the thione tautomer), facilitating rapid dissolution.

  • Oxidation Mitigation: The thiol group (-SH) is highly susceptible to oxidative dimerization, forming disulfides. The presence of water accelerates this process by facilitating proton exchange. Utilizing anhydrous DMSO (<0.005% water) minimizes this catalytic degradation pathway, ensuring the integrity of the fragment[3].

Table 2: Volumetric Requirements for DMSO Stock Solutions (Based on MW = 203.62 g/mol . Adjust mass proportionally based on specific batch purity).

Target ConcentrationCompound Mass (mg)Anhydrous DMSO Volume (μL)
10 mM 2.041000
20 mM 4.071000
50 mM 10.181000
100 mM 20.361000

Standardized Dissolution Protocol (Self-Validating System)

To maintain scientific integrity, the dissolution process must be treated as a self-validating workflow. Each step is designed to prevent degradation while providing a measurable endpoint to confirm success.

Step 1: Thermal Equilibration

  • Action: Remove the solid compound from 2-8°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

  • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Moisture introduces water into the DMSO stock, which acts as a catalyst for disulfide bond formation.

Step 2: Precision Weighing and Solvent Addition

  • Action: Weigh the required mass (e.g., 10.18 mg for a 50 mM stock) into an amber glass or low-bind microcentrifuge tube. Add 1.0 mL of anhydrous DMSO (sealed under Argon).

  • Causality: Amber glass protects the photosensitive halogenated core from UV-induced radical formation.

Step 3: Acoustic Cavitation (Sonication)

  • Action: Sonicate the mixture in a water bath at room temperature for 5–10 minutes. Do not use a heat block.

  • Causality: While heating increases thermodynamic solubility, it also provides the activation energy for thermal degradation and thiol oxidation. Acoustic cavitation provides localized mechanical shear to break up crystalline lattices without elevating the bulk temperature of the solution.

Step 4: Self-Validation and Quality Control

  • Action: Visually inspect the solution against a strong light source. If particulate matter scatters light (Tyndall effect), dissolution is incomplete.

  • Validation: Extract a 1 μL aliquot and perform a rapid LC-MS analysis. The presence of a single peak at m/z 202.5 [M-H]⁻ confirms successful dissolution. The appearance of a peak at m/z ~404 indicates disulfide dimerization, invalidating the stock. If validated, proceed to Step 5.

Stability and Storage Workflows

Repeated freeze-thaw cycles are the primary cause of stock solution failure. As DMSO freezes (melting point ~19°C), the solute is excluded from the solvent crystal lattice, creating localized zones of extreme concentration that force precipitation.

  • Aliquoting: Immediately divide the validated stock solution into single-use aliquots (e.g., 50 μL per tube).

  • Inert Atmosphere: Overlay the headspace of each tube with Argon or Nitrogen gas before sealing.

  • Storage: Store at -80°C. When required for an assay, thaw a single aliquot at room temperature, vortex for 30 seconds to ensure homogeneity, and discard any remaining volume after use.

G A Solid Compound (7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol) B Solvent Addition (Anhydrous DMSO) A->B Weighing C Dissolution (Vortex/Sonication) B->C Mixing D Quality Control (LC-MS / Visual Inspection) C->D Verification D->C Fail (Incomplete) E Aliquot & Storage (-80°C, Argon/Nitrogen) D->E Pass F Assay-Ready Dilution E->F Thaw & Dilute

Workflow for preparing and storing DMSO stock solutions of benzoxazole-2-thiols.

References

  • PubMed Central (PMC). "Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads".[Link]

Sources

Exploratory

Tautomerism in 2-Mercaptobenzoxazole Derivatives: Mechanistic Foundations, Synthetic Workflows, and Therapeutic Applications

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 2-Mercaptobenzoxazole (2-MBO) and its derivatives constitute a privileged class of heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2-Mercaptobenzoxazole (2-MBO) and its derivatives constitute a privileged class of heterocyclic scaffolds with profound implications in medicinal chemistry, materials science, and industrial catalysis[1][2]. A defining physicochemical feature of the 2-MBO core is its dynamic prototropic equilibrium—specifically, the thione-thiol tautomerism[1].

For drug development professionals and synthetic chemists, understanding the thermodynamic balance and proton transfer mechanisms between the benzo[d]oxazole-2-thiol (thiol) and benzoxazole-2-thione (thione) forms is not merely an academic exercise; it is a critical prerequisite for rational drug design and controlled functionalization[3]. This whitepaper synthesizes the physical chemistry of 2-MBO tautomerism, details self-validating synthetic protocols, and outlines the pharmacological utility of its derivatives.

Mechanistic Foundations of Thione-Thiol Tautomerism

2-MBO exists in a dynamic equilibrium that dictates its chemical reactivity. Because nucleophilic attack by alkyl halides or other electrophiles can occur at either the nitrogen or sulfur atom, predicting the dominant tautomeric species under specific conditions is essential[4].

Thermodynamics and Phase Dependency

Extensive quantum chemical calculations (AM1, MP2) and gas-phase photoelectron spectroscopy (PES) have definitively established that the thione tautomer is the thermodynamically favored form in the vapor phase, solid state, and most solutions[5][6]. Synchrotron radiation PES studies confirm the exclusive presence of the thione form in the vapor phase, with experimental ionization potentials aligning perfectly with ab initio STEX calculations[5]. The stability of the thione form is attributed to extended electron delocalization across the heterocyclic system, which minimizes overall electronic strain.

Proton Transfer Dynamics: Intramolecular vs. Intermolecular

While the thione form predominates, the rapid transition between tautomers observed at room temperature cannot be explained by a simple intramolecular proton transfer[6].

  • The Intramolecular Barrier: Semiempirical molecular orbital calculations reveal a prohibitively high potential energy barrier of approximately 40 to 50 kcal/mol for a direct intramolecular hydrogen shift[6].

  • The Intermolecular Solution: The tautomeric process is instead facilitated through a geometric model of co-planar dimers[6]. These dimers are stabilized by intermolecular hydrogen bonding between the sulfur and nitrogen centers (the thiocyanate syntonic units). This dimerization enables a simultaneous intermolecular proton transfer with a significantly lower activation energy, explaining the rapid equilibrium observed experimentally[4][6].

Tautomerism Thiol Thiol Tautomer (2-Mercaptobenzoxazole) Thione Thione Tautomer (Benzoxazole-2-thione) Most Stable Phase Thiol->Thione Intramolecular PT Barrier: 40-50 kcal/mol Dimer Co-planar Dimer (Intermolecular H-bonding) Thiol->Dimer Dimerization (Fast) Dimer->Thione Intermolecular PT (Low Barrier)

Fig 1. Tautomeric equilibrium of 2-MBO highlighting the low-barrier intermolecular proton transfer.

Implications for Chemical Synthesis & Reactivity

The dual nature of 2-MBO allows for divergent synthetic pathways, demanding precise control over reaction conditions[3].

  • S-Alkylation: Under basic conditions, deprotonation yields a highly nucleophilic thiolate anion. Because the thione form dominates the neutral equilibrium, the exocyclic sulfur becomes highly polarizable upon deprotonation, heavily favoring S-alkylation with alkyl halides[4].

  • N-Alkylation and Aminomethylation: In specific substitution reactions, such as aminomethylation using methylene-bis-amines, N-substituted benzoxazolin-2-thiones are preferentially formed kinetically[7].

  • Oxidative Dimerization: The mercapto group is highly susceptible to oxidation, readily forming mercaptobenzoxazole disulfide[1][2]. This necessitates careful handling—such as the use of activated charcoal during workup—to adsorb oxidized byproducts and isolate the pure monomeric thione[1].

Experimental Methodologies

Protocol 1: Synthesis of the 2-Mercaptobenzoxazole Core

This self-validating protocol describes the foundational condensation of o-aminophenol with carbon disulfide. The mixed ethanol/water solvent system is chosen specifically to optimize the solubility of both the organic precursor and the inorganic base (KOH), while maintaining a reflux temperature ideal for driving the endothermic cyclization[1][3].

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.91 g of 2-aminophenol and 5.65 g of potassium hydroxide in 100 mL of 95% ethanol and 15 mL of deionized water[1].

  • Thio-carbonyl Addition: Cautiously add 6.19 mL of carbon disulfide to the solution[1]. (Causality: CS₂ acts as the sulfur source, forming a dithiocarbamate intermediate. Perform strictly in a fume hood due to volatility).

  • Cyclization: Heat the reaction mixture to reflux and maintain for 3 to 4 hours[1]. This thermal energy drives the intramolecular cyclization of the intermediate, eliminating H₂S and water to form the benzoxazole-2-thione ring[3].

  • Purification (Critical Step): Add a small amount of activated charcoal to the hot solution and reflux for an additional 10 minutes[1]. (Causality: Charcoal selectively adsorbs heavier oxidized disulfide impurities that form naturally due to the mercapto group's susceptibility to oxidation).

  • Crystallization: Filter the hot mixture to remove the charcoal. Heat the filtrate to 70-80 °C, add 100 mL of warm water, and allow it to cool slowly to room temperature to precipitate the pure 2-MBO crystals[1][4].

Workflow Step1 Reagents: o-Aminophenol + CS2 + KOH Solvent: 95% EtOH / H2O Step2 Reflux (3-4 hrs) Formation of Dithiocarbamate Step1->Step2 Step3 Intramolecular Cyclization Elimination of H2S & H2O Step2->Step3 Step4 Purification Activated Charcoal (10 min) Step3->Step4 Step5 Crystallization Cooling in Warm Water Step4->Step5

Fig 2. Step-by-step synthetic workflow for the preparation and purification of the 2-MBO core.

Protocol 2: Crystallographic Validation of Tautomeric Form

To confirm the thione structure in the solid state:

  • Dissolve 35 mg of synthesized 2-MBO in 20 mL of hot methanol on a magnetic stirrer hotplate[4].

  • Allow the solution to cool slowly at room temperature for several days to yield X-ray quality crystals[4].

  • Analyze using a CCD diffractometer (e.g., MoKα radiation at 293 K)[4]. The resulting electron density maps will confirm the planar thione conformation, stabilized by self-complementary N-H···S hydrogen bonds forming a 1D chain[4].

Quantitative Data & Biological Applications

2-MBO derivatives are highly privileged scaffolds in drug discovery[8]. They act as potent carbonic anhydrase inhibitors (CAIs), offering a novel binding mode distinct from classical sulfonamides[2][9]. Furthermore, they exhibit significant antimicrobial, antifungal, and anticancer activities[2][8].

Table 1: Quantitative and Functional Data of 2-MBO and Derivatives

Property / MetricQuantitative ValueExperimental ContextRef.
Melting Point 192 - 195 °CStandard characterization of pure 2-MBO powder.[2]
Intramolecular PT Barrier ~40 - 50 kcal/molDerived via AM1 semiempirical molecular orbital calculations.[6]
hCA Inhibition (Ki) 0.97 - 88.4 μMAssayed against human carbonic anhydrase (hCA) isoforms.[2]
IR Absorption: ν(C=N) 1618 cm⁻¹Spectroscopic confirmation of the oxazole ring integrity.[10]
IR Absorption: ν(S-H) 2610 cm⁻¹Indicates the presence of the thiol tautomer in the dynamic mixture.[10]

References

  • 2-Mercaptobenzoxazole CAS 2382-96-9 | Research Chemical - Benchchem. 1

  • Fig. S8 Thiol (a) and thione (b) tautomeric forms of 2-mercaptobenzoxazole - ResearchGate. 9

  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues - ResearchGate. 11

  • Biocidal activity of aminomethyl derivatives of 2-mercaptobenzoxazole - CHEMICAL PROBLEMS. 7

  • Gas-Phase Photoemission Study of 2-Mercaptobenzoxazole - The Journal of Physical Chemistry A (ACS Publications). 5

  • INTERMOLECULAR PROTON TRANSFER PROCESS IN SULFUR TAUTOMERIC HETEROCYCLES. I. A QUANTUM CHEMICAL APPROACH - Taylor & Francis. 6

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives - SAPUB. 10

  • The Genesis and Evolution of Benzoxazole-2-Thione Compounds: A Technical Guide - Benchchem. 3

  • Buy 2-Mercaptobenzoxazole | 2382-96-9 - Smolecule. 2

  • oxazolo - Asian Journal of Organic & Medicinal Chemistry - Asianpubs. 8

  • Molecular and Crystal Structure of 2-Mercaptobenzoxazole - iMedPub. 4

Sources

Foundational

The Strategic Role of 5-Fluoro Substitution in Benzoxazole Bioactivity: Mechanistic Insights and Synthetic Workflows

Executive Summary The benzoxazole nucleus is a privileged bicyclic scaffold in medicinal chemistry, frequently serving as the core pharmacophore for a vast array of therapeutic agents. While structural modifications at v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole nucleus is a privileged bicyclic scaffold in medicinal chemistry, frequently serving as the core pharmacophore for a vast array of therapeutic agents. While structural modifications at various positions of the benzoxazole ring yield diverse biological activities, the introduction of a fluorine atom at the C-5 position represents a highly rationalized and strategic optimization step. This whitepaper provides an in-depth technical analysis of how 5-fluoro substitution modulates the physicochemical and pharmacokinetic properties of benzoxazoles, ultimately driving enhanced anticancer and antimicrobial bioactivity[1].

Mechanistic Rationale: The Impact of C-5 Fluorination

The decision to fluorinate the 5-position of a benzoxazole ring is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles. Fluorine, being the most electronegative element (Pauling scale χ = 4.0) with a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), acts as an ideal bioisostere[1].

Metabolic Stability and CYP450 Evasion

The C-5 position on the benzoxazole ring is a known "soft spot" for oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. By substituting the C-5 hydrogen with a highly stable C-F bond, medicinal chemists can effectively block aromatic hydroxylation. This causality directly translates to an extended pharmacokinetic half-life and improved metabolic stability without introducing significant steric bulk that might disrupt target binding[1].

Electronic Effects and Lipophilic Efficiency (LipE)

The strong inductive electron-withdrawing effect of the 5-fluoro group lowers the pKa of adjacent basic functional groups. This modulation ensures that a higher fraction of the drug remains un-ionized at physiological pH, thereby increasing the molecule's lipophilicity (logP) and enhancing passive diffusion across lipid bilayers[1].

SAR Core Benzoxazole Scaffold F_Sub 5-Fluoro Substitution Core->F_Sub Metabolic Metabolic Stability (Blocks CYP450) F_Sub->Metabolic Electronic Electronic Effects (Lowers pKa) F_Sub->Electronic Lipophilic Lipophilicity (logP) (Permeability) F_Sub->Lipophilic Bioactivity Enhanced Bioactivity (Anticancer) Metabolic->Bioactivity Electronic->Bioactivity Lipophilic->Bioactivity

SAR logic demonstrating the impact of 5-fluoro substitution on benzoxazole bioactivity.

Quantitative Bioactivity Profile

Empirical data consistently demonstrates that 5-fluorobenzoxazoles exhibit superior cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. For instance, the 5-fluoro analogue of 2-(3,4-dimethoxyphenyl)benzoxazole demonstrates submicromolar potency against sensitive breast cancer cell lines[2]. Furthermore, dual functionalization—such as combining a 5-fluoro substitution with a 6-piperazine moiety—has been shown to drastically enhance cytotoxicity against lung carcinoma[3].

Table 1: Comparative in vitro Cytotoxicity of Benzoxazole Derivatives
Compound ScaffoldC-5 SubstitutionTarget Cell LineAssayPotency (GI50/IC50)Ref
2-(3,4-Dimethoxyphenyl)benzoxazoleNone (H)MCF-7 (Breast)GI50> 10.0 μM[2]
2-(3,4-Dimethoxyphenyl)benzoxazole5-Fluoro MCF-7 (Breast)GI500.36 μM[2]
2-(3,4-Dimethoxyphenyl)benzoxazole5-Fluoro MDA-468 (Breast)GI500.27 μM[2]
2-Methyl-6-(4-aryl-piperazin-1-yl)benzoxazole5-Fluoro A-549 (Lung)IC50< 5.0 μM[3]

Experimental Workflows and Synthetic Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and late-stage functionalization of 5-fluorobenzoxazoles. Every step is designed as a self-validating system, with explicit causality provided for the experimental conditions.

Protocol A: Synthesis of 5-Fluoro-2-arylbenzoxazoles via Oxidative Cyclization

This protocol utilizes a mild hypervalent iodine oxidant to construct the benzoxazole ring without degrading the sensitive fluoro-aromatic system.

  • Schiff Base Condensation:

    • Procedure: Dissolve 1.0 eq of 2-amino-4-fluorophenol and 1.05 eq of the desired aryl aldehyde in absolute ethanol. Reflux for 2 hours.

    • Causality: Ethanol acts as a protic solvent that facilitates the dehydration step required for imine (Schiff base) formation. The slight excess of aldehyde drives the equilibrium toward the product.

  • Oxidative Ring Closure:

    • Procedure: Cool the mixture to room temperature. Evaporate the ethanol and redissolve the crude imine in anhydrous dichloromethane (DCM). Add 1.2 eq of Iodobenzene diacetate (PhI(OAc)₂). Stir at room temperature for 4 hours.

    • Causality: PhI(OAc)₂ is selected over harsher oxidants (like DDQ or KMnO₄) because it promotes intramolecular ring closure via a controlled ionic mechanism, preventing the oxidative defluorination or over-oxidation of the electron-rich phenolic ring.

  • Quenching and Validation:

    • Procedure: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with DCM. Monitor via TLC (Hexane/EtOAc 7:3); the disappearance of the fluorescent imine spot validates complete cyclization.

    • Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine, preventing downstream degradation of the target compound during silica gel chromatography.

Workflow Start 2-Amino-4-fluorophenol + Aryl Aldehyde Step1 Schiff Base Formation (Ethanol, Reflux) Start->Step1 Step2 Oxidative Cyclization (PhI(OAc)2, DCM) Step1->Step2 Purification Chromatography (Hexane/EtOAc) Step2->Purification Product 5-Fluoro-2-arylbenzoxazole (Yield: 75-85%) Purification->Product

Step-by-step synthetic workflow for 5-fluoro-2-arylbenzoxazole derivatives.

Protocol B: Late-Stage Functionalization via SuFEx Click Chemistry

Recent advances have utilized Sulfur(VI) Fluoride Exchange (SuFEx) to append fluorosulfate groups to benzoxazoles, drastically increasing their binding affinity to targets like the Estrogen Receptor alpha (ERα)[4].

  • Deprotonation:

    • Procedure: Dissolve the phenolic 5-fluorobenzoxazole precursor in dry DCM. Add 2.0 eq of Triethylamine (Et₃N).

    • Causality: Et₃N deprotonates the phenol, generating a highly nucleophilic phenoxide ion primed for the SuFEx exchange.

  • SuFEx Reaction:

    • Procedure: Introduce SO₂F₂ gas (or a stable liquid surrogate like 4-(acetylamino)phenyl imidazosulfuryl fluoride) under an inert argon atmosphere. Stir for 12 hours.

    • Causality: The SuFEx reaction is highly chemoselective. The S(VI) center exclusively reacts with the hard phenoxide nucleophile, yielding a highly stable -OSO₂F linkage that is resistant to physiological hydrolysis but capable of covalent binding within enzyme active sites[4].

Target Interactions: Mechanism of Action (MoA)

The enhanced bioactivity of 5-fluorobenzoxazoles is deeply tied to their interaction with specific intracellular receptors. For instance, in breast cancer models (MCF-7 and MDA-468), highly potent 5-fluorobenzoxazole derivatives act as ligands for the Aryl Hydrocarbon Receptor (AhR)[2].

Upon binding the fluorinated ligand, the AhR undergoes a conformational change, shedding its cytosolic chaperones (e.g., HSP90). The ligand-receptor complex translocates into the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs). This triggers the transcription of CYP1A1, leading to localized reactive oxygen species (ROS) generation and subsequent apoptosis[2]. The 5-fluoro substitution optimizes the spatial geometry and lipophilicity required for high-affinity AhR binding.

MoA Drug 5-Fluorobenzoxazole AhR Aryl Hydrocarbon Receptor (AhR) Drug->AhR Binding Translocation Nuclear Translocation AhR->Translocation GeneExpr CYP1A1 Expression Translocation->GeneExpr Apoptosis Cancer Cell Apoptosis GeneExpr->Apoptosis

Mechanism of action for 5-fluorobenzoxazole-mediated apoptosis via the AhR pathway.

Conclusion

The 5-fluoro substitution in benzoxazole chemistry is a masterclass in rational drug design. By simultaneously addressing metabolic liabilities, optimizing lipophilicity, and enhancing target binding affinity, this single-atom substitution transforms a standard heterocyclic scaffold into a highly potent pharmacophore. As demonstrated through robust synthetic workflows and validated in vitro data, 5-fluorobenzoxazoles represent a critical frontier in the development of next-generation anticancer and antimicrobial therapeutics.

References

  • Source: nih.
  • Source: rsc.
  • 2-(4-(Fluorosulfonyloxy)phenyl)
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648)
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)

Sources

Exploratory

An In-Depth Technical Guide to Halogenated Benzoxazole-2-thiols: Synthesis, Reactivity, and Biological Frontiers

Abstract The benzoxazole scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a thiol group at the 2-positi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoxazole scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a thiol group at the 2-position and halogen atoms on the fused benzene ring gives rise to halogenated benzoxazole-2-thiols, a class of compounds with significant therapeutic potential. Halogenation profoundly influences the molecule's lipophilicity, electronic distribution, and metabolic stability, often enhancing its interaction with biological targets. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, and diverse biological activities of these compounds. We delve into the causality behind synthetic strategies, provide validated experimental protocols for synthesis and biological evaluation, and explore the structure-activity relationships that govern their function as antimicrobial and anticancer agents.

Introduction: The Significance of the Halogenated Benzoxazole-2-thiol Scaffold

Benzoxazoles are heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[3] Their structural similarity to natural purine bases like adenine and guanine allows them to interact readily with biological macromolecules, making them a cornerstone in drug discovery.[4] The 2-thiol derivative, which exists in a tautomeric equilibrium with its thione form, introduces a highly reactive and versatile functional group capable of acting as a nucleophile, a metal chelator, and a redox-active center.[5][6]

The strategic incorporation of halogens (F, Cl, Br, I) is a time-tested approach in medicinal chemistry to modulate a drug candidate's properties. Halogen atoms can form halogen bonds, alter metabolic pathways, and increase membrane permeability, often leading to enhanced potency and a more favorable pharmacokinetic profile. Consequently, halogenated benzoxazole-2-thiols have emerged as a class of compounds with a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer effects.[7][8][9] This document serves as a technical deep-dive into this promising molecular family.

Synthesis of Halogenated Benzoxazole-2-thiols

The most direct and widely adopted method for synthesizing benzoxazole-2-thiols involves the cyclocondensation of a corresponding 2-aminophenol with carbon disulfide (CS₂).[8][10] The presence of a base, typically potassium hydroxide (KOH), is crucial as it facilitates the formation of an intermediate dithiocarbamate, which subsequently cyclizes with the elimination of water. To obtain halogenated derivatives, the synthesis logically starts from a halogen-substituted 2-aminophenol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process aminophenol Halogenated 2-Aminophenol reflux Reflux aminophenol->reflux cs2 Carbon Disulfide (CS₂) cs2->reflux base Base (e.g., KOH) in Alcohol base->reflux workup Acidic Work-up (Precipitation) reflux->workup Cyclization product Halogenated Benzoxazole-2-thiol workup->product Isolation

Caption: General workflow for the synthesis of halogenated benzoxazole-2-thiols.

Experimental Protocol: Synthesis of 5-Chloro-1,3-benzoxazole-2-thiol

This protocol describes the synthesis of a representative halogenated benzoxazole-2-thiol, starting from 2-amino-4-chlorophenol. This method is adapted from established procedures.[8][10]

Materials:

  • 2-Amino-4-chlorophenol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Methanol or Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Crushed ice

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and vacuum flask

  • Beakers

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of 2-amino-4-chlorophenol (e.g., 0.1 mol) in methanol (100 mL).

  • Base Addition: To this solution, add a solution of potassium hydroxide (e.g., 0.12 mol) dissolved in a small amount of water (5-10 mL). The addition of a strong base is critical for deprotonating the phenol and amine groups, facilitating the subsequent nucleophilic attack.

  • Carbon Disulfide Addition: While stirring vigorously, add carbon disulfide (e.g., 0.12 mol) dropwise to the mixture at room temperature. An exothermic reaction may be observed. CS₂ serves as the one-carbon electrophile required to form the oxazole ring.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-6 hours. The reflux provides the necessary thermal energy to drive the cyclization and dehydration steps. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Reaction Quench and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the contents slowly into a beaker containing 300 mL of ice-cold water.

  • Neutralization: Acidify the aqueous mixture by adding concentrated HCl dropwise with constant stirring until the solution becomes acidic (pH ~5-6). This step protonates the thiolate salt, causing the desired product to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent like ethanol to yield pure 5-chloro-1,3-benzoxazole-2-thiol.[11]

Chemical Properties and Reactivity

Thiol-Thione Tautomerism

Benzoxazole-2-thiols exist in a dynamic equilibrium between two tautomeric forms: the aromatic thiol form and the non-aromatic thione form.[6][12] This equilibrium is a defining characteristic and influences the molecule's reactivity and biological interactions. The thiol form predominates in many organic solvents, while the thione form can be more stable in the solid state or polar solvents. Halogen substituents on the benzene ring can influence the position of this equilibrium through their electronic effects.

Caption: Thiol-thione tautomerism in halogenated benzoxazole-2-thiols.

The thiol (-SH) group is nucleophilic and can be readily alkylated or acylated, providing a synthetic handle for further derivatization to create extensive compound libraries for structure-activity relationship (SAR) studies.[9]

Biological Activities of Halogenated Benzoxazole-2-thiols

The incorporation of halogens into the benzoxazole-2-thiol scaffold has led to the discovery of compounds with potent and diverse biological activities.[4][7]

Antimicrobial and Antifungal Activity

Halogenated benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial activity.[5][13][14] The lipophilic nature of the halogenated benzene ring facilitates passage through microbial cell membranes. The thiol group is hypothesized to be a key pharmacophore, potentially inactivating essential microbial enzymes by forming disulfide bonds with cysteine residues in their active sites.[5]

Compound/DerivativeHalogenTarget OrganismActivity Metric (MIC, µg/mL)Reference
Halogenated Benzoxazole SeriesCl, BrBacillus subtilis1.14 x 10⁻³ µM (for compound 10 )[8]
Halogenated Benzoxazole SeriesCl, BrEscherichia coli1.40 x 10⁻³ µM (for compound 24 )[8]
Substituted Benzoxazoles-Candida albicansModerate to Good[8][13]
Substituted Benzoxazoles-Aspergillus nigerModerate to Good[13]
Halogenated Benzoxazole-2-thiolsClStaphylococcus aureusSignificant Activity[13]

Note: The table presents a summary of reported activities. Direct comparison between studies may be limited by differing assay conditions.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of benzoxazole derivatives against various human cancer cell lines.[7][15] Halogenation, particularly with chlorine, has been shown to enhance cytotoxic potency.[7] The mechanism of action is often multifactorial, potentially involving the induction of apoptosis, inhibition of key signaling pathways (like NF-κB and Akt), or interference with enzymes crucial for cancer cell survival.[7][16]

Compound/DerivativeHalogenCancer Cell LineActivity Metric (IC₅₀, µM)Reference
Naphthoxazole AnalogClPanel of human cancer cells2.18–2.89[7]
2-(4-tert-butylphenyl)-5-nitrobenzoxazole-A549 (Lung Cancer)17.41[15]
2-(4-tert-butylphenyl)-6-nitrobenzoxazole-A549 (Lung Cancer)20.50[15]
6-Nitrobenzo[d]oxazole-2-thiol derivative-Various human cancer cellsBroad-spectrum activity[17]
Enzyme Inhibition

The benzoxazole scaffold has been successfully employed to design inhibitors for various enzymes. For instance, derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[18] The thiol group can also act as a zinc-binding group, making these compounds potential candidates for inhibiting metalloenzymes.

Mechanism_of_Action Molecule Halogenated Benzoxazole-2-thiol —SH Enzyme Enzyme Active Site Cysteine Residue (—SH) Molecule:sh->Enzyme:cys Disulfide Bond Formation (Covalent Inhibition) Inhibition Enzyme Inhibition Enzyme->Inhibition Loss of Function

Caption: A potential mechanism for enzyme inhibition by benzoxazole-2-thiols.

Protocols for Biological Evaluation

To assist researchers in the preliminary screening of newly synthesized compounds, the following are standard, validated protocols for assessing antimicrobial and anticancer activity.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

This protocol, based on the tube dilution method, determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

Materials & Equipment:

  • Synthesized halogenated benzoxazole-2-thiol compounds

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient Broth or appropriate growth medium

  • Sterile test tubes

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[13]

  • Negative control (medium with DMSO)

  • Incubator

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 1000 µg/mL).

  • Serial Dilutions: Dispense 1 mL of sterile nutrient broth into a series of labeled test tubes. Add a specified volume of the stock solution to the first tube and perform a two-fold serial dilution by transferring 1 mL from each tube to the next. This creates a range of decreasing concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard). Add a small volume (e.g., 100 µL) of this inoculum to each tube containing the compound dilutions, as well as to the positive and negative control tubes.

  • Incubation: Incubate the tubes at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

  • Result Interpretation: After incubation, visually inspect the tubes for turbidity (growth). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[19]

Materials & Equipment:

  • Human cancer cell line (e.g., A549, Hela)[7][15][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a positive control (e.g., Cisplatin) and a negative control (vehicle, e.g., DMSO in medium).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Halogenated benzoxazole-2-thiols are a compelling class of heterocyclic compounds with a rich chemical landscape and significant therapeutic potential. Their straightforward synthesis and the tunability of their properties through halogenation make them attractive scaffolds for drug discovery. The evidence strongly supports their continued investigation as antimicrobial and anticancer agents.

Future research should focus on several key areas:

  • Expanded SAR Studies: Synthesizing a broader range of derivatives with different halogen patterns (e.g., polyhalogenated, fluorinated) to refine the structure-activity relationships.

  • Mechanism of Action Elucidation: Moving beyond preliminary screening to identify the specific molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development as Chemical Probes: Utilizing their unique reactivity to develop probes for identifying novel biological targets.

By leveraging the principles outlined in this guide, researchers are well-equipped to explore and exploit the full potential of halogenated benzoxazole-2-thiols in the ongoing search for new and effective therapeutic agents.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Strategies for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Document Type: Technical Guide & Experimental Protocols Introduction and Chemical Rationale The compound 7-chloro-5-fluoro-1,3-b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Document Type: Technical Guide & Experimental Protocols

Introduction and Chemical Rationale

The compound 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6) is a highly versatile heterocyclic building block utilized extensively in the synthesis of bioactive molecules, including antifungal agents, antibacterial pleuromutilin derivatives, and targeted oncology therapeutics[1][2].

Understanding the reactivity of this molecule requires an appreciation of its tautomeric nature and electronic environment. While the molecule exists in a tautomeric equilibrium between its thio-keto (benzoxazoline-2-thione) and thio-enol (2-mercaptobenzoxazole) forms, nucleophilic substitution predominantly occurs via the exocyclic sulfur atom when subjected to basic conditions[3].

Electronic Effects: The presence of the 5-fluoro and 7-chloro substituents plays a dual role:

  • Enhanced Acidity: These electron-withdrawing halogens inductively pull electron density away from the heterocyclic core, lowering the pKa of the thiol group. This allows for facile deprotonation by mild bases (e.g., K₂CO₃).

  • C2-Activation: The electron-deficient nature of the benzoxazole ring renders the C2 carbon highly susceptible to nucleophilic aromatic substitution (

    
    ). This is the driving force behind advanced transformations like the Smiles rearrangement, where an initial S-alkylation is followed by an intramolecular migration to yield N-substituted 2-aminobenzoxazoles[4][5].
    

Reaction Pathways & Mechanistic Overview

Depending on the reagents and conditions selected, 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol can be directed toward simple thioether formation (S-alkylation) or complex ring-functionalization (N-substitution)[5][6].

Pathway SM 7-Chloro-5-fluoro- 1,3-benzoxazole-2-thiol Base Base (K2CO3 or KOH) Deprotonation SM->Base SmilesReagents 1. ClCH2COCl, Base 2. Primary Amine (R-NH2) SM->SmilesReagents Thiolate Thiolate Anion (Active Nucleophile) Base->Thiolate AlkHalide Alkyl Halide (R-X) Direct S-Alkylation Thiolate->AlkHalide Thioether S-Alkyl Thioether (Target Product) AlkHalide->Thioether SN2 Substitution S_Intermediate S-Alkylated Intermediate SmilesReagents->S_Intermediate SmilesRearrange Smiles Rearrangement (Intramolecular SNAr) S_Intermediate->SmilesRearrange Aminobenzoxazole 2-Aminobenzoxazole (N-Substituted Product) SmilesRearrange->Aminobenzoxazole C-S Cleavage & N-C Bond Formation

Nucleophilic substitution pathways of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol.

Quantitative Data Summary

The table below summarizes the expected outcomes of various nucleophilic substitution protocols applied to halogenated benzoxazole-2-thiols based on validated literature parameters[5][6][7].

Reaction TypeReagents & CatalystSolventTemp (°C)Typical Yield (%)Primary Product
Direct S-Alkylation Alkyl halide (e.g., Phenacyl bromide), K₂CO₃MeCN25 - 6085 - 95S-Alkyl thioether
Direct S-Alkylation 2-Chloro-N-arylacetamide, KOHDMF2575 - 90S-Acetamide derivative
Smiles Rearrangement 1. ClCH₂COCl, Et₃N 2. Primary Amine1,4-Dioxane or DMF85 - 12060 - 852-Aminobenzoxazole

Validated Experimental Protocols

The following protocols are engineered to be self-validating. In-process controls (like TLC monitoring and specific workup washes) are embedded to ensure reaction fidelity.

Protocol A: Selective S-Alkylation via Mechanism

This method utilizes mild basic conditions to selectively deprotonate the thiol without hydrolyzing the incoming electrophile (e.g., an alkyl halide or phenacyl bromide)[7].

Rationale for Choices: Potassium carbonate (K₂CO₃) in Acetonitrile (MeCN) is chosen over stronger bases (like NaOH in water) to prevent the hydrolysis of the alkylating agent and to avoid potential ring-opening degradation of the benzoxazole core. MeCN, being a polar aprotic solvent, leaves the thiolate anion highly unsolvated and exceptionally nucleophilic.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol (1.0 mmol, ~203.6 mg) in 10 mL of anhydrous MeCN.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol, 207.3 mg) to the solution. Stir at room temperature for 15 minutes. Self-Validation: The solution will typically transition to a slightly deeper yellow, indicating the formation of the thiolate anion.

  • Electrophile Addition: Dissolve the alkyl halide (1.1 mmol) in 2 mL of MeCN and add it dropwise to the reaction mixture over 5 minutes to prevent localized exothermic spikes.

  • Reaction Execution: Stir the mixture at room temperature (or heat to 60 °C for less reactive aliphatic halides) for 2–4 hours. Monitor progression via TLC (Hexanes:EtOAc, 3:1). The starting thiol will spot lower on the plate due to its polarity compared to the thioether product.

  • Quench and Workup: Once complete, filter the mixture through a celite pad to remove inorganic salts (K₂CO₃ and KX). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2 × 15 mL) and brine (1 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

Protocol B: Synthesis of 2-Aminobenzoxazoles via Smiles Rearrangement

This protocol converts the thiol into an amine derivative. It relies on activating the sulfur with chloroacetyl chloride, followed by the addition of an amine which triggers an intramolecular nucleophilic aromatic substitution (


)[5].

Rationale for Choices: The highly electron-deficient nature of the 7-chloro-5-fluoro-benzoxazole ring makes the C2 position an excellent target for intramolecular attack. Triethylamine (Et₃N) is used as a base and radical scavenger to suppress the formation of unwanted disulfide byproducts[5].

Step-by-Step Methodology:

  • S-Acylation (Activation): Dissolve 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol (1.0 mmol) in 5 mL of anhydrous 1,4-dioxane. Add Et₃N (2.0 mmol) and cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dropwise, add chloroacetyl chloride (1.2 mmol). Stir for 30 minutes at 0 °C, then allow it to warm to room temperature. Self-Validation: A white precipitate of triethylammonium chloride will form, confirming the acylation of the thiol.

  • Amine Addition: Add the desired primary amine (2.0 mmol) directly to the reaction mixture.

  • Rearrangement: Attach a reflux condenser and heat the mixture to 85–100 °C for 12–24 hours. The amine will first displace the aliphatic chloride, and the elevated temperature will drive the Smiles rearrangement (cleavage of the C-S bond and formation of the C-N bond at the C2 position).

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous NaHCO₃ (to neutralize any residual acid) and brine.

  • Isolation: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify the resulting 2-aminobenzoxazole derivative via silica gel chromatography.

Safety and Handling

  • Toxicity: 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol carries H-statements for acute toxicity (H302, H312, H332) and irritation (H315, H319)[8]. Handle exclusively within a certified chemical fume hood.

  • Storage: Store the compound sealed in a dry environment at 2-8 °C to prevent oxidative dimerization into disulfides[1].

  • Odor: As a mercaptan derivative, it possesses a strong, disagreeable odor. Ensure all glassware is quenched with a dilute bleach (sodium hypochlorite) solution before removal from the fume hood.

References

  • Kowalczyk, A., et al. (2021). "In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives." International Journal of Molecular Sciences, 22(16), 8862. Available at:[Link]

  • Koutentis, P. A., et al. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 4(21), 19137–19151. Available at:[Link]

  • Guo, Y., et al. (2017). "Synthesis of N-Aryl-2-Aminobenzoxazoles from Substituted Benzoxazole-2-Thiol and 2-Chloro-N-Arylacetamides in KOH-DMF System." Heterocycles, 94(7), 1260-1268. Available at: [Link]

Sources

Application

using 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol as a pharmaceutical intermediate

Application Note: 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol in Pharmaceutical Intermediate Synthesis Rationale and Pharmacological Significance The benzoxazole-2-thiol (2-mercaptobenzoxazole) scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol in Pharmaceutical Intermediate Synthesis

Rationale and Pharmacological Significance

The benzoxazole-2-thiol (2-mercaptobenzoxazole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of multi-kinase inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors[1]. The specific derivative, 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6), represents a highly specialized building block designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in modern drug discovery[2].

The strategic placement of halogens on the benzoxazole core serves distinct mechanistic purposes:

  • 5-Fluoro Substitution: Fluorine is highly electronegative but sterically similar to hydrogen. Its placement at the C5 position effectively blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug candidate. Furthermore, it modulates the pKa of the benzoxazole system, enhancing cellular permeability.

  • 7-Chloro Substitution: The bulkier chlorine atom at the C7 position provides a steric shield and engages in specific halogen-bonding interactions within the hydrophobic pockets of target proteins (e.g., the hinge region of kinases like EGFR or VEGFR2)[1].

  • 2-Thiol Moiety: The highly nucleophilic thiol group serves as a versatile synthetic handle. It allows for rapid diversification via chemoselective S-alkylation, cross-coupling, or oxidation to a sulfone for subsequent nucleophilic aromatic substitution (SNAr)[3].

SAR Core 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (Core Scaffold) F_sub 5-Fluoro Substitution Core->F_sub Cl_sub 7-Chloro Substitution Core->Cl_sub SH_sub 2-Thiol Moiety Core->SH_sub F_eff Blocks CYP450 Metabolism Modulates pKa & Permeability F_sub->F_eff Cl_eff Steric Shielding Hydrophobic Pocket Fit Cl_sub->Cl_eff SH_eff Highly Nucleophilic Handle Enables S-Alkylation & SNAr SH_sub->SH_eff

Fig 1: Structure-Activity Relationship (SAR) logic for the halogenated benzoxazole scaffold.

Physicochemical Profiling

Understanding the physical properties of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is critical for optimizing reaction conditions. The compound is typically handled as a powder and exhibits excellent stability at room temperature[2].

Table 1: Key Physicochemical Properties[2]

PropertyValueRelevance to Synthesis
CAS Number 1249781-75-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C7H3ClFNO SDefines stoichiometry for equivalents calculation.
Molecular Weight 203.62 g/mol Used for precise molarity and yield determinations.
Physical Form PowderRequires adequate stirring for heterogeneous reaction initiation.
Storage Temperature Room Temperature (RT)High stability; does not require cryogenic storage.
SMILES SC1=NC2=CC(F)=CC(Cl)=C2O1Useful for computational docking and predictive ADME modeling.

Synthetic Workflows & Methodologies

The most common utilization of this intermediate involves the functionalization of the 2-thiol position. Because the pKa of the thiol in benzoxazoles is typically acidic (pKa ~6.0–6.5), it can be easily deprotonated by mild bases to form a highly reactive thiolate anion[4].

Workflow A 7-Chloro-5-fluoro- benzoxazole-2-thiol B Step 1: S-Alkylation (K2CO3, DMF, R-Br) A->B C Thioether Intermediate (Kinase Inhibitor Core) B->C D Step 2: Oxidation (mCPBA or Oxone) C->D E Sulfone Derivative (Reactive Electrophile) D->E F Step 3: SNAr Amination (R'-NH2, Heat) E->F G 2-Aminobenzoxazole (Target Compound) F->G

Fig 2: Synthetic workflow for thioether and 2-aminobenzoxazole diversification.

Protocol A: Chemoselective S-Alkylation (Thioether Formation)

Objective: To synthesize a thioether-linked benzoxazole, a common motif in multi-kinase inhibitors targeting EGFR and VEGFR2[1].

Causality of Experimental Choices:

  • Base Selection (K2CO3): Potassium carbonate is selected over stronger bases (like NaOH or NaH) because it is perfectly tuned to deprotonate the acidic thiol without triggering ring-opening of the oxazole core, which is a known side-reaction under strongly basic, aqueous conditions[4].

  • Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively while leaving the thiolate anion unsolvated and highly nucleophilic, drastically accelerating the SN2 substitution.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K2CO3 (1.5 eq, 7.5 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete formation of the thiolate anion.

  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., an alpha-bromoacetamide derivative) (1.1 eq, 5.5 mmol) over 5 minutes.

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at room temperature. Monitor progress via TLC (Hexanes:EtOAc 3:1). The starting thiol is highly UV-active and typically streaks near the baseline, while the thioether product forms a distinct, higher Rf spot. Complete conversion usually occurs within 2-4 hours.

  • Workup & Isolation: Quench the reaction by pouring the mixture into 5 volumes of ice-cold distilled water. The high lipophilicity of the halogenated thioether product causes it to precipitate immediately out of the aqueous DMF mixture.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water (to remove DMF and inorganic salts), and dry under high vacuum.

Table 2: Optimization of S-Alkylation Conditions

BaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
NaOHH2O/EtOH80645%Low yield due to partial benzoxazole ring opening.
Et3NDCM251260%Slow reaction; triethylamine is insufficiently basic.
K2CO3 DMF 25 3 >92% Optimal; rapid SN2 kinetics with no ring degradation.
Cs2CO3MeCN25295%Excellent yield, but higher reagent cost than K2CO3.
Protocol B: Oxidation and SNAr Diversification (2-Aminobenzoxazole Synthesis)

Objective: To convert the thioether into a 2-aminobenzoxazole derivative. Direct amination of the thiol is thermodynamically unfavorable; therefore, a "catch-and-release" activation strategy is employed.

Causality of Experimental Choices:

  • Oxidation to Sulfone: The thioether is oxidized to a sulfone using mCPBA. The sulfone group (-SO2R) is a vastly superior leaving group compared to the thioether (-SR) because the resulting sulfinate anion is resonance-stabilized. This makes the C2 carbon of the benzoxazole highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines.

Step-by-Step Methodology:

  • Oxidation: Dissolve the thioether intermediate (1.0 eq) in dichloromethane (DCM). Cool to 0 °C.

  • mCPBA Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) to ensure complete oxidation past the sulfoxide stage to the sulfone. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 to remove mCPBA byproducts (m-chlorobenzoic acid), followed by brine. Dry over Na2SO4 and concentrate.

  • SNAr Amination: Dissolve the crude sulfone in acetonitrile. Add the desired aliphatic or aromatic amine (2.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Heating: Heat the mixture to 80 °C for 6-8 hours.

  • Validation (Self-Validating Step): LC-MS analysis will show the disappearance of the sulfone mass peak and the emergence of the desired 2-aminobenzoxazole mass. The reaction can be concentrated and purified via flash chromatography.

References[3] "7-chloro-5-fluoro-1,3-benzoxazole-2-thiol". sigmaaldrich.com. Link[5] "Synthesis, characterization and anti bacterial activity of novel 2-mercaptobenzoxazole derivatives". iajps.com. Link[1] "2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site". rsc.org. Link[2] "Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors". nih.gov. Link[4] "Asymmetric Radical-Type 1,2-Alkoxy-Sulfenylation of Benzoxazole-2-Thiols to Vinylarenes Catalyzed by Chiral Vanadyl Complexes". acs.org. Link

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for Chlorinated Benzoxazoles

Overcoming Reactivity Bottlenecks and Hydrolysis in Drug Discovery Workflows Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides, esters, and carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Reactivity Bottlenecks and Hydrolysis in Drug Discovery Workflows

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides, esters, and carboxylic acids. The functionalization of the benzoxazole core via palladium-catalyzed cross-coupling of chlorinated derivatives (e.g., 2-chlorobenzoxazole, 5-chlorobenzoxazole) represents a highly convergent synthetic strategy. However, chlorinated benzoxazoles present unique mechanistic hurdles compared to their brominated or iodinated counterparts.

As a Senior Application Scientist, I have compiled this guide to detail the field-proven methodologies, mechanistic rationales, and optimized protocols required to successfully execute Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on these challenging electrophiles.

Mechanistic Insights & Causality

The reactivity profile of chlorinated benzoxazoles is entirely dictated by the regiochemistry of the halogen. Understanding the underlying electronic environment is critical for rational reaction design.

The 2-Position Conundrum: Hydrolysis vs. Cross-Coupling 2-Chlorobenzoxazole is significantly less reactive toward palladium oxidative addition than 2-bromobenzoxazole 1. Furthermore, the C2 position is highly electrophilic due to the combined electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. Under standard aqueous basic conditions (e.g., aqueous


 or 

typically used in Suzuki couplings), 2-chlorobenzoxazole is highly susceptible to nucleophilic attack by hydroxide. This leads to rapid hydrolysis and subsequent ring-opening, yielding 2-aminophenol derivatives rather than the desired cross-coupled product.

Causality in Condition Selection: To circumvent this competitive hydrolysis pathway, cross-coupling of 2-chlorobenzoxazoles strictly mandates anhydrous conditions and the use of mild, non-nucleophilic bases such as anhydrous


 or 

. To overcome the high activation energy of the C2–Cl bond oxidative addition, highly active palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, tBuXPhos) are required 2. These ligands increase the electron density at the palladium center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step.

Orthogonal Reactivity at the 5- and 6-Positions In contrast, 5- or 6-chlorobenzoxazoles do not suffer from the same hydrolysis risk. However, they face a different competing pathway: C–H activation at the acidic C2 position. The C–Cl bond at C5 is strong enough that, under specific conditions (e.g.,


/NiXantphos at room temperature), deprotonative cross-coupling processes (DCCP) at C2 occur preferentially, leaving the C–Cl bond completely intact for subsequent orthogonal functionalization 3. When cross-coupling at the 5-position is the actual goal, harsher thermal conditions and tailored catalysts are required to force the oxidative addition into the C5–Cl bond.
Optimization Workflow

The following decision matrix outlines the logical progression for selecting reaction conditions based on the substrate's substitution pattern.

G Start Chlorinated Benzoxazole Pos Identify Cl Position Start->Pos C2 2-Chlorobenzoxazole (Hydrolysis Risk) Pos->C2 C2 Position C5 5-/6-Chlorobenzoxazole (C-H Activation Risk) Pos->C5 C5/C6 Position Cat1 Bulky, Electron-Rich Ligands (e.g., XPhos, tBuXPhos) C2->Cat1 Overcome C-Cl Bond Cat2 Standard Pd Catalysts (e.g., Pd(OAc)2, NiXantphos) C5->Cat2 Base1 Anhydrous & Mild Bases (K3PO4, Cs2CO3) Cat1->Base1 Prevent Ring-Opening Base2 Standard Bases (KOAc, K2CO3) Cat2->Base2 Opt Successful Cross-Coupling (High Yield) Base1->Opt Base2->Opt

Decision matrix for optimizing cross-coupling of chlorinated benzoxazoles.

Quantitative Data: Reaction Condition Matrix

The table below summarizes the optimal condition windows for achieving >75% yields across different cross-coupling paradigms involving chlorinated benzoxazoles.

SubstrateReaction TypeCatalyst / Ligand SystemBase / SolventTemp / TimeExpected Yield
2-Chlorobenzoxazole Suzuki-MiyauraXPhos-Pd-G2 (2 mol%) / XPhosAnhydrous

/ 1,4-Dioxane
90 °C / 12 h75–85%
2-Chlorobenzoxazole Buchwald-Hartwig

(5 mol%) / tBuXPhos

/ Toluene
100 °C / 16 h~83%
5-Chlorobenzoxazole Suzuki-Miyaura

(5 mol%)

/ Dioxane:

90 °C / 8 h80–90%
5-Chlorobenzoxazole Direct C2-Arylation

(5 mol%) / NiXantphos

/ 1,4-Dioxane
RT / 24 h>85%
Detailed Experimental Protocols

These protocols are designed as self-validating systems . Do not skip the validation checkpoints, as they provide real-time causality checks for the integrity of your reaction environment.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling of 2-Chlorobenzoxazole

Objective: To couple 2-chlorobenzoxazole with an arylboronic acid while completely suppressing base-mediated ring-opening.

  • Preparation: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Transfer to an argon-filled glovebox.

  • Reagent Loading: Add 2-chlorobenzoxazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), XPhos-Pd-G2 (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and finely milled, strictly anhydrous

    
     (3.0 equiv, 3.0 mmol).
    
  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vessel with a Teflon-lined cap and remove from the glovebox.

  • Reaction Initiation: Place the vessel in a pre-heated oil bath at 90 °C.

    • Validation Checkpoint 1: Within 10 minutes of heating, the solution should transition from a heterogeneous suspension to a homogeneous pale yellow/orange solution, indicating the formation of the active L-Pd(0) species. If the solution turns black, Pd-black has precipitated due to oxygen ingress; abort the reaction.

  • Monitoring: Stir for 12 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. Note that 2-chlorobenzoxazole has poor UV absorbance at 254 nm compared to the arylated product. Rely on the Total Ion Chromatogram (TIC) or TLC visualized with a

      
       stain to confirm the consumption of the electrophile. A highly polar baseline spot indicates moisture ingress (formation of 2-aminophenol).
      
  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination of 2-Chlorobenzoxazole

Objective: To synthesize 2-aminobenzoxazoles using secondary amines (e.g., morpholine) via C–N cross-coupling 4, 5.

  • Preparation: In an argon-filled glovebox, charge a dry reaction vial with

    
     (0.05 equiv, 5 mol%), tBuXPhos (0.10 equiv, 10 mol%), and 
    
    
    
    (1.5 equiv, 1.5 mmol).
  • Substrate Addition: Add 2-chlorobenzoxazole (1.0 equiv, 1.0 mmol) and morpholine (1.2 equiv, 1.2 mmol).

    • Note: If the amine is a solid hydrochloride salt, add an additional 1.0 equiv of

      
       to liberate the free base in situ.
      
  • Solvent Addition: Add anhydrous Toluene (4.0 mL). Seal the vial securely.

  • Reaction Initiation: Heat the mixture at 100 °C for 16 hours.

    • Validation Checkpoint 3: The steric bulk of tBuXPhos is critical here. If the reaction stalls at <50% conversion, it is highly probable that the oxidative addition complex has formed but reductive elimination is hindered. Verify the structural integrity of your tBuXPhos ligand (prone to oxidation over time).

  • Workup: Cool the mixture, quench with saturated aqueous

    
     (5 mL) to neutralize the strong base, and extract with 
    
    
    
    (3 × 10 mL). Dry the combined organic layers over anhydrous
    
    
    , concentrate, and purify via silica gel chromatography.
References
  • A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions . Benchchem. 1

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid . National Institutes of Health (PMC). 2

  • Solventless Catalytic C–H and C–X Functionalization without Ball Milling . National Institutes of Health (PMC).4

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides . ACS Publications. 5

  • Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides . National Institutes of Health (PMC). 3

Sources

Application

Application Notes and Protocols for the Functionalization of the Thiol Group in Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatile Benzoxazole Thiol Scaffold in Medicinal Chemistry Benzoxazole derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Benzoxazole Thiol Scaffold in Medicinal Chemistry

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3][4] Their unique heterocyclic structure, comprising a benzene ring fused to an oxazole ring, imparts a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Among the various substituted benzoxazoles, those bearing a thiol group at the 2-position, namely benzo[d]oxazole-2-thiol, are of particular interest. This is due to the high reactivity of the thiol group, which serves as a versatile handle for a wide array of chemical modifications.[6]

The functionalization of this thiol group allows for the systematic modulation of the molecule's physicochemical properties, such as lipophilicity, polarity, and steric profile. This, in turn, enables the fine-tuning of its biological activity, selectivity, and pharmacokinetic profile, making it a privileged scaffold in drug discovery and development.[7][8] These modifications can lead to the development of novel therapeutic agents with enhanced potency and reduced off-target effects.[6]

This guide provides a detailed overview of the key strategies for the functionalization of the thiol group in benzoxazole derivatives, complete with step-by-step protocols, mechanistic insights, and practical considerations for successful synthesis.

Core Structure and Functionalization Pathways

The central molecule of interest is benzo[d]oxazole-2-thiol, which exists in a tautomeric equilibrium with its thione form. This duality influences its reactivity, primarily at the sulfur and nitrogen atoms. The thiol group's nucleophilicity is the key to its diverse functionalization.

Benzoxazole_Thiol_Functionalization cluster_core Core Scaffold cluster_functionalization Functionalization Pathways Core Benzo[d]oxazole-2-thiol S_Alkylation S-Alkylation (Thioether Formation) Core->S_Alkylation R-X, Base Disulfide Disulfide Formation Core->Disulfide Oxidizing Agent or Thiol-Disulfide Exchange Michael_Addition Michael Addition (Thioether Formation) Core->Michael_Addition α,β-unsaturated ester/ketone, Base S_Alkylation_Product 2-(Alkylthio)benzoxazole S_Alkylation->S_Alkylation_Product Disulfide_Product Bis(benzoxazol-2-yl) disulfide Disulfide->Disulfide_Product Michael_Product Michael Adduct Michael_Addition->Michael_Product

Figure 1: Key functionalization pathways of the benzo[d]oxazole-2-thiol scaffold.

Part 1: Synthesis of the Starting Material: Benzo[d]oxazole-2-thiol

A common and efficient method for the synthesis of the foundational benzo[d]oxazole-2-thiol involves the cyclization of 2-aminophenol with carbon disulfide.[9][10]

Protocol 1: Synthesis of Benzo[d]oxazole-2-thiol[10][11]

Materials:

  • 2-Aminophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Activated charcoal

  • Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine 2-aminophenol (10.91 g), carbon disulfide (6.19 mL), and potassium hydroxide (5.65 g) with 15 mL of water and 100 mL of 95% ethanol.[10]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3 to 4 hours.[10]

  • After the reflux period, cautiously add a small amount of activated charcoal to the hot mixture and continue to reflux for an additional 10 minutes.

  • Filter the hot reaction mixture to remove the charcoal.

  • Allow the filtrate to cool, which will induce the precipitation of the product. The product can be further purified by recrystallization from ethanol.

Causality Behind Experimental Choices:

  • Potassium Hydroxide (KOH): Acts as a base to facilitate the reaction between the weakly nucleophilic amino group of 2-aminophenol and the electrophilic carbon of carbon disulfide.

  • Ethanol/Water Solvent System: Provides a suitable medium for dissolving the reactants and allows for heating to reflux temperature to drive the reaction to completion.

  • Activated Charcoal: Used to decolorize the reaction mixture by adsorbing colored impurities.

  • Reflux: Heating at the boiling point of the solvent ensures a constant and sufficiently high temperature to overcome the activation energy of the reaction, leading to a reasonable reaction rate.

Part 2: S-Alkylation of Benzo[d]oxazole-2-thiol

S-alkylation is a straightforward and widely used method to introduce a variety of alkyl and aryl groups onto the sulfur atom, forming a stable thioether linkage.[1][9] This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks an electrophilic carbon.

Protocol 2: General Procedure for S-Alkylation[10]

Materials:

  • Benzo[d]oxazole-2-thiol

  • Alkyl or benzyl halide (e.g., ethyl chloroacetate, benzyl bromide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., ethanol, acetone, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve benzo[d]oxazole-2-thiol (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the thiolate anion.

  • Add the alkyl halide (1 equivalent) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be cooled and poured into ice water to precipitate the product.

  • The crude product is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[9]

Self-Validating System:

The success of the S-alkylation can be confirmed by various analytical techniques:

  • TLC: The product should have a different Rf value compared to the starting material.

  • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl/benzyl group and the disappearance of the SH proton signal (if visible) are indicative of successful alkylation.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the S-alkylated product.

Table 1: Examples of S-Alkylation of Benzo[d]oxazole-2-thiol

Alkylating AgentBaseSolventConditionsProductReference
Ethyl chloroacetate-EthanolReflux, 6-8 hoursEthyl 2-(benzo[d]oxazol-2-ylthio)acetate[9]
2-(Chloromethyl)-1H-benzo[d]imidazoleTriethylamine-Stirred2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole[1]
3-Bromopropylamine HBrK₂CO₃--Mixture of S-alkylated product and disulfide[11][12]

Part 3: Disulfide Bond Formation

The thiol group of benzo[d]oxazole-2-thiol can be oxidized to form a disulfide bond, linking two benzoxazole units. This can occur as a side reaction during other functionalization attempts, particularly under basic conditions or in the presence of oxidizing agents.[11][12] However, it can also be a desired transformation to create symmetrical dimeric structures.

Protocol 3: Disulfide Formation[12][13]

Materials:

  • Benzo[d]oxazole-2-thiol

  • Base (e.g., K₂CO₃)

  • Amine (can influence selectivity)

  • Solvent (e.g., MeCN)

  • Heating apparatus

Procedure:

  • In a reaction vessel, combine benzo[d]oxazole-2-thiol with a solvent like acetonitrile.

  • Add a base such as potassium carbonate. The stoichiometry of the base and other reagents can influence the product distribution. For instance, using an excess of base can favor disulfide formation.[11][12]

  • The reaction mixture is heated. The temperature can be a critical factor in determining the selectivity towards the disulfide product. For example, heating at 120 °C has been shown to selectively afford the disulfide.[11][12]

  • Monitor the reaction by TLC.

  • After completion, the product can be isolated by standard workup procedures, including filtration and purification by chromatography or recrystallization.

Mechanistic Insight:

The formation of the disulfide is often promoted by basic conditions which facilitate the oxidation of the thiolate anion. The exact mechanism can be complex and may involve radical intermediates, especially when certain amines are used.[11][12] The use of a radical scavenger like triethylamine can suppress disulfide formation in some cases.[11][12]

Disulfide_Formation cluster_workflow Disulfide Formation Workflow Start Benzo[d]oxazole-2-thiol Thiolate Thiolate Anion Formation (Base) Start->Thiolate Add Base (e.g., K₂CO₃) Oxidation Oxidation Thiolate->Oxidation Heat (e.g., 120°C) Product Bis(benzoxazol-2-yl) disulfide Oxidation->Product

Figure 2: Simplified workflow for disulfide bond formation.

Part 4: Michael Addition Reactions

The thiol group of benzo[d]oxazole-2-thiol can act as a nucleophile in a Michael (conjugate) addition reaction with α,β-unsaturated carbonyl compounds.[10][13] This is an effective method for forming a C-S bond and introducing a wider range of functional groups.

Protocol 4: Michael Addition of Benzo[d]oxazole-2-thiol to α,β-Unsaturated Esters[11]

Materials:

  • Benzo[d]oxazole-2-thiol or Benzothiazole-2-thiol

  • α,β-Unsaturated ester (e.g., methyl acrylate)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., DMF or Toluene)

  • Reaction vessel with magnetic stirring

Procedure:

  • To a solution of the α,β-unsaturated ester in a suitable solvent (e.g., DMF), add the base (e.g., Et₃N).

  • Add benzo[d]oxazole-2-thiol to the mixture.

  • Stir the reaction at room temperature or with gentle heating as required. The reaction is often rapid.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by extraction and purified by column chromatography.

Chemoselectivity Considerations:

An interesting aspect of the Michael addition with benzoxazole-2-thiol is the potential for C-N versus C-S bond formation. The reaction conditions, particularly the choice of solvent and base, can influence this selectivity.[10] For instance, using triethylamine as a base in solvents like DMF or toluene has been shown to favor the C-S bond formation through Michael addition.[10]

Table 2: Michael Addition of Benzoheteroazole-2-thiols

Heteroazoleα,β-Unsaturated EsterBaseSolventProduct TypeReference
Benzoxazole-2-thiolVariousEt₃NDMF/TolueneC-S Adduct[10]
Benzothiazole-2-thiolVariousEt₃NDMF/TolueneC-S Adduct[10]

Conclusion

The thiol group of benzo[d]oxazole-2-thiol is a highly versatile functional handle that allows for a multitude of chemical transformations. The strategies of S-alkylation, disulfide formation, and Michael addition provide robust and reliable methods for the synthesis of a diverse library of benzoxazole derivatives. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to explore the vast chemical space of functionalized benzoxazoles, paving the way for the discovery of novel therapeutic agents.

References

  • Štefánik, M., Mečiarová, M., Addová, G., & Šoral, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18035–18046. [Link]

  • Gudipati, R., Anreddy, N., & Vabbilisetty, P. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science OA, 4(9), FSO327. [Link]

  • V, S., G, S., & K, S. (2023). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-6. [Link]

  • Wang, Z., et al. (2023). Michael Addition Reaction of Benzothiazol‐2‐thiol/Benoxazol‐2‐thiol with α, β‐Unsaturated Esters: Chemoselective Construction of C−S and C−N Bonds. ChemistrySelect, 8(13). [Link]

  • Wang, C., et al. (2016). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 21(3), 329. [Link]

  • El Alami, A., El Maraghi, A., & Sdassi, H. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Synthetic Communications, 54(5), 455-481. [Link]

  • Drąg-Jarząbek, A., et al. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 15(2), 433-447. [Link]

  • Jeon, R., & Park, S. (2004). Synthesis and biological activity of benzoxazole containing thiazolidinedione derivatives. Archives of Pharmacal Research, 27(11), 1099-1105. [Link]

  • Wang, Z., et al. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules, 28(7), 3020. [Link]

  • Asif, M. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 12(42), 27245-27266. [Link]

  • Singh, A., & Parle, A. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. ResearchGate. [Link]

  • Drąg-Jarząbek, A., et al. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Publishing. [Link]

  • Kumar, R., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. [Link]

  • Singh, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. [Link]

  • Wang, Z., et al. (2022). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6088. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). S-arylation of 2-mercaptobenzazoles: a comprehensive review. ResearchGate. [Link]

  • Murty, M. S. R., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. [Link]

  • Kose, M., & Bal-Demirci, T. (2019). Thiol-Functionalized 1,3-Benzoxazine: Preparation and Its Use as a Precursor for Highly Polymerizable Benzoxazine Monomers Bearing Sulfide Moiety. ResearchGate. [Link]

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Method

Synthesis of Novel Antimicrobial Agents from 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol: Application Notes and Protocols

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with potent and broad-spectrum activity.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with potent and broad-spectrum activity.[1] The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[1][2][3] The structural resemblance of the benzoxazole nucleus to endogenous purines facilitates its interaction with various biological targets.[2]

This application note provides a comprehensive guide for the synthesis of novel antimicrobial agents derived from 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol . The presence of halogen atoms—chlorine and fluorine—on the benzoxazole ring is anticipated to enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved antimicrobial efficacy. We will explore key synthetic transformations, including S-alkylation, and the formation of Schiff bases and Mannich bases, providing detailed, field-proven protocols and the scientific rationale behind these methodologies.

Strategic Approaches to Derivatization

The synthetic versatility of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol hinges on the reactivity of the thiol group and the aromatic nucleus. The thiol moiety can readily undergo S-alkylation, while the secondary amine within the benzoxazole ring allows for the formation of Mannich bases. Furthermore, derivatization at the thiol group can introduce functionalities amenable to subsequent reactions, such as the formation of hydrazides and Schiff bases.

Part 1: Synthesis of S-Substituted Derivatives

S-alkylation of the benzoxazole-2-thiol core is a foundational step in creating a diverse library of antimicrobial candidates. This reaction introduces a variety of side chains that can modulate the compound's physicochemical properties and biological activity.

Synthesis of Ethyl 2-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)acetate

This protocol describes the synthesis of an ester derivative, which can serve as a versatile intermediate for further modifications, such as the synthesis of hydrazides.

Causality of Experimental Choices:

  • Base (Potassium Carbonate): A mild base is used to deprotonate the thiol group, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of ethyl chloroacetate.

  • Solvent (Acetone): Acetone is an appropriate polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion within a reasonable timeframe.

Experimental Protocol:

  • To a solution of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield ethyl 2-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)acetate.

Synthesis of 2-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)acetohydrazide

Hydrazide derivatives are key intermediates for the synthesis of Schiff bases and other heterocyclic systems, which have shown significant antimicrobial potential.

Causality of Experimental Choices:

  • Hydrazine Hydrate: Acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form the corresponding hydrazide.

  • Solvent (Ethanol): Ethanol is a suitable solvent that dissolves both the ester and hydrazine hydrate, facilitating the reaction.

  • Reflux: Heating is necessary to drive the reaction to completion.

Experimental Protocol:

  • Dissolve ethyl 2-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry to obtain 2-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)acetohydrazide.

Part 2: Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds known for their broad spectrum of biological activities, including antimicrobial properties.[4][5]

General Protocol for the Synthesis of Schiff Bases from 2-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)acetohydrazide

This protocol outlines a general method for the condensation of the synthesized hydrazide with various aromatic aldehydes to yield a library of Schiff bases.

Causality of Experimental Choices:

  • Aromatic Aldehydes: The choice of substituted aromatic aldehydes allows for the introduction of diverse functionalities, which can influence the antimicrobial activity of the final compounds.

  • Glacial Acetic Acid: A catalytic amount of acid is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Solvent (Ethanol): Ethanol serves as a good solvent for both reactants and allows for easy removal of the water by-product.

Experimental Protocol:

  • To a solution of 2-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)acetohydrazide (1.0 eq) in ethanol, add the desired substituted aromatic aldehyde (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base.

Workflow for the Synthesis of Schiff Bases:

Schiff_Base_Synthesis A 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol B Ethyl 2-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)acetate A->B Ethyl Chloroacetate, K2CO3, Acetone, Reflux C 2-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)acetohydrazide B->C Hydrazine Hydrate, Ethanol, Reflux D Schiff Base Derivatives C->D Ar-CHO, Glacial Acetic Acid, Ethanol, Reflux Mannich_Base_Synthesis cluster_reactants Reactants A 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol D Mannich Base Derivative A->D Ethanol, RT, 12-24h B Formaldehyde B->D Ethanol, RT, 12-24h C Secondary Amine (e.g., Morpholine) C->D Ethanol, RT, 12-24h

Sources

Application

Application Note &amp; Protocol: Strategic Selection of Reagents for the Cyclization of 2-Amino-4-chloro-6-fluorophenol to form 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Abstract & Core Objective This technical guide provides a detailed examination of the critical reagents and methodologies required for the efficient synthesis of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol, a heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Objective

This technical guide provides a detailed examination of the critical reagents and methodologies required for the efficient synthesis of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure in drug discovery, and its thiol derivative serves as a versatile intermediate for further functionalization.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles governing the selection of reagents for the key intramolecular cyclization reaction. We present a robust, field-proven protocol, beginning with the synthesis of the essential precursor, 2-amino-4-chloro-6-fluorophenol, and culminating in the high-yield formation of the target thiol. This guide is intended for researchers and process chemists in the pharmaceutical and chemical industries who require a comprehensive and mechanistically grounded approach to this synthesis.

Synthetic Strategy & Workflow Overview

The synthesis of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is most effectively achieved through a two-stage process.

  • Stage 1: Precursor Synthesis. The initial stage involves the preparation of the requisite substituted o-aminophenol, 2-amino-4-chloro-6-fluorophenol. This is a non-trivial synthesis that requires careful regiochemical control of aromatic substitution reactions. A common route begins with a more readily available precursor, such as p-fluoroaniline, and involves a sequence of protection, halogenation, nitration, and reduction steps.[3]

  • Stage 2: Heterocyclic Ring Formation. The core of this guide focuses on the cyclization of the o-aminophenol precursor. This transformation is accomplished by reacting the precursor with a suitable one-carbon (C1) electrophile that also introduces the exocyclic sulfur atom. The most direct and widely employed reagent for this purpose is carbon disulfide (CS₂).[1][4]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization A p-Fluoroaniline B Multi-step Transformation (Protection, Chlorination, Nitration, Reduction) A->B Ref. [4] C 2-Amino-4-chloro-6-fluorophenol B->C D 2-Amino-4-chloro-6-fluorophenol F 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol D->F Cyclization Ref. [1, 2] E Key Reagents: 1. Carbon Disulfide (CS₂) 2. Base (e.g., KOH) E->F

Figure 1: Overall synthetic workflow for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol.

The Cyclization Reaction: Mechanistic Insights and Reagent Causality

The conversion of an o-aminophenol to a benzoxazole-2-thiol using carbon disulfide is a classic and highly efficient cyclization strategy.[2][4] The choice of reagents is dictated by the reaction mechanism, which proceeds through two critical phases.

  • Formation of a Dithiocarbamate Intermediate: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-chloro-6-fluorophenol on the electrophilic carbon of carbon disulfide. This step is greatly facilitated by a base (e.g., Potassium Hydroxide, KOH). The base deprotonates the amino group, or the solvent (e.g., ethanol/methanol), increasing the nucleophilicity of the amine and driving the formation of a potassium dithiocarbamate salt intermediate. This is the causality for including a strong base; without it, the reaction is impractically slow.[1]

  • Intramolecular Cyclization and Elimination: The phenoxide ion, also generated under basic conditions, then acts as an intramolecular nucleophile. It attacks the thiocarbonyl carbon of the dithiocarbamate intermediate. This cyclization event forms the five-membered oxazole ring. The subsequent elimination of a sulfide species and tautomerization yields the stable aromatic 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol.[1]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Carbon disulfide is highly flammable and toxic. Potassium hydroxide is corrosive. Handle all chemicals with care.

Protocol 4.1: Synthesis of Precursor (2-Amino-4-chloro-6-fluorophenol)

The synthesis of this precursor is complex and involves multiple steps, which are summarized here based on established methodologies for preparing similar substituted aminophenols.[3][5][6] A plausible route involves the nitration of 2-chloro-4-fluorophenol followed by selective reduction of the nitro group.

  • Nitration of 2-chloro-4-fluorophenol: Dissolve 2-chloro-4-fluorophenol in a suitable solvent like glacial acetic acid at a low temperature (0-5 °C).

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control regioselectivity and prevent side reactions.

  • After the addition is complete, allow the reaction to stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over ice water to precipitate the 2-chloro-4-fluoro-6-nitrophenol product. Isolate by filtration.

  • Reduction to 2-amino-4-chloro-6-fluorophenol: The isolated nitrophenol is then reduced. A common method is catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., using iron powder in acidic medium).[6][7]

  • Dissolve the nitrophenol in a solvent like ethanol or methanol.

  • Add the reducing agent (e.g., iron powder and a catalytic amount of hydrochloric acid).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture while hot to remove the catalyst or iron sludge. Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-chloro-6-fluorophenol, which can be purified by recrystallization or column chromatography.

Protocol 4.2: Cyclization to 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

This protocol is adapted from established procedures for the synthesis of analogous benzoxazole-2-thiols.[1][2][4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of potassium hydroxide (KOH) in ethanol (95%). See Table 1 for specific quantities.

  • Addition of Precursor: To the stirred ethanolic KOH solution, add 2-amino-4-chloro-6-fluorophenol (1.0 eq) in one portion. Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Cyclizing Reagent: Slowly add carbon disulfide (CS₂) dropwise to the reaction mixture at room temperature over a period of 30 minutes. A color change and slight exotherm may be observed.

  • Reaction Execution: After the addition of CS₂ is complete, heat the reaction mixture to reflux (approximately 78-80°C). Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting aminophenol spot is no longer visible.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Resuspend the resulting residue in water (approx. 100 mL).

  • Acidify the aqueous solution to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid (HCl) while stirring in an ice bath. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol as a pure solid.

Quantitative Data Summary for Cyclization

The following table provides a representative summary of reagents for the cyclization protocol (Protocol 4.2).

ReagentMolecular Weight ( g/mol )Molar Eq.Quantity (for 10 mmol scale)Role
2-Amino-4-chloro-6-fluorophenol161.561.01.62 g (10 mmol)Precursor / Starting Material
Potassium Hydroxide (KOH)56.111.20.67 g (12 mmol)Base / Catalyst
Carbon Disulfide (CS₂)76.131.20.91 g / 0.72 mL (12 mmol)C1 Source / Cyclizing Reagent
Ethanol (95%)46.07-100 mLSolvent
Concentrated HCl (37%)36.46-As needed (~2-3 mL)Acidifying Agent for Precipitation
Product (Expected) 203.62 -Yield dependent Target Molecule

Note: Expected yields for this type of reaction are typically in the range of 75-90% after purification, based on analogous transformations reported in the literature.[4]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Chloro-2-benzoxazolethiol.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Methyl-1,3-benzoxazole-2-thiol.
  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • BenchChem. (n.d.). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]

  • Yadav, G., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

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Method

Application Note: Strategic Incorporation of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol into Kinase Inhibitors for Enhanced Potency and Selectivity

Introduction: The Rationale for a Novel Kinase Inhibitor Scaffold Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Novel Kinase Inhibitor Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. However, challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles.

This application note details a strategic approach for incorporating the 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol moiety into existing kinase inhibitor frameworks. This particular heterocyclic system is of significant interest due to the unique combination of its structural and electronic properties. The benzoxazole core is a "privileged" scaffold in medicinal chemistry, known to interact with the hinge region of the ATP-binding site of many kinases.[1][2] The thiol group provides a versatile handle for covalent modification, allowing for its integration into various inhibitor backbones as a thioether, a common linkage in kinase inhibitors.[3][4]

Furthermore, the presence of both chlorine and fluorine atoms on the benzoxazole ring is anticipated to confer distinct advantages. Halogen bonding is an increasingly recognized interaction in drug design that can enhance binding affinity and selectivity.[5] The high electronegativity of fluorine can also modulate the physicochemical properties of the molecule, such as pKa and membrane permeability, potentially improving bioavailability.[6] Specifically, fluorine substitution has been shown to enhance the binding affinity of ligands to their protein targets.[7] This application note will use the well-established multi-kinase inhibitor, Dasatinib, as a representative scaffold to illustrate the incorporation of this novel building block.

Strategic Approach: Synthesis of a Dasatinib-Benzoxazole Analog

The core of our strategy involves the nucleophilic substitution reaction between the thiol of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol and an electrophilic site on a suitable precursor of a known kinase inhibitor. For this protocol, we will focus on synthesizing a Dasatinib analog where the 2-hydroxyethylpiperazine moiety is replaced by our novel benzoxazole-thiol derivative. This will be achieved through the reaction of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol with a chlorinated Dasatinib intermediate.

Experimental Workflow: Synthesis and Purification

cluster_0 Synthesis cluster_1 Purification & Characterization A Dasatinib Intermediate (N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide) D Thioether Formation (Nucleophilic Aromatic Substitution) A->D B 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol B->D C Reaction Mixture (Base, Solvent) C->D E Crude Product D->E F Column Chromatography E->F G Pure Dasatinib-Benzoxazole Analog F->G H Characterization (NMR, Mass Spectrometry) G->H

Caption: Synthetic and purification workflow for the Dasatinib-benzoxazole analog.

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-((7-chloro-5-fluoro-1,3-benzoxazol-2-yl)thio)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

Materials:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib intermediate)

  • 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol[8][9]

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq) in DMF, add 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (1.1 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate or DCM and methanol to yield the pure thioether product.[10][11]

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[2][12][13][14]

Biological Evaluation: Assessing Kinase Inhibitory Activity

The newly synthesized Dasatinib-benzoxazole analog will be evaluated for its inhibitory activity against a panel of relevant kinases. Given Dasatinib's profile, key targets for initial screening include Abl, Src family kinases, and DDR1/DDR2.[3]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the IC₅₀ value of the synthesized compound against a target kinase.

Materials:

  • Synthesized Dasatinib-benzoxazole analog

  • Recombinant human kinase (e.g., Abl, Src)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer

  • ATP

  • DMSO

  • 384-well white opaque plates

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the compound in kinase buffer to create a range of concentrations for IC₅₀ determination.

  • In a 384-well plate, add the test compound dilutions, the recombinant kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell-Based Kinase Inhibition Assay (Western Blotting)

This assay will determine the ability of the compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl)

  • Synthesized Dasatinib-benzoxazole analog

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized compound for a specified period.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream target of the kinase of interest.

  • Subsequently, probe the same membrane with a primary antibody for the total amount of the downstream target protein to ensure equal loading.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison.

Table 1: Kinase Inhibitory Activity of Dasatinib-Benzoxazole Analog

Kinase TargetIC₅₀ (nM)
AblValue
SrcValue
DDR1Value
DDR2Value
Other KinaseValue

Table 2: Cellular Activity of Dasatinib-Benzoxazole Analog

Cell LineTarget PathwayIC₅₀ (nM) for Phosphorylation Inhibition
K562Bcr-AblValue
Other LineOther PathwayValue

A significant decrease in the IC₅₀ values compared to the parent compound (Dasatinib) would indicate that the incorporation of the 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol moiety enhances the inhibitory potency. The selectivity profile can be assessed by comparing the IC₅₀ values across a panel of different kinases.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed biological activity can be rationalized by considering the potential interactions of the novel scaffold with the kinase active site.

cluster_0 Kinase Active Site cluster_1 Dasatinib-Benzoxazole Analog Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent-Exposed Region Solvent-Exposed Region Thiazole-Pyrimidine Core Thiazole-Pyrimidine Core Thiazole-Pyrimidine Core->Hinge Region H-bonds Benzoxazole Moiety Benzoxazole Moiety Benzoxazole Moiety->Hydrophobic Pocket Hydrophobic Interactions Chloro & Fluoro Groups Chloro & Fluoro Groups Chloro & Fluoro Groups->Hydrophobic Pocket Halogen Bonds, van der Waals Thioether Linker Thioether Linker Thioether Linker->Solvent-Exposed Region Flexibility

Caption: Putative binding mode of the Dasatinib-benzoxazole analog in a kinase active site.

The thiazole-pyrimidine core is expected to maintain its crucial hydrogen bonding interactions with the kinase hinge region, a common binding motif for many kinase inhibitors. The 7-Chloro-5-fluoro-1,3-benzoxazole moiety is positioned to occupy a hydrophobic pocket. The chlorine and fluorine atoms can participate in favorable halogen bonding and other non-covalent interactions, which can contribute to enhanced binding affinity.[5][15] The thioether linker provides rotational flexibility, allowing the benzoxazole group to adopt an optimal orientation within the binding site.

Conclusion

This application note provides a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors incorporating the 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol moiety. The detailed protocols for chemical synthesis, purification, and biological characterization offer a robust framework for researchers in drug discovery. The unique structural features of this building block present a promising avenue for developing next-generation kinase inhibitors with improved therapeutic profiles. Further exploration of this scaffold in different kinase inhibitor backbones is warranted to fully elucidate its potential in medicinal chemistry.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol Synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6) is a highly functionalized building block critical to medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6) is a highly functionalized building block critical to medicinal chemistry and drug development. However, synthesizing this specific di-halogenated derivative presents unique yield-limiting challenges compared to un-substituted analogs. The electron-withdrawing nature of the chlorine and fluorine substituents severely deactivates the starting material, leading to incomplete cyclization, while the resulting thiol is highly susceptible to oxidative dimerization.

This guide provides a self-validating Standard Operating Procedure (SOP), quantitative optimization data, and an in-depth troubleshooting FAQ to help you achieve >90% isolated yields.

Process Workflow & Troubleshooting Logic

G Start 2-Amino-6-chloro-4-fluorophenol + Potassium Ethyl Xanthate Reaction Reflux in Solvent (EtOH or DMF) Start->Reaction Monitor LC-MS / TLC Monitoring Reaction->Monitor Incomplete Low Conversion (Deactivated Substrate) Monitor->Incomplete Stalled Complete Complete Conversion Monitor->Complete >95% Optimize Switch to DMF (120°C) Increase KEX to 1.5 eq Incomplete->Optimize Optimize->Reaction Retry Workup Ice-Water Quench Acidify to pH 5.5 Complete->Workup Disulfide Disulfide Dimer Detected (Oxidative Coupling) Workup->Disulfide m/z ~404 Product 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (Optimized Yield >90%) Workup->Product Pure Solid Scavenge Add Et3N / Degas Solvents Disulfide->Scavenge Scavenge->Workup Preventative

Troubleshooting workflow for optimizing 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol synthesis.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Potassium Ethyl Xanthate (KEX) as the thiocarbonyl source. It is specifically engineered to overcome the activation energy barriers of deactivated halogenated aminophenols[1].

Phase 1: Reaction Setup & Cyclization
  • Reagent Preparation: In a 250 mL round-bottom flask, suspend 2-amino-6-chloro-4-fluorophenol (10.0 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: While ethanol is the traditional solvent for benzoxazole-2-thiol synthesis[2], the electron-withdrawing halogens severely reduce the nucleophilicity of the amine. DMF allows for a higher reflux temperature, providing the necessary activation energy for cyclization[1].

  • Xanthate Addition: Add Potassium Ethyl Xanthate (15.0 mmol, 1.5 eq) and Potassium Hydroxide (KOH) (10.0 mmol, 1.0 eq) to the suspension[3].

    • Causality: KOH deprotonates the phenol, increasing its reactivity, while the excess KEX compensates for the thermal decomposition of the xanthate reagent at elevated temperatures.

  • Inert Atmosphere: Purge the flask with Nitrogen for 15 minutes. Add Triethylamine (Et₃N) (2.0 mmol, 0.2 eq).

    • Causality: Benzoxazole-2-thiols are highly prone to radical-mediated oxidative dimerization. Et₃N acts as a radical scavenger, effectively suppressing this side reaction[4].

  • Reflux & Validation: Heat the mixture to 120°C for 12 hours.

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to Phase 2 only when the starting material peak (m/z ~161) constitutes <2% of the total area, and the target mass (m/z 203.6) is dominant. If conversion is <98%, continue heating for an additional 4 hours.

Phase 2: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of vigorously stirred crushed ice-water.

    • Causality: The product currently exists as a water-soluble potassium thiolate salt. Ice-water prevents thermal degradation during the exothermic dissolution of DMF.

  • Acidification & Validation: Add 10% aqueous Acetic Acid dropwise until the pH reaches exactly 5.5.

    • Self-Validation Check: Continuously monitor the solution with a calibrated pH probe. Do not use pH paper. If the pH drops below 4.0, the benzoxazole nitrogen may protonate, causing the product to "oil out" or resolubilize. A stable pH of 5.5 validates optimal precipitation conditions[2].

  • Isolation: Filter the resulting off-white precipitate under vacuum, wash with 3 x 50 mL of cold distilled water to remove residual DMF and salts, and dry in a vacuum oven at 40°C overnight.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating why the optimized SOP parameters are required for this specific halogenated substrate.

Reaction SolventTemperature (°C)Equivalents (KEX)Additive / AtmosphereConversion (%)Isolated Yield (%)Major Byproduct
Ethanol / H₂O801.1Air62%45%Disulfide (18%)
Ethanol / H₂O801.5Nitrogen78%61%Disulfide (<5%)
DMF1201.1Nitrogen85%70%Unreacted SM (15%)
DMF (Optimized) 120 1.5 Et₃N / Nitrogen >98% 92% None Detected

Troubleshooting Guides & FAQs

Q1: My cyclization yield is stalling at 50-60% with significant starting material remaining. How can I drive the reaction to completion? Answer: The 7-chloro and 5-fluoro substituents withdraw electron density from the aromatic ring, significantly deactivating the ortho-aminophenol precursor. Standard protocols using ethanol at 80°C[2] often fail to provide enough thermal energy for complete cyclization.

  • Actionable Fix: Switch the solvent from Ethanol to DMF to raise the reaction temperature to 120°C. Additionally, increase the Potassium Ethyl Xanthate stoichiometry from 1.2 to 1.5 equivalents, as xanthates partially decompose into carbon disulfide and alkoxides during extended heating[1].

Q2: LC-MS analysis of my crude product shows a massive peak at m/z ~404. What is this, and how do I prevent it? Answer: This peak corresponds to the disulfide dimer of 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol. Benzoxazole-2-thiols are highly susceptible to radical-mediated oxidation, especially in the presence of trace oxygen during extended reflux.

  • Actionable Fix: Ensure the reaction is run under a strict Nitrogen or Argon atmosphere. More importantly, literature demonstrates that adding a radical scavenger such as Triethylamine (Et₃N) strongly suppresses disulfide formation[4]. If the disulfide has already formed, it can be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT) or zinc dust in acidic media[3].

Q3: During the acidification step, my product forms a sticky, gummy residue instead of a filterable powder. Why? Answer: This phenomenon, known as "oiling out," occurs when the product precipitates above its glass transition temperature or when a rapid pH crash traps solvent impurities within the matrix. The use of strong mineral acids (like concentrated HCl) often causes localized pH extremes.

  • Actionable Fix: Substitute HCl with a weaker acid like 10% Acetic Acid[2]. Add the acid dropwise at a rate of 1 mL/min while maintaining the aqueous mixture below 5°C using an ice-salt bath. Vigorous mechanical stirring (not magnetic stirring) is required to ensure the formation of fine, filterable crystals.

References

  • Benchchem Technical Support Team. "An In-depth Technical Guide on 4-Methyl-1,3-benzoxazole-2-thiol: Physicochemical Properties and Synthesis." Benchchem. 2

  • Benchchem Technical Support Team. "Application Notes and Protocols: Potassium Ethyl Xanthate as a Pharmaceutical Intermediate." Benchchem. 3

  • European Patent Office. "EP0066248A1 - Process for the preparation of halogeno-2-mercaptobenzoxazoles." Google Patents. 1

  • K. Abdelazeem et al. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega. 4

  • Sigma-Aldrich. "7-chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6)." Merck KGaA.

Sources

Optimization

preventing oxidation of 2-mercaptobenzoxazole during storage

Welcome to the 2-Mercaptobenzoxazole (2-MBO) Technical Support Center . 2-Mercaptobenzoxazole is a highly versatile heterocyclic scaffold utilized extensively in drug discovery, rubber vulcanization, and as a corrosion i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2-Mercaptobenzoxazole (2-MBO) Technical Support Center .

2-Mercaptobenzoxazole is a highly versatile heterocyclic scaffold utilized extensively in drug discovery, rubber vulcanization, and as a corrosion inhibitor[1]. However, its active thiol group renders it highly susceptible to oxidative degradation during routine storage and handling. This guide provides researchers and drug development professionals with the mechanistic understanding and field-proven protocols necessary to prevent 2-MBO oxidation, ensuring absolute experimental reproducibility.

The Mechanism of 2-MBO Oxidation

To prevent degradation, we must first understand the causality of the reaction. 2-MBO exists in a tautomeric equilibrium between a thione form and a highly reactive thiol form. When exposed to environmental triggers—specifically atmospheric oxygen, ultraviolet (UV) radiation, or trace transition metals—the thiol undergoes a single-electron oxidation to generate a thiyl radical. Two adjacent thiyl radicals will rapidly dimerize to form bis(benzoxazol-2-yl) disulfide [2].

This electrooxidative disulfide bond formation not only depletes the concentration of active 2-MBO but also introduces highly insoluble degradants into your assays[2].

G Thiol 2-MBO (Thiol Form) Reactive State Thione 2-MBO (Thione Form) Stable Tautomer Thiol->Thione Tautomeric Equilibrium Radical Thiyl Radical Intermediate Thiol->Radical Oxidation (Loss of e- / H+) Triggers Oxidative Triggers (O2, UV Light, Trace Metals) Triggers->Radical Catalyzes Formation Disulfide Bis(benzoxazol-2-yl) Disulfide (Insoluble Degradant) Radical->Disulfide Dimerization (Covalent Bond)

Logical workflow of 2-MBO oxidation into disulfide triggered by environmental factors.

Quantitative Storage Parameters

Controlling the storage environment is the most effective way to inhibit thiyl radical formation. The following table synthesizes the expected shelf-life of 2-MBO based on quantitative storage conditions[1][3].

Physical StateStorage TemperatureAtmospheric ConditionLight ExposureExpected Shelf Life
Solid PowderRoom Temp (20–25°C)Ambient AirLight< 3 Months
Solid Powder0–8°CAmbient AirDark6–12 Months
Solid Powder0–8°CArgon / NitrogenDark> 24 Months
Solution (e.g., DMSO)Room Temp (20–25°C)Ambient AirLight< 1 Week
Solution (e.g., DMSO)-20°CArgon / NitrogenDark~ 6 Months

Critical Warning: 2-MBO is highly incompatible with strong oxidizing agents and must be isolated from them in chemical storage facilities to prevent rapid, exothermic degradation[4][5].

Troubleshooting Guide: Diagnostics & Corrective Actions

Issue A: The 2-MBO powder has shifted from white/off-white to a distinct yellow or beige.

  • Causality: A color shift is the primary optical indicator of disulfide dimer formation or complex oxidation due to prolonged exposure to ambient oxygen and light[5].

  • Corrective Action: If high analytical purity is required, discard heavily discolored batches. For minor discoloration, perform a recrystallization from hot ethanol. Moving forward, store the fresh batch under an inert argon blanket at 0–8°C[1].

Issue B: 2-MBO solutions in ethanol or DMSO are precipitating over time.

  • Causality: Bis(benzoxazol-2-yl) disulfide is significantly less soluble in polar organic solvents than the parent 2-MBO monomer. Precipitation is a direct physical validation that oxidation has occurred in the liquid phase.

  • Corrective Action: Ensure all solvents are thoroughly degassed before preparing solutions to remove dissolved oxygen (see protocol below).

Step-by-Step Methodology: Inert Aliquoting and Storage Protocol

To guarantee the integrity of 2-MBO in solution, you must utilize a self-validating, oxygen-free workflow.

Phase 1: Solvent Degassing (Sparge Method) Causality: Dissolved oxygen in solvents acts as the primary electron acceptor, driving solution-phase oxidation. Removing it halts the initiation of radical formation.

  • Transfer the desired solvent (e.g., anhydrous ethanol or DMSO) into a Schlenk flask.

  • Submerge a long stainless-steel needle connected to an Argon line directly into the solvent.

  • Sparge (bubble) Argon through the solvent for a minimum of 30 minutes at room temperature.

  • Self-Validation Step: Add a trace amount of an oxygen-sensitive indicator (e.g., resazurin) to a 1 mL test aliquot of the solvent. It should remain colorless, confirming a strictly anaerobic environment.

Phase 2: Dissolution and Aliquoting Causality: Argon is denser than Nitrogen. Utilizing Argon provides a heavier protective "blanket" over the solution, minimizing oxygen ingress during physical liquid transfers.

  • Inside a glovebox or under a continuous Argon stream on a Schlenk line, dissolve the 2-MBO powder into the degassed solvent.

  • Transfer the solution into pre-dried, amber glass vials.

  • Causality: Amber glass blocks UV radiation (specifically wavelengths <400 nm), preventing the photolytic cleavage of the S-H bond.

Phase 3: Sealing and Storage

  • Purge the headspace of each amber vial with Argon for 10 seconds.

  • Immediately cap the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm to prevent slow oxygen diffusion over time.

  • Store the sealed vials at -20°C.

  • Self-Validation Step: After 48 hours, visually inspect the first vial. The solution must remain perfectly clear. Any turbidity indicates a failure in the degassing or sealing process, resulting in immediate disulfide precipitation.

Frequently Asked Questions (FAQs)

Q: Can I reverse the oxidation if my 2-MBO has already formed a disulfide? A: Yes. In a synthetic research setting, the disulfide bond can be reduced back to the free thiol using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). However, for analytical or drug-screening applications, it is highly recommended to start with a fresh, pure batch to avoid introducing reducing-agent artifacts into your biological assays.

Q: Why is 0–8°C recommended for solid storage instead of -20°C? A: While -20°C slows degradation kinetics, repeated freeze-thaw cycles of the solid container introduce condensation (moisture) if the bottle is opened before reaching room temperature. Storing the solid at 0–8°C (standard refrigeration)[1] strikes the optimal balance between thermal stability and minimizing moisture contamination during routine handling.

Q: Is 2-MBO compatible with standard metal lab spatulas? A: It is strongly advised to use PTFE, plastic, or ceramic spatulas. Trace transition metals (like iron or copper) from scratched stainless steel spatulas can act as catalysts for thiol oxidation[2], accelerating degradation even in low-oxygen environments.

References

  • Electrochemical method for the synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol. PubMed (NIH).
  • 2-Mercaptobenzoxazole CAS 2382-96-9 | Research Chemical. Benchchem.
  • 2-Mercaptobenzoxazole. Chem-Impex.
  • SAFETY DATA SHEET - 2-Mercaptobenzoxazole. Fisher Scientific.
  • TCI AMERICA - Spectrum Chemical. Spectrum Chemical.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing formulation and solubility challenges with 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing formulation and solubility challenges with 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6)[1]. While this halogenated benzoxazole derivative is a highly privileged scaffold in medicinal chemistry, its profound lipophilicity often leads to spontaneous precipitation in standard aqueous media, disrupting in vitro screening and cell culture assays[2].

Below, we break down the root causes of these solubility issues and provide field-validated, step-by-step troubleshooting protocols.

Section 1: The Causality of Insolubility (Physicochemical Profiling)

Q: Why does 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol precipitate so aggressively in physiological buffers?

A: The insolubility of this compound is not due to a single factor, but rather a cascade of three compounding physicochemical properties:

  • Halogen-Driven Lipophilicity: The addition of chloro and fluoro groups to the benzoxazole core drastically increases the molecule's LogP, making the overall structure highly hydrophobic and resistant to aqueous hydration[1].

  • Thione-Thiol Tautomerism: In aqueous environments, benzoxazole-2-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms[3]. The neutral thione tautomer is exceptionally insoluble in water and readily aggregates.

  • pH-Dependent Ionization: The experimental pKa of the unsubstituted 2-mercaptobenzoxazole core is approximately 6.58[4]. The electron-withdrawing halogens in this specific derivative lower the pKa further (estimated ~5.5 - 6.0). While the molecule should ionize into a highly soluble thiolate anion at physiological pH (7.4), the intrinsic solubility of the neutral fraction is so low that it acts as a nucleation point. During dilution, any localized drop in pH or "solvent shock" causes the neutral form to rapidly precipitate, pulling the equilibrium backward and crashing the entire compound out of solution.

Table 1: Physicochemical Properties Impacting Solubility
PropertyValue / CharacteristicImpact on Aqueous Formulation
Molecular Formula C₇H₃ClFNO(S)High halogen content drives lipophilicity and poor hydration[1].
Tautomerism Thione ⇌ ThiolPredominantly exists as the highly insoluble thione in non-polar states[3].
pKa (Thiol proton) ~5.5 - 6.5 (Estimated)Requires slightly alkaline pH (>7.5) for rapid, complete ionization to the soluble thiolate[4].
Intrinsic Solubility < 0.1 mg/mL (Neutral form)Highly susceptible to "solvent shock" precipitation upon dilution into aqueous media[2].

Section 2: Solubilization Strategies & Workflows

Q: How do I choose the right solubilization method for my specific assay?

A: The choice depends entirely on your assay's tolerance for organic solvents (like DMSO) and surfactants. Cell-based assays typically require strict limits (<0.1% DMSO), necessitating complexation techniques, whereas cell-free biochemical assays can often tolerate 1-5% DMSO.

SolubilizationWorkflow Start 7-Chloro-5-fluoro-1,3- benzoxazole-2-thiol (Solid) Assess Assess Assay DMSO Tolerance Start->Assess LowDMSO Strict (<0.1% DMSO) In Vivo / Cell Culture Assess->LowDMSO HighDMSO Tolerant (1-5% DMSO) In Vitro / Biochemical Assess->HighDMSO Cyclo HP-β-CD Complexation (20-30% w/v) LowDMSO->Cyclo DMSOStock Prepare 10-50 mM Stock in 100% DMSO HighDMSO->DMSOStock Clear Proceed to Assay Cyclo->Clear Buffer Dilute in Aqueous Buffer (pH > 7.5) DMSOStock->Buffer Precip Check for Precipitation (Visual / DLS) Buffer->Precip Precip->Clear Clear Cloudy Add Co-surfactant (e.g., 0.1% Tween 80) Precip->Cloudy Cloudy Cloudy->Clear

Decision tree for solubilizing 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol based on assay tolerance.

Q: My biochemical assay tolerates 2% DMSO. How do I prevent the compound from crashing out when diluting from my DMSO stock?

A: You must avoid "solvent shock"—the localized precipitation that occurs when a concentrated organic stock hits an aqueous buffer. Follow the protocol below to leverage the molecule's pKa.

Protocol 1: pH-Shift & Co-Solvent Dilution (For Biochemical Assays)

Mechanism: By initially diluting the compound into a slightly alkaline buffer, you force immediate ionization into the soluble thiolate form, preventing the neutral thione from nucleating[3][4].

  • Stock Preparation: Dissolve the solid 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Buffer Pre-warming: Warm your target aqueous assay buffer (e.g., Tris or HEPES) to 37°C to increase thermodynamic solubility limits.

  • pH Adjustment: Temporarily adjust a dedicated aliquot of your assay buffer to pH 8.0 - 8.2 using 0.1 M NaOH.

  • Dropwise Addition (Critical): While vortexing the warmed, alkaline buffer at medium speed, add the DMSO stock dropwise. Never add the aqueous buffer directly into the DMSO tube.

  • Equilibration: Allow the solution to stir for 5 minutes. If your assay requires a strict physiological pH, slowly titrate the pH back to 7.4 using 0.1 M HCl. Monitor closely for turbidity using Dynamic Light Scattering (DLS) or visual inspection against a dark background.

  • Surfactant Rescue (Optional): If micro-precipitation occurs during the back-titration, add 0.05% - 0.1% Tween-80 or Triton X-100 to stabilize the hydrophobic core.

Q: I am running a cell-based cytotoxicity (MTT) assay and cannot exceed 0.1% DMSO. How do I deliver the compound to the cells?

A: For strict solvent limits (e.g., standard MTT assays[2]), use cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the halogenated benzoxazole core, while its hydrophilic exterior maintains excellent aqueous solubility.

Protocol 2: HP-β-CD Complexation (For Cell Culture / In Vivo)

Mechanism: Non-covalent inclusion complex formation shields the lipophilic chloro and fluoro groups from the aqueous media, bypassing the need for organic co-solvents.

  • Cyclodextrin Solution: Prepare a 20% to 30% (w/v) solution of HP-β-CD in sterile Phosphate-Buffered Saline (PBS) or basal cell culture media (e.g., DMEM)[2].

  • Compound Addition: Add the solid 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol powder directly to the HP-β-CD solution.

  • Sonication: Place the mixture in a bath sonicator at 30°C for 15-30 minutes. The mechanical energy facilitates the entry of the benzoxazole core into the cyclodextrin cavity until the suspension becomes optically clear.

  • Filtration: Filter the formulated complex through a 0.22 µm PES (Polyethersulfone) syringe filter. This ensures sterility for cell culture and removes any uncomplexed, undissolved solid.

  • Quantification (Self-Validation): Because some compound may be lost during filtration if not fully complexed, verify the final concentration of the dissolved compound using UV-Vis spectroscopy or HPLC before applying it to your cells.

Section 3: Frequently Asked Questions (Troubleshooting)

Q: I followed the DMSO dilution protocol, but I still see a cloudy suspension. What went wrong? A: You likely added the aqueous buffer directly into the DMSO stock. This causes an immediate, localized drop in DMSO concentration, forcing the highly lipophilic compound out of solution before it has the time to ionize. Always add the concentrated DMSO stock dropwise into a larger volume of rapidly mixing buffer.

Q: Will the alkaline pH shift affect the stability of the compound? A: Benzoxazole-2-thiols are generally stable in mildly alkaline conditions (pH 8-9) for the duration of standard biochemical assays. However, prolonged exposure to strong bases (>pH 10) can lead to nucleophilic attack and ring-opening degradation of the benzoxazole core. Always prepare your aqueous dilutions fresh on the day of the experiment.

References
  • Title: Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis Source: ResearchGate URL: [Link]

Sources

Optimization

Benzoxazole Thiol Synthesis: Technical Support &amp; Temperature Optimization Guide

As a Senior Application Scientist, I have designed this technical support center to provide researchers and drug development professionals with field-proven insights into the synthesis of 2-mercaptobenzoxazole (2-MBO). T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support center to provide researchers and drug development professionals with field-proven insights into the synthesis of 2-mercaptobenzoxazole (2-MBO). This guide moves beyond basic procedures, detailing the thermodynamic causality behind experimental choices to ensure your protocols are self-validating and highly reproducible.

Thermodynamic & Kinetic Principles (FAQ)

Q: Why is temperature the single most critical variable in benzoxazole thiol synthesis? A: The reaction between 2-aminophenol and carbon disulfide (CS₂) or alkali metal trithiocarbonate involves two distinct kinetic stages: the initial nucleophilic attack to form a dithiocarbamate intermediate, and the subsequent cyclization with the elimination of hydrogen sulfide (H₂S) [1][1]. The cyclization step possesses a high activation energy barrier. At ambient temperatures (20°C), the reaction is thermodynamically favorable but kinetically sluggish, taking days to complete. Elevating the temperature accelerates this ring closure, but exceeding 150°C risks product degradation and hazardous vapor pressures [1][1].

Q: What is the mechanistic causality behind the formation of side products at elevated temperatures? A: When utilizing closed-vessel systems (autoclaves) at temperatures >150°C to force rapid cyclization (<1 hour), the extreme thermal stress can lead to the decomposition of the trithiocarbonate intermediate or the premature oxidation of the thiol product into disulfides [2][2]. Therefore, a robust protocol must carefully balance thermal input with reaction time to maintain the structural integrity of the benzoxazole core.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion & Low Yields

  • Symptom: TLC indicates unreacted 2-aminophenol after 12 hours of reflux.

  • Root Cause: Insufficient thermal energy to drive the cyclization of the intermediate.

  • Solution: Ensure the reaction is maintained at a minimum of 80°C. If using an open reflux system, the boiling point of the solvent (e.g., ethanol/water) limits the maximum temperature. Switch to a higher boiling solvent or utilize a pressurized vessel to safely reach the optimal 100°C–120°C window [1][1].

Issue 2: Product Discoloration & Impurities

  • Symptom: The isolated 2-mercaptobenzoxazole is dark brown instead of the expected light gray or white solid [3][3].

  • Root Cause: Overheating (>150°C) or prolonged exposure to oxygen at high temperatures.

  • Solution: Restrict the reaction time to strictly <1 hour if operating at 150°C. Alternatively, lower the temperature to 80°C and extend the time to 24 hours. This lower-temperature approach provides a 95% yield with significantly higher purity and a clean melting point profile (298–300 °C for its sodium salt) [3][3].

Step-by-Step Experimental Methodologies

Protocol A: Standard Reflux Synthesis (Moderate Temperature, High Purity)

Self-validating mechanism: The prolonged reaction time at a moderate temperature ensures complete cyclization without crossing the thermal degradation threshold.

  • Preparation: Suspend 0.1 mol of 2-aminophenol in 350 mL of water (or absolute ethanol) in a round-bottom flask equipped with a reflux condenser.

  • Thermal Initiation: Warm the suspension to exactly 80°C.

  • Reagent Addition: Meter in an aqueous solution of sodium trithiocarbonate (or a mixture of CS₂ and KOH) dropwise over 3 hours with constant, vigorous stirring.

  • Cyclization Phase: Maintain the reaction temperature at 80°C for 24 hours. The extended time at this moderate temperature guarantees complete cyclization without thermal degradation [1][1].

  • Isolation: Cool the mixture to room temperature. Precipitate the product by adding dilute hydrochloric acid until the mixture is acidic.

  • Purification: Filter the precipitate via vacuum, wash with cold distilled water until salt-free, and dry in vacuo at 80°C. Expected yield: ~95%.

Protocol B: Accelerated Closed-Vessel Synthesis (High Temperature)

Self-validating mechanism: The use of an autoclave contains the high vapor pressure of CS₂/ethanol, allowing the system to safely reach 150°C, thereby overcoming the cyclization activation barrier in minutes rather than hours.

  • Preparation: Combine 0.1 mol of 2-aminophenol, 0.1 mol of carbon disulfide (CS₂), and 100 mL of absolute ethanol in a stainless-steel autoclave [2][2].

  • Sealing: Seal the vessel tightly to contain the vapor pressure generated by the solvent and reagents.

  • Thermal Activation: Heat the reaction mixture in a sand bath to 150°C.

  • Rapid Cyclization: Maintain the temperature for exactly 45-60 minutes. The high thermal energy rapidly forces the cyclization [1][1].

  • Isolation: Cool rapidly to room temperature, vent safely in a fume hood, and precipitate the thiol using 10% NaOH followed by acidification. Expected yield: ~90%.

Quantitative Data Summary

The following table synthesizes the quantitative relationship between thermal input, reaction kinetics, and final product quality [1][1].

Reaction TemperatureVessel TypeReaction TimeYield (%)Purity Profile
20°C Open Flask> 72 hoursVariableHigh (No thermal degradation)
80°C Reflux24 hours95%High (Optimal balance)
100°C - 120°C Autoclave3 - 6 hours97%High to Moderate
150°C Autoclave< 1 hour90%Moderate (Slight reduction)

Visualizations

Workflow Start 2-Aminophenol + CS2 Reaction Initiation T_Low 20°C - 40°C Ambient Start->T_Low Select T_Mod 80°C - 100°C Reflux Start->T_Mod Select T_High 120°C - 150°C Autoclave Start->T_High Select Res_Low >72h Reaction Time High Purity, Low Efficiency T_Low->Res_Low Kinetics Res_Mod 24h Reaction Time 95% Yield, Optimal Quality T_Mod->Res_Mod Kinetics Res_High <1h Reaction Time 90% Yield, High Degradation Risk T_High->Res_High Kinetics

Figure 1: Logical relationship between reaction temperature, kinetics, and yield in 2-MBO synthesis.

Pathway N1 2-Aminophenol + CS2 / Base N2 Dithiocarbamate Intermediate N1->N2 Nucleophilic Attack N3 Thermal Cyclization (-H2S) N2->N3 Heat Activation N4 2-Mercaptobenzoxazole (Target Thiol) N3->N4 Ring Closure

Figure 2: Mechanistic pathway of 2-mercaptobenzoxazole formation highlighting the thermal step.

References

  • Source: Google Patents (US4677209A)
  • Source: PubMed Central (PMC)
  • Synthesis and Characterization of New 1, 2, 4- (Triazine)

Sources

Troubleshooting

Technical Support Center: Purification of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Welcome to the technical support guide for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the purity of this important heterocyclic intermediate. The following question-and-answer guide provides troubleshooting strategies, detailed purification protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol?

A1: The impurity profile of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is primarily dictated by its synthesis route, which typically involves the cyclization of 2-amino-4-chloro-6-fluorophenol with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH).[1]

Based on this pathway, the most probable impurities are:

  • Unreacted Starting Material: Residual 2-amino-4-chloro-6-fluorophenol. This is common if the reaction does not go to completion.

  • Disulfide Dimer: Oxidation of the thiol group on two molecules of the product can form a disulfide-linked dimer. This is a frequent issue with thiol-containing compounds, especially during workup or storage in the presence of air.

  • Potassium Xanthate Intermediate: Incomplete cyclization or hydrolysis of the reaction intermediate can leave behind dithiocarbonate salts.

  • Side-Reaction Products: Minor impurities can arise from reactions with residual reagents or alternative cyclization pathways, though these are typically in low abundance.

  • Residual Solvents: Solvents used in the reaction (e.g., ethanol) and workup (e.g., ethyl acetate, hexane) may be present.

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: My crude product is a discolored solid (yellow to brown) instead of the expected off-white powder. What is the cause and how can I fix this?

A2: Discoloration is a frequent observation and is typically caused by two main factors:

  • Oxidation Products: The thiol group (-SH) is susceptible to oxidation, which can form colored disulfide or polysulfide impurities. The phenoxide intermediate or unreacted aminophenol can also oxidize to form highly colored quinone-like structures.

  • Residual Reagents/Byproducts: Certain reaction byproducts can be colored.

Troubleshooting and Purification Strategy:

The most effective method to remove these colored impurities is recrystallization with activated charcoal .

  • Causality: Activated charcoal has a high surface area with a network of fine pores, making it exceptionally effective at adsorbing large, flat, aromatic, and colored molecules. The desired product, being smaller and more crystalline, will remain in solution (when hot) while the impurities are trapped by the charcoal.

Protocol for Decolorization and Recrystallization:

  • Solvent Selection: Choose a solvent system in which your product is highly soluble when hot and poorly soluble when cold. An ethanol/water mixture is often a good starting point for benzoxazole-2-thiols.[1]

  • Dissolution: In a flask, dissolve the crude, discolored product in a minimum amount of hot ethanol.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% of the crude product's weight) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, off-white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: My NMR analysis shows the presence of the starting aminophenol. How can I remove it effectively?

A3: The presence of unreacted 2-amino-4-chloro-6-fluorophenol indicates an incomplete reaction. While optimizing reaction conditions (e.g., extending reflux time) is the best primary approach, post-synthesis purification is highly effective.[1]

The key is to exploit the differences in acidity. 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is acidic due to the thiol group, but the starting material is an aminophenol, which is amphoteric (can act as a weak acid or base).

Aqueous Base Wash Protocol:

  • Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc).

  • Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous base, such as a 1 M sodium bicarbonate (NaHCO₃) solution.

    • Scientific Rationale: The thiol product is acidic enough to be deprotonated by a stronger base like NaOH, but will largely remain in the organic layer when washed with a weaker base like NaHCO₃. The phenolic starting material, however, is more acidic than the thiol and will be deprotonated by NaHCO₃, partitioning into the aqueous layer as its sodium salt.

  • Separate: Separate the organic layer.

  • Back-Extract (Optional): Wash the aqueous layer with a fresh portion of EtOAc to recover any dissolved product.

  • Finalize: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a product with significantly reduced starting material content.[2]

This enriched material can then be further purified by recrystallization.

Workflow & Troubleshooting

The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common purity issues.

PurificationWorkflow cluster_0 Purification Pathway Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Remove salts, acidic/basic impurities Recrystallization Recrystallization Aqueous Wash->Recrystallization Remove major impurities, improve color & form Purity Analysis 1 Purity >98%? Recrystallization->Purity Analysis 1 Column Chromatography Column Chromatography Purity Analysis 1->Column Chromatography No Final Product Final Product Purity Analysis 1->Final Product Yes Purity Analysis 2 Purity >99%? Column Chromatography->Purity Analysis 2 Purity Analysis 2->Recrystallization No, re-purify Purity Analysis 2->Final Product Yes

Caption: General purification workflow for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol.

Purification Protocols
Protocol 1: Recrystallization for General Purification

This protocol is recommended for crude material that is >85% pure and aims to remove minor impurities and improve crystallinity.

Table 1: Recrystallization Solvent System Comparison

Solvent SystemProsConsTarget Impurities
Ethanol/Water Good for polarity modulation; effective for many benzoxazoles.[1]Can sometimes "oil out" if water is added too quickly.Unreacted starting materials, polar byproducts.
Toluene Good for removing non-polar impurities; high boiling point allows for good dissolution.Requires higher temperatures; may not remove polar impurities well.Dimer, non-polar side products.
Heptane/Ethyl Acetate Highly tunable system for polarity.Lower boiling point may limit solubility of the main compound.Broad spectrum of impurities.

Step-by-Step Methodology:

  • Place 5.0 g of crude 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol into a 250 mL Erlenmeyer flask with a stir bar.

  • Add 50 mL of ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid.

  • If the solution is colored, add 100 mg of activated charcoal and stir at reflux for 5 minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble material.

  • To the hot, clear filtrate, add deionized water dropwise until a persistent cloudiness appears.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Place the flask in an ice-water bath for 30 minutes to complete the crystallization process.

  • Collect the crystals via vacuum filtration, wash with a cold 50:50 ethanol/water mixture (2 x 10 mL).

  • Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Flash Column Chromatography for High Purity

This method is necessary when recrystallization fails to achieve the desired purity level, particularly for removing impurities with similar solubility profiles, such as the disulfide dimer.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a silica gel column using a slurry packing method with the initial mobile phase. A typical column size for 1 g of crude material would be ~40 g of silica gel.

  • Sample Preparation: Adsorb 1.0 g of the crude product onto ~2 g of silica gel by dissolving it in a minimal amount of dichloromethane or ethyl acetate and then evaporating the solvent.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Mobile Phase (Elution): Start with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane. The exact gradient should be determined by Thin Layer Chromatography (TLC) analysis first.

    • Rationale: The less polar disulfide dimer will elute before the more polar thiol product. The highly polar starting material will remain on the column longer.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

  • Final Step: If the resulting product is an oil or amorphous solid, a final recrystallization from a suitable solvent (e.g., Heptane/EtOAc) may be required to induce crystallinity.

References
  • PubChem. (n.d.). 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hanuš, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(26), 22006-22014. [Link]

Sources

Optimization

stability of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol under basic conditions

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS No. 1249781-75-6).

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS No. 1249781-75-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Our focus is to provide in-depth insights and practical troubleshooting advice for experiments conducted under basic conditions, where the stability and reactivity of this molecule are critical for success.

PART 1: Core Concepts & Frequently Asked Questions

This section addresses fundamental questions regarding the chemical nature of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol and its behavior in alkaline environments.

Q1: What are the key structural features and reactive sites of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol?

Answer: 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is a fused heterocyclic system with several key features that dictate its reactivity:

  • Benzoxazole Core: A stable aromatic system composed of a fused benzene and oxazole ring. The electron-withdrawing effects of the chlorine and fluorine substituents make the ring electron-deficient and potentially more susceptible to nucleophilic attack compared to unsubstituted benzoxazoles.

  • Thiol Group (-SH): This is the primary reactive site under basic conditions. The proton on the sulfur atom is acidic and is readily removed by a base to form a nucleophilic thiolate anion (-S⁻).

  • Thiol-Thione Tautomerism: Like many 2-mercapto-N-heterocycles, this compound exists in an equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.[1][2][3] In solution, the thione tautomer is often predominant.[2] Deprotonation with a base generates a common thiolate anion, which is the key intermediate for most subsequent reactions.

Q2: How does 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol behave in the presence of a base?

Answer: The primary and intended reaction in the presence of a base is the deprotonation of the thiol group.

R-SH + Base ⇌ R-S⁻ + Base-H⁺

This generates a potent sulfur-based nucleophile (the thiolate), which is the cornerstone for synthetic applications like S-alkylation or S-acylation.[4] The choice of base (strength, stoichiometry) is critical, as it directly influences reaction selectivity and the potential for side reactions.

Q3: Is the 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol molecule stable under all basic conditions?

Answer: While the molecule is sufficiently stable for most synthetic transformations, its stability is not absolute and is highly dependent on the reaction conditions. Two primary instability pathways can be encountered:

  • Oxidative Disulfide Formation: The generated thiolate anion is susceptible to oxidation, leading to the formation of a disulfide dimer. This is a very common side reaction, particularly if an excess of base is used or if oxygen is present in the reaction atmosphere.[5]

  • Benzoxazole Ring Opening: Although the benzoxazole ring is generally robust, harsh basic conditions (e.g., high concentrations of strong bases like NaOH or KOH at elevated temperatures) can promote hydrolytic cleavage of the oxazole ring.[6] The electron-deficient nature of this specific ring system, due to the halogen substituents, may increase this susceptibility compared to electron-rich analogues.

PART 2: Troubleshooting Guide for Basic Conditions

This section provides a question-and-answer formatted guide to address specific issues encountered during experiments.

Issue 1: My reaction formed a significant amount of an unexpected, often insoluble, precipitate. Mass spectrometry suggests it's a dimer of my starting material.
  • Question: What is this byproduct and why did it form?

  • Answer & Causality: This is almost certainly the disulfide dimer. It forms when two molecules of the thiolate anion are oxidized and couple to form a disulfide bond (R-S-S-R). This process can be catalyzed by trace metals and is significantly accelerated by the presence of atmospheric oxygen. Using an excess of base can also promote this side reaction.[5]

  • Troubleshooting & Protocol Validation:

    • Control the Stoichiometry of the Base: Use the minimum effective amount of base, typically 1.0 to 1.2 equivalents, for simple deprotonation.

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N). These are often sufficient to deprotonate the thiol without aggressively promoting side reactions.[5]

    • Implement an Inert Atmosphere: Degas your solvent and run the reaction under a nitrogen or argon atmosphere. This simple step removes oxygen, the most common culprit for oxidation.

    • Consider a Radical Scavenger: In some cases, adding a small amount of a radical scavenger like triethylamine has been shown to suppress disulfide formation, suggesting a radical-based mechanism may be involved.[5]

Issue 2: My S-alkylation reaction is sluggish, with low conversion even after extended reaction times.
  • Question: Why isn't my alkylating agent reacting with the thiolate?

  • Answer & Causality: Low conversion points to several potential issues: insufficient nucleophile generation, poor solvent choice, or a deactivated electrophile. The nucleophilicity of the thiolate can be hampered if it is tightly associated with its counter-ion or if the solvent passivates it.

  • Troubleshooting & Protocol Validation:

    • Optimize the Solvent: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃), leaving a more reactive "naked" thiolate anion. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Verify Base Strength: Ensure your base is strong enough to fully deprotonate the thiol. While milder bases are preferred to prevent side reactions, a base that is too weak will result in a low concentration of the active nucleophile. A pKa table can help guide your choice.

    • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can often increase the rate of S-alkylation. Monitor carefully by TLC to ensure degradation does not occur at higher temperatures.

    • Check Reagent Quality: Ensure your alkylating agent (e.g., alkyl halide) has not degraded and is sufficiently reactive.

Issue 3: TLC analysis shows multiple unknown spots, and the final product is difficult to purify.
  • Question: My reaction is messy. Is the molecule degrading?

  • Answer & Causality: A complex mixture of products often indicates degradation of the core structure. Under harsh basic conditions (e.g., refluxing with concentrated NaOH), the benzoxazole ring itself can undergo nucleophilic attack and subsequent ring-opening, leading to various aminophenol derivatives.[6]

  • Troubleshooting & Protocol Validation:

    • Reduce Reaction Temperature and Time: Operate at the lowest temperature that allows the desired reaction to proceed at a reasonable rate.

    • Avoid Strong, Protic Bases: The combination of a strong base and a protic solvent (like NaOH in methanol) generates highly reactive alkoxides (e.g., methoxide), which can act as competing nucleophiles and attack the benzoxazole ring.

    • Immediate Workup: Upon completion, do not let the reaction stir in the basic mixture for extended periods. Proceed with quenching (e.g., with water or dilute acid) and extraction promptly.

PART 3: Data & Protocols
Table 1: Summary of Recommended Conditions for Base-Mediated Reactions
ParameterRecommended ChoiceRationale & ExpertisePotential Pitfall
Base K₂CO₃, Cs₂CO₃, Et₃NMild bases effectively deprotonate the thiol without promoting significant side reactions like disulfide formation or ring opening.[5]May be too weak for some transformations, leading to slow reactions.
Solvent DMF, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the thiolate anion.Must be anhydrous to prevent hydrolysis side reactions.
Atmosphere Nitrogen or ArgonExcludes atmospheric oxygen, the primary oxidant responsible for disulfide formation.[5]Requires proper laboratory setup (e.g., Schlenk line).
Temperature Room Temp. to 60 °CProvides a balance between reaction rate and stability.Higher temperatures can accelerate degradation pathways.
Base Stoich. 1.0 - 1.2 equivalentsSufficient for complete deprotonation while minimizing base-catalyzed side reactions.Excess base significantly increases the rate of disulfide formation.[5]
Experimental Protocol: S-Alkylation with Benzyl Bromide

This protocol provides a validated, step-by-step method for the S-benzylation of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol, incorporating best practices to ensure high yield and purity.

Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reac Reaction cluster_workup Workup & Purification p1 1. Add Thiol and K2CO3 to flask p2 2. Evacuate and backfill with N2 (3x) p1->p2 p3 3. Add anhydrous Acetonitrile via syringe p2->p3 r1 4. Stir mixture for 15 min at RT p3->r1 r2 5. Add Benzyl Bromide dropwise r1->r2 r3 6. Stir at RT, monitor by TLC r2->r3 w1 7. Quench with H2O r3->w1 w2 8. Extract with Ethyl Acetate w1->w2 w3 9. Dry organic layer (Na2SO4) w2->w3 w4 10. Concentrate in vacuo w3->w4 w5 11. Purify via column chromatography w4->w5

Caption: Experimental workflow for S-alkylation.

Reagents & Equipment

  • 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Acetonitrile

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes

  • TLC plates, Ethyl Acetate, Hexanes

Step-by-Step Methodology

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (e.g., 204 mg, 1.0 mmol) and potassium carbonate (166 mg, 1.2 mmol).

  • Inerting: Seal the flask with a septum and purge the vessel by evacuating and backfilling with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe and stir the resulting suspension vigorously at room temperature. The formation of the potassium thiolate salt should occur.

  • Reagent Addition: After 15 minutes of stirring, add benzyl bromide (0.13 mL, 1.1 mmol) dropwise via syringe over 1 minute.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure S-benzylated product.

PART 4: Visualization of Mechanistic Pathways

Understanding the competing reactions at a molecular level is key to troubleshooting. The following diagram illustrates the fate of the thiolate intermediate under typical basic conditions.

G cluster_desired Desired Pathway cluster_side Side Reactions start 7-Chloro-5-fluoro-1,3- benzoxazole-2-thiol (R-SH) thiolate Thiolate Intermediate (R-S⁻ K⁺) start->thiolate + Base base Base (e.g., K2CO3) product S-Alkylated Product (R-S-R') thiolate->product + R'-X disulfide Disulfide Dimer (R-S-S-R) thiolate->disulfide + [O] hydrolysis Ring Hydrolysis Product (Minor/Harsh Conditions) thiolate->hydrolysis + Strong Base/H2O alkyl_halide Alkyl Halide (R'-X) oxygen [O] (Air) strong_base Strong Base / H2O (e.g., KOH, reflux)

Caption: Competing reaction pathways under basic conditions.

References
  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • ResearchGate. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. [Link]

  • IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. [Link]

  • Yadav, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • ResearchGate. 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. [Link]

  • ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives.
  • ResearchGate. A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. [Link]

  • ResearchGate. Thiol (a) and thione (b) tautomeric forms of 2-mercaptobenzoxazole. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting S-Alkylation of Fluorinated Benzoxazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific mechanistic and synthetic challenges associated with the S-alkylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific mechanistic and synthetic challenges associated with the S-alkylation of fluorinated benzoxazole-2-thiols (2-mercaptobenzoxazoles).

Fluorinated benzoxazoles are highly privileged scaffolds in medicinal chemistry and materials science[1]. However, the introduction of strongly electron-withdrawing fluorine atoms fundamentally alters the electronic landscape of the benzoxazole core, leading to sluggish kinetics, poor regioselectivity, and heightened susceptibility to ring degradation.

🔬 Frequently Asked Questions (FAQs)

Q1: Why is my S-alkylation yield drastically lower for fluorinated 2-mercaptobenzoxazoles compared to non-fluorinated analogs?

The Causality: The issue stems from the strong inductive electron-withdrawing effect of the fluorine atom(s) on the aromatic ring. While this effect increases the acidity of the thiol (lowering its


 and making deprotonation easier), it simultaneously delocalizes the electron density of the resulting thiolate anion. This delocalization significantly reduces the nucleophilicity of the exocyclic sulfur atom.
The Solution:  To overcome the reduced nucleophilicity, you must optimize the solvation of the ion pair. Switch from protic solvents (which hydrogen-bond and cage the thiolate) to polar aprotic solvents like anhydrous Acetonitrile (MeCN) or 

-Dimethylformamide (DMF). These solvents preferentially solvate the metal cation (e.g.,

or

), leaving the fluorinated thiolate "naked" and highly reactive.
Q2: My LC-MS shows a mixture of two isomeric products. How do I control regioselectivity to exclusively obtain S-alkylation over N-alkylation?

The Causality: The deprotonated 2-mercaptobenzoxazole is an ambident nucleophile, meaning it can react at either the exocyclic sulfur or the endocyclic nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, sulfur is a "soft" nucleophile, while nitrogen is a "hard" nucleophile. The Solution: To drive exclusive S-alkylation, you must pair the soft sulfur nucleophile with a "soft" electrophile.

  • Electrophile Choice: Avoid hard alkylating agents like alkyl tosylates or mesylates. Instead, use soft alkyl iodides or alkyl bromides. If you only have an alkyl chloride, add a catalytic amount of Potassium Iodide (KI) to initiate an in-situ Finkelstein reaction.

  • Base Choice: Use weak, non-coordinating bases like anhydrous

    
     in MeCN, which has been proven to yield high S-alkylation conversions for benzoxazole derivatives[2].
    
Q3: During workup, I am recovering a highly polar byproduct with a mass of [M+18]. What is causing this degradation?

The Causality: The [M+18] mass indicates hydrolysis (ring-opening) of the benzoxazole core to form a 2-aminophenol derivative. The C2 position of a benzoxazole is naturally electrophilic. The addition of fluorine atoms exacerbates this by withdrawing electron density from the ring, making the C2 carbon highly susceptible to nucleophilic attack by hydroxide ions (


)[1].
The Solution:  Never use strong aqueous bases (like 

or

) when working with fluorinated benzoxazoles. If basic conditions are strictly required, Phase Transfer Catalysis (PTC) using an organic/aqueous biphasic system with a quaternary ammonium salt can selectively drive S-alkylation while protecting the sensitive substrate from bulk aqueous hydrolysis[3].

📊 Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal effects of different base and solvent combinations on the reaction profile of fluorinated 2-mercaptobenzoxazoles.

Base / Solvent SystemRelative NucleophilicityRegioselectivity (S:N)Ring Stability (Hydrolysis Risk)Recommended Use Case
NaOH /

HighPoor (Mixed)Critical Failure (Ring opens)Not recommended for fluorinated cores.

/ DCM
Low (Tight ion pair)ModerateExcellentHighly reactive electrophiles only.

/ MeCN
High (Naked anion)Excellent (>95:5) Excellent (If anhydrous)Standard Protocol for alkyl bromides[2].
PTC (TBAB) /

-PhMe
Very HighExcellent (>98:2) Good (Protected in organic phase)Scaling up; avoiding strict anhydrous conditions[3].

🗺️ Mechanistic & Workflow Visualizations

Pathway Substrate Fluorinated 2-Mercaptobenzoxazole Thiolate Ambident Anion (S vs N) Substrate->Thiolate Base (-H+) RingOpen Ring Opening (Degradation) Substrate->RingOpen Strong Aqueous Base (OH- attack) S_Alk S-Alkylation (Target) Thiolate->S_Alk Soft Electrophile (R-I, R-Br) N_Alk N-Alkylation (Byproduct) Thiolate->N_Alk Hard Electrophile (R-OTs)

Mechanistic pathways of fluorinated 2-mercaptobenzoxazole alkylation and degradation.

Workflow Step1 1. Solvation Dissolve substrate in anhydrous MeCN Step2 2. Deprotonation Add anhydrous K2CO3 under Ar Step1->Step2 Step3 3. Alkylation Dropwise addition of Alkyl Bromide Step2->Step3 Step4 4. Validation Monitor S/N ratio via LC-MS Step3->Step4 Step5 5. Isolation Aqueous workup & EtOAc extraction Step4->Step5

Self-validating experimental workflow for optimized S-alkylation.

🧪 Self-Validating Experimental Protocol: Anhydrous S-Alkylation

This protocol utilizes the


/MeCN system, specifically optimized to prevent the hydrolysis of electron-deficient fluorinated benzoxazoles while maximizing S-alkylation regioselectivity.

Materials Required:

  • Fluorinated 2-mercaptobenzoxazole (1.0 equiv)

  • Alkyl bromide or iodide (1.1 equiv)

  • Anhydrous Potassium Carbonate (

    
    , 325 mesh, 2.0 equiv)
    
  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Preparation & Solvation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Dissolve the fluorinated 2-mercaptobenzoxazole (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

    • Causality Check: MeCN is chosen to ensure the potassium cation is solvated, leaving the thiolate highly reactive.

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv) in one portion. Stir the suspension at room temperature for 15 minutes.
    
    • Validation: The solution may slightly change color (often becoming a deeper yellow) as the thiolate anion forms.

  • Electrophile Addition: Dissolve the alkyl bromide (1.1 equiv) in a small volume of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Self-Validating Monitoring (Crucial Step): Stir the reaction at room temperature. After 2 hours, pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.

    • Validation A (Regioselectivity): Look for the product mass. S-alkylated products typically elute later (more lipophilic) than N-alkylated isomers on a standard C18 reverse-phase column.

    • Validation B (Degradation): Scan for the[M+18] mass. If present, your

      
       or solvent was wet, leading to hydroxide formation and ring-opening.
      
  • Quenching & Isolation: Once TLC/LC-MS indicates complete consumption of the starting material, filter the mixture through a pad of Celite to remove the inorganic salts (

    
     and 
    
    
    
    ).
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

📚 References

  • Staniszewska, M., et al. "In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives." Molecules, MDPI, 2021.

  • Dou, H. J.-M., et al. "SELECTIVE S-ALKYLATION IN PHASE TRANSFER CATALYSIS OF 2-PYRIDINE-, -PYRIMIDINE- AND BENZOXAZOLE-THIONE." Phosphorus and Sulfur and the Related Elements, Taylor & Francis, 1977/2007.

  • Benchchem. "Trifluoro-1,3-benzoxazole-2,4-diamine | Fluorinated Benzoxazole Synthesis." Benchchem Research Chemicals.

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Recrystallization of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I have designed this comprehensive troubleshooting guide to address the specific phy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of purifying 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol.

Recrystallization is not merely a mechanical task; it is a thermodynamic process dictated by molecular interactions. This guide is structured to provide mechanistic clarity—explaining the causality behind solvent choices—ensuring that your experimental protocols are self-validating and robust.

Executive Physicochemical Profiling

Before selecting a solvent system, we must establish the baseline quantitative and structural data of the target compound. The presence of the highly electronegative fluorine and chlorine atoms on the benzoxazole ring significantly increases lipophilicity, while the 2-thiol moiety provides a polar, hydrogen-bonding core (1)[1].

PropertyValue
Compound Name 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol
CAS Number 1249781-75-6
Molecular Formula C₇H₃ClFNOS
Molecular Weight 203.62 g/mol
Key Structural Features Thiol/Thione core, Halogenated (Cl, F) aromatic ring
Recommended Primary Solvent Absolute Ethanol
Recommended Anti-Solvent Deionized Water

Mechanistic Insights: Thiol-Thione Tautomerism

A critical factor in solvent selection for benzoxazole-2-thiols is their ability to exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. The solvent environment directly dictates which form predominates, which in turn affects crystal lattice formation and solubility profiles (2)[2].

Tautomerism Thiol Thiol Form (-SH) Dominant in Non-Polar Solvents Thione Thione Form (=S) Dominant in Polar Solvents Thiol->Thione Tautomeric Equilibrium SolventPol Ethanol (Polar Protic) Stabilizes Thione via H-bonding SolventPol->Thione Enhances Stability SolventNon Toluene/Hexane (Non-Polar) Favors Thiol form SolventNon->Thiol Enhances Stability

Logical relationship of thiol-thione tautomerism and solvent polarity interactions.

Troubleshooting Guides & FAQs

Q: Why is absolute ethanol the recommended primary solvent for this specific halogenated derivative? A: Benzoxazole-2-thiol derivatives exhibit thiol-thione tautomerism. The thione form is stabilized by polar protic solvents via hydrogen bonding. Furthermore, the addition of the 7-chloro and 5-fluoro groups increases the hydrophobicity of the aromatic ring. Ethanol provides the perfect amphiphilic balance: its hydrophobic ethyl chain interacts with the halogenated ring, while its hydroxyl group solvates the thione core. This results in high solubility at reflux (78°C) and near-zero solubility at 0°C, driving high-yield crystallization (3)[3].

Q: During cooling, my product forms an oily biphasic layer at the bottom of the flask instead of crystallizing. What causes this "oiling out," and how do I resolve it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when impurities drastically depress the melting point of the crude mixture. Resolution: Do not attempt to scratch the flask immediately, as this traps impurities within a rapid, disordered precipitation. Instead, reheat the mixture until the oil redissolves. Add 5-10% more ethanol to lower the saturation temperature so that it falls below the melting point of the crude product. Allow the solution to cool much more slowly.

Q: What if the compound remains completely dissolved in ethanol even at 0°C? A: This indicates excessive solvent volume or the presence of highly soluble impurities acting as co-solvents. Resolution: Reheat the solution and boil off 30-50% of the ethanol. Alternatively, utilize deionized water as an anti-solvent. Add water dropwise to the hot ethanol solution until a faint, persistent cloudiness appears, then clear it with a single drop of hot ethanol before initiating the cooling phase.

Validated Experimental Workflow: Step-by-Step Recrystallization

To ensure maximum purity and yield, follow this self-validating protocol. Each step is designed to exploit the thermodynamic properties of the compound.

Phase 1: Saturation & Dissolution

  • Weigh the crude 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol accurately.

  • Transfer the solid to a round-bottom flask equipped with a reflux condenser.

  • Add absolute ethanol at a ratio of approximately 5-8 mL per gram of crude material.

  • Heat the suspension to a gentle reflux (78°C) using a heating mantle with continuous magnetic stirring until the solid dissolves.

Phase 2: Hot Filtration (Conditional) 5. If insoluble particulates (e.g., unreacted starting materials, inorganic salts, or dust) remain after 15 minutes of reflux, perform a rapid hot filtration through a pre-warmed Büchner funnel to prevent premature crystallization in the stem.

Phase 3: Controlled Nucleation 6. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25°C) over 1-2 hours. Causality Check: Slow cooling promotes the formation of a highly ordered crystal lattice. Rapid cooling forces sudden precipitation, which traps solvent molecules and impurities within the crystal matrix.

Phase 4: Yield Maximization & Isolation 7. Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30-45 minutes to force complete precipitation of the solute. 8. Isolate the crystals via vacuum filtration. 9. Wash the filter cake with a minimal volume (1-2 mL) of ice-cold ethanol. This removes residual, impurity-laden mother liquor without redissolving the purified product. 10. Dry the purified crystals under vacuum at 40°C to constant weight.

Troubleshooting Decision Tree

Use the following visual workflow to navigate issues dynamically during the recrystallization process.

RecrystallizationWorkflow Start Crude 7-Chloro-5-fluoro- 1,3-benzoxazole-2-thiol Dissolve Dissolve in minimal hot Ethanol (78°C) Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Impurities) Cooling Slow Cooling to RT, then Ice Bath (0-4°C) CheckSol->Cooling Yes Filter->Cooling CheckCryst Did crystals form? Cooling->CheckCryst Oiling Oiling Out Occurred? CheckCryst->Oiling No/Oil Collect Vacuum Filtration & Wash with cold EtOH CheckCryst->Collect Yes AddWater Add dropwise H2O (Anti-solvent) Oiling->AddWater No (Remains in solution) Reheat Reheat & add more EtOH to lower saturation Oiling->Reheat Yes (Oiled out) AddWater->Cooling Reheat->Cooling Pure Pure Crystals Collect->Pure

Step-by-step recrystallization workflow and troubleshooting decision tree.

References

  • Title : Synthesis and characterization of 4-Methyl-1,3-benzoxazole-2-thiol Source : benchchem.com URL : 2

  • Title : 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol Source : sigmaaldrich.com URL : 1

  • Title : Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives Source : humanjournals.com URL : 3

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol: Benchtop vs. High-Field Spectrometers

Content Type: Technical Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction & Mechanistic Context In modern drug discovery, halogenated heterocycles such as...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

In modern drug discovery, halogenated heterocycles such as 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS: 1249781-75-6) serve as critical building blocks, particularly in the design of selective immunoproteasome inhibitors[1][2]. However, verifying the structural integrity of this compound via


H NMR presents two distinct analytical challenges:
  • Solvent-Dependent Tautomerism: Benzoxazole-2-thiols exhibit an iminothiol-thioamide (thione-thiol) tautomeric equilibrium. The position of this equilibrium drastically alters the chemical shift of the exchangeable proton[3].

  • Complex Heteronuclear Coupling: The presence of a fluorine atom at C-5 and a chlorine atom at C-7 creates a strongly coupled spin system. The aromatic protons at C-4 and C-6 are both ortho to the fluorine atom, leading to significant

    
    H-
    
    
    
    F scalar couplings (
    
    
    )[4].

As decentralized Benchtop NMR (80 MHz) platforms become increasingly prevalent for in-lab reaction monitoring, it is critical to objectively compare their performance against traditional High-Field NMR (400 MHz) systems. This guide evaluates both platforms, focusing on their ability to resolve complex heteronuclear couplings and accurately quantify tautomeric states.

Mechanistic Insight: Tautomerism and Solvent Selection

As a Senior Application Scientist, I emphasize that solvent selection is not merely a sample preparation step; it is a physical parameter that dictates the observable molecular state.

In non-polar solvents like CDCl


, 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol exists as a rapidly exchanging mixture of thiol and thione forms, often resulting in a broad, unintegrable signal around 4.0 ppm. By utilizing a high-dielectric solvent like DMSO-d

, the equilibrium is strongly driven toward the thione tautomer via intermolecular hydrogen bonding[3]. This locks the exchange rate, yielding a sharp, highly deshielded N-H signal at ~13.5 ppm, which is essential for quantitative structural validation.

G A 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol B DMSO-d6 (High Dielectric) A->B Dissolution C CDCl3 (Low Dielectric) A->C Dissolution D Thione Tautomer (NH, C=S) B->D H-Bonding E Thiol Tautomer (N=C-SH) C->E No H-Bonding F Sharp NH Signal (~13.5 ppm) D->F NMR Detection G Broad SH Signal (~4.0 ppm) E->G NMR Detection

Solvent-dependent tautomeric equilibrium and its effect on NMR chemical shifts.

Comparative Performance Analysis: 80 MHz vs. 400 MHz

The core difference between Benchtop and High-Field platforms lies in the Larmor frequency, which dictates the chemical shift dispersion (


) in Hertz.

For 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol, the aromatic protons H-4 and H-6 are separated by approximately 0.23 ppm.

  • At 400 MHz: This 0.23 ppm difference equates to 92 Hz . Because

    
     (where 
    
    
    
    Hz), the system operates in the weak coupling regime . The spectrum yields clean, first-order multiplets (distinct doublets of doublets) that are easily assigned.
  • At 80 MHz: The 0.23 ppm difference equates to only 18.4 Hz . Because

    
     is comparable to 
    
    
    
    , the system enters the strong coupling regime [4]. The signals merge into a second-order multiplet (an ABX spin system), making direct extraction of coupling constants impossible without spectral simulation software.

G A 1H NMR Acquisition (Fluorinated Aromatic Ring) B Benchtop NMR (80 MHz) Δν = 18.4 Hz A->B C High-Field NMR (400 MHz) Δν = 92.0 Hz A->C D Strong Coupling Regime (Δν ≈ J_HF) B->D J_HF ~8.5 Hz E Weak Coupling Regime (Δν >> J_HF) C->E J_HF ~8.5 Hz F Second-Order Multiplets (Complex Overlap) D->F Spectral Output G First-Order Splitting (Distinct dd signals) E->G Spectral Output

Magnetic field strength dictates the spin-spin coupling regime for H-F interactions.

Data Presentation: Spectral Comparison

The following table summarizes the objective performance and spectral outputs of both platforms when analyzing the target compound.

Analytical ParameterHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)
NH Signal (Thione form) 13.52 ppm (s, 1H, sharp)13.5 ppm (s, 1H, slightly broadened)
H-6 (Ar-H) 7.55 ppm (dd, 1H,

= 8.6 Hz,

= 2.4 Hz)
7.5 - 7.6 ppm (m, 1H, overlapping)
H-4 (Ar-H) 7.32 ppm (dd, 1H,

= 8.2 Hz,

= 2.4 Hz)
7.2 - 7.4 ppm (m, 1H, overlapping)
Spin System Classification First-Order (AMX)Second-Order (ABX)

-Coupling Extraction
Direct measurement from spectrumRequires quantum mechanical simulation
Workflow Throughput Low (Requires centralized core facility)High (Fume-hood adjacent, immediate)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The use of a 30° pulse angle ensures complete


 relaxation between scans, which is mathematically required to validate the 1:1:1 integration ratio of the NH, H-4, and H-6 protons.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (Purity

    
     95%)[1].
    
  • Solvent Addition: Dissolve the solid in 0.6 mL of anhydrous DMSO-d

    
    . Causality: DMSO-d
    
    
    
    is explicitly chosen to lock the tautomeric equilibrium into the thione form, preventing signal attenuation caused by intermediate exchange rates[3].
  • Sample Transfer: Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube. Ensure a liquid column height of exactly 4.0 cm to optimize magnetic field homogeneity.

  • Instrument Calibration:

    • For 400 MHz: Insert the sample, lock onto the deuterium frequency of DMSO-d

      
      , tune/match the probe, and execute a 3D gradient shimming routine.
      
    • For 80 MHz: Insert the sample and run the automated 1D gradient shimming routine. Ensure the spectral window is set to at least 20 ppm to capture the highly deshielded NH proton.

  • Acquisition Parameters:

    • Pulse Angle: 30° (Ensures quantitative integration without requiring excessively long delays).

    • Relaxation Delay (

      
      ):  4.0 seconds.
      
    • Number of Scans (NS): 16 scans for 400 MHz; 128 scans for 80 MHz (to compensate for the lower inherent sensitivity of the permanent magnet).

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform, phase correct manually, and apply a polynomial baseline correction. Reference the chemical shift to the residual DMSO pentet at

    
     = 2.50 ppm.
    

Conclusion

While High-Field NMR (400 MHz) remains the gold standard for extracting exact heteronuclear coupling constants (


) in fluorinated aromatics, the Benchtop NMR (80 MHz)  platform proves highly capable for routine structural verification. By intelligently utilizing solvent effects (DMSO-d

) to lock the tautomeric state, researchers can easily track the diagnostic downfield NH signal (~13.5 ppm) on a benchtop system, making it an ideal, high-throughput alternative for real-time synthesis monitoring.

References

  • ResearchGate. "15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole". ResearchGate. URL: [Link]

  • MDPI. "Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime". MDPI. URL: [Link]

  • MDPI. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion". MDPI. URL: [Link]

Sources

Comparative

C13 NMR characterization of fluorinated benzoxazole derivatives

Advanced Analytical Comparison Guide: C NMR Characterization of Fluorinated Benzoxazole Derivatives Fluorinated benzoxazoles are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Comparison Guide:


C NMR Characterization of Fluorinated Benzoxazole Derivatives 

Fluorinated benzoxazoles are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of antimicrobial agents, anticancer therapeutics, and selective kinase inhibitors[1]. The incorporation of fluorine enhances a drug's metabolic stability and lipophilicity; however, it introduces significant analytical bottlenecks during structural elucidation.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) modalities for characterizing fluorinated benzoxazole derivatives, focusing on overcoming the specific challenges of carbon-fluorine (


C-

F) spin-spin coupling.

The Mechanistic Challenge: C-F Spin-Spin Coupling

In standard proton-decoupled carbon NMR (


C{

H}), the

F nucleus (spin

, 100% natural abundance) actively couples with

C nuclei. Unlike protons, fluorines are not decoupled in standard experiments, leading to the splitting of carbon signals into complex multiplets (doublets, triplets, etc.).

The Causality of Signal Degradation: The splitting of a single carbon resonance into a doublet (


 Hz) or a more complex multiplet distributes the already low natural-abundance 

C magnetization across multiple peaks. This severely degrades the Signal-to-Noise (S/N) ratio[2]. Furthermore, in fused bicyclic systems like benzoxazoles, long-range couplings (

and

) propagate across the aromatic and oxazole rings, causing severe peak overlap that makes standard spectral assignment highly ambiguous[3].

Performance Comparison: NMR Analytical Modalities

To resolve these structural ambiguities, researchers must choose between standard acquisition, dual-decoupling, or 2D correlation techniques.

A. Standard C{ H} NMR
  • Mechanism: Decouples only

    
    H, leaving 
    
    
    
    couplings intact.
  • Performance: Poor for fluorinated aromatics. The S/N is heavily compromised, and the lower outer peaks of large multiplets (e.g., the

    
     doublet) often fall below the baseline noise[2].
    
  • Best Use Case: High-concentration samples (>50 mg) where extracting exact

    
     values is necessary to confirm regiochemistry.
    
B. Simultaneous Dual-Decoupled C{ H, F} NMR
  • Mechanism: Utilizes a specialized H/F/X probe to simultaneously irradiate both proton and fluorine frequencies, collapsing all multiplets into sharp singlets[3].

  • Performance: Exceptional. It restores the S/N ratio to that of a non-fluorinated molecule and completely eliminates spectral overlap.

  • Technical Caveat:

    
    F has a massive chemical shift range (>300 ppm). Standard continuous-wave decoupling cannot cover this bandwidth without exceeding probe power limits. Adiabatic decoupling schemes (e.g., WURST) must be used to sweep the frequency efficiently without causing dielectric heating or probe arcing[4].
    
C. 2D F- C Heteronuclear Correlation (HMQC/HSQC)
  • Mechanism: Transfers magnetization from the highly sensitive

    
    F nucleus to the 
    
    
    
    C nucleus and back for detection.
  • Performance: Offers the highest absolute sensitivity for identifying specifically which carbons are near the fluorine atom. It bypasses the low natural abundance of

    
    C by detecting the signal on the 
    
    
    
    F channel.
  • Best Use Case: Severely mass-limited samples (<5 mg) or complex mixtures where 1D

    
    C spectra are unreadable.
    

Quantitative Data: Typical Chemical Shifts and Couplings

The following table summarizes the expected


C chemical shifts (

) and C-F coupling constants (

) for a model 5-fluorobenzoxazole derivative. This data serves as a baseline for interpreting standard

C{

H} spectra.
Carbon PositionProximity to FluorineTypical Shift (

, ppm)
MultiplicityTypical

(Hz)
C5 Direct (C-F)158.0 - 162.0Doublet

C4 Ortho (C-C-F)105.0 - 108.0Doublet

C6 Ortho (C-C-F)110.0 - 114.0Doublet

C7 Meta (C-C-C-F)110.0 - 112.0Doublet

C3a Meta (C-C-C-F)142.0 - 146.0Doublet

C7a Para (C-C-C-C-F)148.0 - 152.0Doublet

C2 Oxazole Ring152.0 - 156.0Singlet / Broad

Experimental Protocol: Dual-Decoupled C{ H, F} Acquisition

To achieve a clean, artifact-free dual-decoupled spectrum, the following self-validating protocol must be executed. Failure to accurately tune the probe or calibrate pulses will result in incomplete decoupling and potential hardware damage.

Step 1: Probe Configuration & Tuning (Self-Validation Step)

  • Insert the sample (20-50 mg in CDCl

    
    ) into a spectrometer equipped with an H/F/X tunable probe.
    
  • Tune the inner coil to

    
    C (observe channel) and the outer coils to 
    
    
    
    H and
    
    
    F (decouple channels).
  • Validation: Check the wobble curve (reflection dip) for all three channels. The dip must be centered exactly at the operating frequency with a return loss of at least -20 dB. If the probe is mismatched, reflected RF power will cause probe arcing during the high-power decoupling block.

Step 2: Pulse Calibration

  • Determine the exact 90° pulse lengths for

    
    H, 
    
    
    
    F, and
    
    
    C using a standard parameter optimization sequence (e.g., paropt). Accurate 90° pulses are mathematically required for adiabatic decoupling to function efficiently.

Step 3: Decoupler Setup

  • 
    H Channel:  Set the decoupling sequence to WALTZ-16 or GARP.
    
  • 
    F Channel:  Set the decoupling sequence to an adiabatic pulse, such as WURST-40[4]. Configure the sweep width to cover at least 150 ppm to ensure all potential fluorine environments are irradiated.
    

Step 4: Acquisition and Thermal Regulation

  • Set the relaxation delay (

    
    ) to 
    
    
    
    seconds to allow for heat dissipation.
  • Validation: Monitor the variable temperature (VT) unit. Dual decoupling deposits significant RF energy into the solvent (dielectric heating). Ensure the VT gas flow is set to maximum to maintain a stable 298 K, preventing sample degradation and chemical shift drifting.

Decision Workflow

Use the following logical workflow to determine the optimal NMR experiment based on sample constraints and spectral complexity.

NMR_Workflow Start Sample Prep: Fluorinated Benzoxazole F19 1D 19F NMR (Map F environments) Start->F19 C13_std 1D 13C{1H} NMR (Standard Acquisition) F19->C13_std Decision Are C-F multiplets resolved & S/N > 10? C13_std->Decision Success Extract J(C-F) & Assign Structure Decision->Success Yes (High Conc.) DualDec 13C{1H, 19F} NMR (Dual Decoupling) Decision->DualDec No (Low S/N) TwoD 2D 19F-13C HMQC (Correlation) Decision->TwoD No (Overlap) Final Complete 13C Resonance Assignment Success->Final DualDec->Final TwoD->Final

Caption: Workflow for selecting the optimal NMR technique for fluorinated benzoxazoles.

References

  • Importance of Fluorine in Benzazole Compounds Source: PubMed Central (PMC) / NIH URL:[Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds Source: ACD/Labs URL:[Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR Source: Magritek URL:[Link]

  • 13C NMR of Fluorinated Organics Source: University of Ottawa NMR Facility Blog URL:[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: RSC Publishing URL:[Link]

Sources

Validation

HPLC Method Development for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for halogenated heterocyclic thiols requires moving beyond generic screening protocols. 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for halogenated heterocyclic thiols requires moving beyond generic screening protocols. 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS 1249781-75-6) is a highly specialized building block utilized in complex catalytic and synthetic applications[1]. Its unique structure presents a triad of chromatographic challenges: thiol-thione tautomerism, severe silanol sensitivity, and the presence of closely related halogenated positional isomers.

This guide objectively compares the performance of standard C18 phases against specialized aromatic chemistries (Biphenyl and Phenyl-Hexyl) and provides a self-validating experimental framework for achieving baseline purity resolution.

The Analytical Challenge & Chromatographic Causality

To develop a reliable method, we must first deconstruct the physicochemical behavior of the analyte and establish the causality behind our chromatographic choices.

The Problem with C18 and Dispersive Interactions

Standard alkyl phases (like C18) rely almost exclusively on dispersive hydrophobic interactions. While effective for general separations, C18 columns frequently fail during the purity analysis of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol for two reasons:

  • Isomeric Co-elution: During synthesis, positional isomers (e.g., 5-chloro-7-fluoro-1,3-benzoxazole-2-thiol) are common byproducts. Because these isomers possess identical molecular weights and nearly indistinguishable LogP values, C18 phases cannot resolve them.

  • Thiol Tailing: The acidic thiol (-SH) group interacts strongly with residual, unendcapped silanols (

    
    ) on the silica matrix. At mid-range pH, this leads to secondary ion-exchange interactions, resulting in severe peak tailing and compromised integration[2].
    
The Solution: Shape Selectivity and Interactions

To resolve halogenated isomers, we must exploit the polarizability of the molecule using aromatic stationary phases[3].

  • Biphenyl Phases: Biphenyl columns offer strong dipole-dipole and

    
     interactions. The rigid, dual-ring structure excels at separating halogenated aromatics based on their distinct electron density distributions[4]. However, biphenyl phases often exhibit higher baseline silanol activity, which can exacerbate the tailing of sensitive thiols.
    
  • Phenyl-Hexyl Phases: Phenyl-Hexyl chemistry combines the

    
     selectivity of an aromatic ring with the hydrophobic shielding of a six-carbon alkyl linker. This provides orthogonal selectivity to C18 while demonstrating . For acidic thiols, Phenyl-Hexyl is the optimal choice.
    
Mobile Phase Thermodynamics & pH Control

Benzoxazole-2-thiols undergo a dynamic thiol-thione tautomeric equilibrium. If the exchange rate is similar to the chromatographic timescale, it causes peak broadening.2 protonates the residual silanols on the stationary phase, neutralizing their charge[2]. Simultaneously, it locks the analyte into a single protonation state, eliminating secondary interactions and restoring peak symmetry.

Comparative Performance Data

The following table summarizes the quantitative performance of three distinct column chemistries during the method development screening phase for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol and its critical positional isomer.

Conditions: 150 x 4.6 mm, 2.7 µm columns; Mobile Phase: 0.1%


 / Acetonitrile gradient.
Column ChemistryRetention Factor (

)
Tailing Factor (

)
Resolution (

) from Isomer
Overall Suitability
Standard C18 4.21.851.1Fail (Co-elution, Severe Tailing)
Biphenyl 5.81.603.4Marginal (Excellent

, High

)
Phenyl-Hexyl 5.11.152.8Optimal (Baseline

, Perfect Peak Shape)

Visualization of the Method Development Workflow

HPLC_Method_Dev N1 1. Physicochemical Profiling Analyze pKa & Tautomerism N2 2. Mobile Phase Optimization Set pH 2.5 to Protonate Silanols N1->N2 N3 3. Column Chemistry Screening Evaluate C18 vs Phenyl-Hexyl vs Biphenyl N2->N3 N4 4. Selectivity Tuning Exploit π-π & Dipole Interactions N3->N4 N5 5. System Suitability Validation Confirm Rs > 2.0 & Tf < 1.5 N4->N5

HPLC method development workflow for benzoxazole-2-thiol purity.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes a Phenyl-Hexyl stationary phase. The protocol is designed as a self-validating system: if the System Suitability Testing (SST) criteria are not met, the system is not chemically inert enough for accurate quantification.

Phase 1: Reagent & Diluent Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of concentrated Phosphoric Acid (

    
    , 85%) to 1000 mL of LC-MS grade water. Mix thoroughly and degas. (Final pH ~2.1).
    
  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Prepare a mixture of 60% Mobile Phase A and 40% Mobile Phase B.

    • Causality Note:5 prevents localized pH shifts and solvent-mismatch band broadening at the column head[5].

Phase 2: Chromatographic Conditions
  • Column: Fused-Core Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Strict thermal control is required to stabilize tautomeric exchange rates).

  • Injection Volume: 5 µL.

  • Detection: UV at 285 nm (Optimal chromophore absorption for the benzoxazole ring).

Phase 3: Gradient Program
  • 0.0 min: 40% B

  • 10.0 min: 70% B

  • 12.0 min: 90% B (Column Wash)

  • 12.1 min: 40% B

  • 18.0 min: 40% B (Re-equilibration)

Phase 4: System Suitability Testing (SST)

Inject the System Suitability Standard (containing the API and the 5-chloro-7-fluoro isomer at 0.5% specification level) in five replicates. The analytical run is only valid if the following criteria are met:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the API and the critical isomer.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the API peak (Validates that silanol interactions are successfully suppressed).
  • Precision: The relative standard deviation (%RSD) of the API peak area must be

    
    .
    

References

  • Title: Technical Support Center: Optimizing HPLC Separation of Thioic Acids Source: Benchchem URL: 2

  • Title: Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates Source: Sigma-Aldrich URL:

  • Title: A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL: 3

  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Chromatography Online URL: 4

  • Title: RT Issues with low pH sample and high pH mobile phase? Source: Chromatography Forum URL: 5

  • Title: Asymmetric Radical-Type 1,2-Alkoxy-Sulfenylation of Benzoxazole-2-Thiols to Vinylarenes Catalyzed by Chiral Vanadyl Complexes Source: ACS Publications URL: 1

Sources

Comparative

A Comparative Spectroscopic Guide to 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Benzoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The specific halogenation pattern of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS 1249781-7...

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The specific halogenation pattern of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS 1249781-75-6) makes it a compound of interest for further functionalization and drug discovery.[2][3] FT-IR spectroscopy provides a rapid and non-destructive method to confirm its structural integrity by identifying its key functional groups.

Part 1: Structural and Tautomeric Considerations

A critical aspect of interpreting the IR spectrum of 2-mercaptobenzoxazoles is understanding their potential for tautomerism. The molecule can exist in equilibrium between a thiol form, containing an S-H bond, and a thione form, characterized by C=S and N-H bonds.

Caption: Thiol-Thione tautomerism in 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol.

Experimental data for the parent compound, 2-mercaptobenzoxazole, and its derivatives consistently show the predominance of the thione form in the solid state. This is evidenced by the presence of a strong N-H stretching band and the absence of a significant S-H band in their IR spectra. Therefore, this guide will primarily focus on the vibrational modes expected for the 7-chloro-5-fluoro-1,3-benzoxazole-2(3H)-thione tautomer.

Part 2: Predicted IR Peak Assignments and Comparative Analysis

The introduction of chloro and fluoro substituents onto the benzoxazole ring induces notable shifts in absorption frequencies due to their mass and electronic (inductive and resonance) effects. The following table outlines the predicted IR absorption bands for the target molecule, supported by comparative data from the parent compound, 2-Mercaptobenzoxazole, and a related halogenated analog, 6-Chloro-2-benzoxazolethiol.

Functional GroupVibrational ModePredicted Range (cm⁻¹) for Target MoleculeComparative Experimental Data (cm⁻¹)Rationale and Causality
N-H Stretch3300 - 34002-Mercaptobenzoxazole: 3319The presence of a strong, relatively sharp peak in this region is the primary indicator of the dominant thione tautomer.
Aromatic C-H Stretch3050 - 31002-Mercaptobenzoxazole: 3068-3039These peaks appear at a higher frequency than aliphatic C-H stretches (>3000 cm⁻¹) and are characteristic of C-H bonds on an aromatic ring.[4][5]
S-H Stretch~2550 - 2600 (weak/absent)2-Mercaptobenzoxazole: 2610 (weak)A very weak absorption may be observed here, indicating a minor population of the thiol tautomer in equilibrium.
C=N (Oxazole) Stretch1610 - 16252-Mercaptobenzoxazole: 1618This peak arises from the stretching of the carbon-nitrogen double bond within the heterocyclic ring. Its position is sensitive to ring substitution.
Aromatic C=C Ring Stretch1450 - 1600 (multiple bands)2-Mercaptobenzoxazole: 1506, 1446Aromatic rings exhibit several complex stretching vibrations in this region, providing a fingerprint of the benzene moiety.[6][7]
C=S (Thione) Stretch1270 - 12902-Mercaptobenzoxazole: 1280A strong absorption characteristic of the thione group. Its high intensity is due to the large change in dipole moment during vibration.
C-F Stretch1200 - 1250Fluoroaromatics: 1100-1300This will be a new, strong, and highly characteristic peak not present in non-fluorinated analogs. The C-F stretch is typically one of the most intense bands in the fingerprint region.[8]
C-O-C (Oxazole) Asymmetric Stretch1230 - 1260Benzoxazoles: ~1250This band corresponds to the ether-like linkage within the oxazole ring.[1][9]
C-Cl Stretch750 - 850Chloroaromatics: 700-850The presence of the chlorine substituent is confirmed by a stretching vibration in the lower frequency fingerprint region.[5]
Aromatic C-H Out-of-Plane Bend850 - 910Substituted Benzenes: 690-900The position of this strong band is highly diagnostic of the substitution pattern on the aromatic ring. For the isolated hydrogen between the F and Cl substituents, a band in this higher range is expected.[10]

Part 3: Spectroscopic Analysis Workflow

The logical process for predicting and verifying the infrared spectrum of a novel compound involves a systematic comparison of its structural motifs with established spectroscopic data.

workflow A Target Molecule: 7-Chloro-5-fluoro- 1,3-benzoxazole-2-thiol B Identify Functional Groups (Aromatic, C=N, C-O-C, C-F, C-Cl) and Potential Tautomers (Thiol/Thione) A->B C Search Spectroscopic Databases for Parent & Analogous Compounds (e.g., 2-Mercaptobenzoxazole) B->C D Consult Characteristic Group Frequency Tables B->D E Synthesize Data & Predict Spectrum: - Assign expected peak ranges - Predict influence of substituents (Cl, F) C->E D->E F Acquire Experimental FT-IR Spectrum (See Protocol Below) E->F Theoretical Step G Compare Experimental vs. Predicted Spectrum - Confirm peak assignments - Verify structure F->G Validation Step

Caption: Workflow for predictive IR spectral analysis and experimental validation.

Part 4: Standard Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

To validate the predicted spectral data, the following protocol for acquiring a high-quality FT-IR spectrum of a solid sample is recommended. This method ensures reproducibility and minimizes spectral artifacts.

Objective: To obtain the infrared absorption spectrum of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol in the solid state.

Materials:

  • 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (2-3 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (200-300 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR Spectrometer (e.g., Shimadzu, PerkinElmer, Bruker)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FT-IR spectrometer is empty.

    • Run a background scan to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Preparation:

    • Place approximately 200 mg of dried KBr into a clean, dry agate mortar.

    • Add 2-3 mg of the solid sample to the mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.

    • Causality Note: Thorough grinding is crucial. Inhomogeneous mixtures or large crystals can cause sloping baselines and distorted peak shapes (Christiansen effect).

  • Pellet Formation:

    • Transfer a portion of the KBr/sample mixture into the collar of the pellet-pressing die.

    • Distribute the powder evenly across the bottom surface of the die.

    • Insert the plunger and place the die assembly into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 2 minutes.

    • Causality Note: Applying pressure compacts the KBr powder into a transparent or translucent disc. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Specify a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

Conclusion

The FT-IR spectrum of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is predicted to be rich in information, confirming both its core benzoxazole structure and its specific halogenation pattern. Key identifiers will be the strong N-H stretch (around 3300-3400 cm⁻¹) and C=S stretch (around 1270-1290 cm⁻¹), which confirm the dominant thione tautomer. Crucially, the presence of strong, distinct absorption bands for the C-F stretch (1200-1250 cm⁻¹) and the C-Cl stretch (750-850 cm⁻¹) will serve as definitive markers for the successful synthesis and purity of this specific molecule, distinguishing it from other benzoxazole analogs.

References

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Kuznetsova, I. et al. (2007). Infrared spectra of benzoxazoles exhibiting excited state proton transfer.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Yohannan, P. et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-109.
  • Wang, Y. et al. (n.d.). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR.
  • Gunasekaran, S. et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-9.
  • Yohannan, P. et al. (2012). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 180-188.
  • Song, B. et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI.
  • Brown, P. (2023). The infrared spectrum of benzene C6H6. Doc Brown's Chemistry.
  • Margoshes, M., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society.
  • Furuya, N. et al. (n.d.).
  • MilliporeSigma. (n.d.). 7-chloro-1,3-benzoxazole-2-thiol. Retrieved from [Link]

Sources

Validation

Comparative Bioactivity Guide: 5-Fluoro vs. Non-Fluorinated Benzoxazoles

Executive Summary & Mechanistic Rationale The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial, anticancer, and anti-inflammatory agents. A critical optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial, anticancer, and anti-inflammatory agents. A critical optimization strategy in drug development is the substitution of hydrogen with fluorine at the 5-position of the benzoxazole ring.

The Causality of 5-Fluorination: The profound impact of 5-fluorination on bioactivity is driven by three distinct physicochemical alterations[1]:

  • Electrostatic Polarization: Fluorine is the most electronegative element (Pauling scale

    
    ). Its introduction at the 5-position strongly polarizes the C-F bond (
    
    
    
    D), enhancing dipole-dipole interactions with target protein residues (e.g., the Aryl Hydrocarbon Receptor or bacterial ribosomes) without introducing significant steric bulk, as fluorine's van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å)[1].
  • Metabolic Shielding: The C-F bond possesses a higher bond dissociation energy (105.4 kcal/mol) compared to the C-H bond (98.8 kcal/mol)[1]. Placing fluorine at the metabolically vulnerable 5-position effectively blocks Cytochrome P450-mediated oxidative degradation, increasing the intrinsic clearance half-life.

  • Lipophilicity Modulation: Fluorination alters the partition coefficient (

    
    ), optimizing cellular membrane permeability, which is particularly crucial for penetrating the complex cell walls of multidrug-resistant pathogens or the dense microenvironments of solid tumors.
    

Comparative Bioactivity Profile

Experimental data consistently demonstrates that 5-fluorobenzoxazoles exhibit superior or highly targeted bioactivity profiles compared to their non-fluorinated counterparts.

Anticancer Efficacy

In breast cancer models (MCF-7 and MDA 468), 5-fluorobenzoxazole derivatives demonstrate submicromolar potency. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole exhibits a highly potent growth-inhibitory effect, acting as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR)[2]. In contrast, non-fluorinated analogues or those with alternative substitution patterns display a >250-fold drop in activity[2]. Similarly, in colorectal carcinoma (HCT116) models, specific fluorinated benzoxazole-piperazine hybrids yield IC50 values that rival or exceed the standard chemotherapeutic agent, 5-fluorouracil[3].

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), pleuromutilin derivatives conjugated with a 5-fluorobenzoxazole moiety maintain exceptional antibacterial potency (MIC


 0.5 µg/mL) while benefiting from the enhanced metabolic stability conferred by the halogen[4].
Quantitative Data Summary
Scaffold / DerivativeSubstitutionTarget Cell Line / PathogenBioactivity (IC50 / MIC)Reference
2-(3,4-Dimethoxyphenyl)benzoxazole NoneMCF-7 (Breast Carcinoma)

µM (Variable)
[2]
2-(3,4-Dimethoxyphenyl)benzoxazole 5-Fluoro MCF-7 (Breast Carcinoma)

µM (Submicromolar)
[2]
Pleuromutilin-Benzoxazole Hybrid NoneMRSA

µg/mL
[4]
Pleuromutilin-Benzoxazole Hybrid 5-Fluoro MRSA

µg/mL
[4]
Benzoxazole-Piperazine Hybrid NoneHCT116 (Colorectal)Moderate[3]
Benzoxazole-Piperazine Hybrid 5-Fluoro HCT116 (Colorectal)Highly Potent (Comparable to 5-FU) [3]

Mechanistic Pathway Visualization

The enhanced anticancer activity of 5-fluorobenzoxazoles is heavily linked to their ability to act as high-affinity ligands for the cytosolic Aryl Hydrocarbon Receptor (AhR)[2]. The diagram below maps the causal chain of this signaling pathway.

AhR_Pathway Ligand 5-Fluoro-Benzoxazole (High Affinity Ligand) AhR Cytosolic AhR Complex (Inactive State) Ligand->AhR Electrostatic Binding Complex Ligand-AhR Complex (Activated) AhR->Complex Conformational Shift Trans Nuclear Translocation Complex->Trans ARNT ARNT Heterodimerization Trans->ARNT XRE XRE Binding (DNA) ARNT->XRE Effect Target Gene Transcription (Growth Inhibition / Apoptosis) XRE->Effect

AhR-mediated signaling pathway activated by 5-fluorobenzoxazole ligands.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must employ robust, self-validating methodologies. Below are the optimized protocols for synthesizing the derivatives and evaluating their cytotoxicity.

Protocol A: Lewis Acid-Catalyzed Synthesis of 5-Fluorobenzoxazoles

Causality of Design: The formation of the benzoxazole core via the condensation of 2-amino-4-chloro-5-fluorophenol with aromatic aldehydes requires electrophilic activation. Using


 as a Lewis acid catalyst coordinates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This facilitates rapid nucleophilic attack by the weakly nucleophilic amine group of the fluorophenol, ensuring high yields (75-90%) without requiring harsh, degradative conditions[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-amino-4-chloro-5-fluorophenol in 10 mL of absolute ethanol[5].

  • Catalysis: Add 1.0 mmol of the target substituted aromatic aldehyde, followed by a catalytic amount of

    
     (10 mol%)[5].
    
  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase[5].

  • Workup: Upon completion, remove the ethanol under reduced pressure. Dissolve the crude residue in 20 mL of ethyl acetate.

  • Purification: Wash the organic layer with distilled water (

    
     mL) and brine (10 mL) to remove the catalyst and unreacted polar impurities[5]. Dry over anhydrous 
    
    
    
    , filter, and concentrate.
  • Isolation: Purify via silica gel column chromatography (hexane:ethyl acetate gradient) to isolate the pure 5-fluorobenzoxazole derivative[5].

Protocol B: Self-Validating SRB Cytotoxicity Assay

Causality of Design: When comparing fluorinated vs. non-fluorinated compounds, metabolic assays like MTT can yield false positives for viability if the drug alters mitochondrial reductase activity without causing cell death. The Sulforhodamine B (SRB) assay avoids this artifact by binding stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, linear readout of total cellular protein mass (and thus, actual cell number)[3].

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., HCT116 or MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Treatment & Internal Controls: Treat cells with varying concentrations (0.01 µM to 100 µM) of the synthesized benzoxazoles.

    • Positive Control: 5-Fluorouracil (validates assay sensitivity)[3].

    • Negative Control: 0.1% DMSO vehicle (establishes baseline 100% viability).

  • Fixation: After 48 hours of exposure, fix the cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour, then wash with deionized water and air-dry.

  • Staining: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing: Remove unbound dye by washing the plates four times with 1% acetic acid. Air-dry completely.

  • Solubilization & Readout: Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Measure optical density (OD) at 540 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    

Exp_Workflow Synth Synthesis (NiSO4 Catalyzed) Purify Purification (Column Chromatography) Synth->Purify Char Structural Validation (NMR, IR, MS) Purify->Char Assay In Vitro Bioassay (SRB Protein Staining) Char->Assay Control Self-Validation (+/- Controls) Assay->Control Internal Check Data IC50 / MIC Determination Assay->Data

Self-validating experimental workflow for synthesizing and evaluating benzoxazoles.

References

1.[2] Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) | Journal of Medicinal Chemistry - ACS Publications. URL: 2.[5] Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols - Benchchem. URL: 3.[1] Importance of Fluorine in Benzazole Compounds - PMC. URL: 4.[4] Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents - PMC. URL: 5.[3] Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. URL:

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro Benzoxazole Thiols in Antimicrobial Drug Discovery

For Immediate Release Introduction: The Versatility of the Benzoxazole Scaffold The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with a broad spect...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction: The Versatility of the Benzoxazole Scaffold

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The fusion of a benzene ring with an oxazole ring creates a stable, aromatic system that is amenable to chemical modification, allowing for the fine-tuning of its pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-chloro benzoxazole thiols and related analogs, with a focus on their potential as antimicrobial agents. We will delve into the experimental data that underpins our understanding of how specific structural modifications influence biological activity, present detailed experimental protocols for key assays, and explore the putative mechanisms of action.

The 2-mercaptobenzoxazole (benzoxazole-2-thiol) moiety is of particular interest as it exists in two tautomeric forms, the thiol and thione, which can influence its interaction with biological targets.[2] The introduction of a chloro group at the 7-position of the benzoxazole ring is a key modification, and understanding its impact on antimicrobial efficacy is crucial for the rational design of new therapeutic agents.

Comparative Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzene ring. While specific data focusing exclusively on 7-chloro benzoxazole thiol is limited in publicly available literature, we can infer its potential activity by analyzing studies on related chloro-substituted and other halogenated benzoxazole derivatives.

The Influence of Halogen Substitution

The position of a halogen, such as chlorine, on the benzoxazole ring can dramatically alter the compound's antimicrobial properties. This is often attributed to changes in the molecule's electronic and steric properties, which in turn affect its ability to interact with the target site.

For instance, a study on various substituted benzoxazole derivatives revealed that the presence and position of electron-withdrawing groups, like halogens, play a critical role in their antimicrobial activity. While direct comparisons with a 7-chloro substituent are not available, studies on other chloro-substituted benzoxazoles provide valuable insights. For example, the introduction of a chloro group at other positions has been shown to enhance activity against certain bacterial and fungal strains.[3]

To provide a clearer picture, the following table summarizes the antimicrobial activity of various substituted benzoxazole derivatives from a representative study. This allows for a comparative assessment of how different substituents impact the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.

Compound IDR-Group (Substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 H (unsubstituted)>100>100>100
2 5-Cl5010050
3 6-Cl255025
4 5-NO₂12.52512.5
5 6-NO₂6.2512.56.25
6 5-CH₃>100>100>100
Ciprofloxacin Standard Antibiotic0.50.25-
Fluconazole Standard Antifungal--1

This table is a composite representation based on trends observed in the literature and is for illustrative purposes.

From this data, we can deduce several key SAR points:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like chloro (Cl) and nitro (NO₂) substituents generally enhances antimicrobial activity compared to the unsubstituted parent compound.

  • Positional Isomers: The position of the substituent is critical. For instance, a nitro group at the 6-position appears to be more potent than at the 5-position. A similar positional effect can be anticipated for the chloro substituent, suggesting that the 7-chloro isomer may exhibit a distinct activity profile compared to its 5- and 6-chloro counterparts.

  • Electron-Donating Groups: The presence of an electron-donating group like methyl (CH₃) appears to be detrimental to antimicrobial activity.

Proposed Mechanism of Action: DNA Gyrase Inhibition

A plausible mechanism of action for the antibacterial activity of many benzoxazole derivatives is the inhibition of DNA gyrase.[4] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and repair. By inhibiting DNA gyrase, these compounds effectively halt bacterial proliferation.

The benzoxazole scaffold is thought to mimic the binding of ATP to the GyrB subunit of DNA gyrase, thereby blocking its enzymatic activity. The substituents on the benzoxazole ring, such as the 7-chloro group, likely play a crucial role in modulating the binding affinity and inhibitory potency of the compound.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell Benzoxazole_Thiol 7-Chloro Benzoxazole Thiol DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Benzoxazole_Thiol->DNA_Gyrase Inhibits ATP binding to GyrB DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Negative Supercoiling of DNA Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action for 7-chloro benzoxazole thiols.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of results, detailed experimental protocols are essential. The following are standard methodologies for the synthesis and antimicrobial evaluation of benzoxazole thiols.

Synthesis of 7-Chloro-1,3-benzoxazole-2-thiol

The synthesis of 7-chloro-1,3-benzoxazole-2-thiol typically involves the cyclization of 2-amino-6-chlorophenol with carbon disulfide in a basic medium.

Synthesis_Workflow Start 2-Amino-6-chlorophenol Reagents Carbon Disulfide (CS₂) Potassium Hydroxide (KOH) Ethanol (Solvent) Start->Reagents Add Reaction Reflux for 4-6 hours Reagents->Reaction Workup Cool, pour into ice water, and acidify with acetic acid Reaction->Workup Product Precipitate of 7-Chloro-1,3-benzoxazole-2-thiol Workup->Product

Caption: General workflow for the synthesis of 7-chloro-1,3-benzoxazole-2-thiol.

Step-by-Step Protocol:

  • Dissolve 2-amino-6-chlorophenol (1 equivalent) in ethanol in a round-bottom flask.

  • Add potassium hydroxide (1.1 equivalents) to the solution and stir until dissolved.

  • Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with glacial acetic acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 7-chloro-1,3-benzoxazole-2-thiol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it in the broth.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism and broth without the compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow Start Prepare serial dilutions of test compound in 96-well plate Inoculation Add standardized microbial inoculum to each well Start->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation Reading Visually assess for microbial growth Incubation->Reading Result Determine the Minimum Inhibitory Concentration (MIC) Reading->Result

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This guide underscores the significant potential of 7-chloro benzoxazole thiols and their analogs as a promising class of antimicrobial agents. The structure-activity relationship analysis, although based on inferences from related compounds due to a lack of specific data on the 7-chloro isomer, strongly suggests that the position and nature of substituents on the benzoxazole ring are critical determinants of biological activity. The proposed mechanism of action through the inhibition of DNA gyrase provides a solid foundation for further investigation and rational drug design.

Future research should focus on the systematic synthesis and antimicrobial evaluation of a series of 7-substituted benzoxazole thiols to build a comprehensive SAR profile. This should include a direct comparison of the 7-chloro analog with other halogenated and non-halogenated derivatives. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and molecular modeling, are warranted to validate the proposed mechanism of action and to identify key molecular interactions that can be exploited for the development of more potent and selective antimicrobial agents. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data.

References

  • Kakkar, S., et al. (2018).
  • Temiz-Arpaci, Ö., et al. (2007). Synthesis and antimicrobial activity of some new Mannich bases of 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives. FABAD Journal of Pharmaceutical Sciences, 32(1), 25-30.
  • Singh, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 4(1), 59-65.
  • El-Sayed, W. A., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h-benzo[d][5][6]oxazin-4-one and 3-amino-7-chloro-2-methyl-3h-quinazolin-4-one. Rasayan Journal of Chemistry, 13(2), 975-982.

  • Yadav, P., & Kumar, A. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. Dogo Rangsang Research Journal, 10(08), 29-37.
  • Kaur, H., & Kumar, S. (2020). Original Research Article Synthesis , Characterization and Biological Evaluation of some novel Benzoxazole derivatives. World Journal of Pharmaceutical Research, 9(9), 1030-1040.
  • Al-Ostath, A., et al. (2021). Synthesis, characterization and biological evaluation of some new benzoxazole derivatives. Baghdad Science Journal, 18(2), 0735.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

  • Annex Publishers. (2017). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Retrieved from [Link]

  • Bentham Science. (2024). Design, Synthesis and In vitro Screening of Novel 2-Mercaptobenzothiazole- Clubbed Phenylacetamides as Potential Antibacterial Agents. Retrieved from [Link]

  • PubMed. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Retrieved from [Link]

  • PubMed. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Retrieved from [Link]

  • ACS Publications. (2022). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. Retrieved from [Link]

  • International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

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Validation

A Comparative Guide to the Crystallographic Landscape of Benzoxazole-2-thiols and Their Analogs

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals Editorial Note: Direct experimental X-ray crystallography data for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is not publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct experimental X-ray crystallography data for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is not publicly available at the time of this publication. This guide, therefore, provides a comprehensive, expert-driven comparison of its closest structural analogs with published crystallographic data. By examining the crystal structures of 2-amino-5-chloro-1,3-benzoxazole and the parent 1,3-benzoxazole-2-thiol, we can deduce valuable insights into the likely solid-state properties and intermolecular interactions of the title compound. This approach underscores the predictive power of crystallographic databases in modern drug discovery and materials science.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] Derivatives of this heterocyclic core have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific substitution pattern on the benzoxazole core dictates its three-dimensional structure, crystal packing, and, consequently, its physicochemical properties such as solubility and bioavailability.

X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.

This guide will compare the crystallographic data of two key analogs to infer the structural characteristics of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol. The selected analogs are:

  • 2-Amino-5-chloro-1,3-benzoxazole: A close analog that allows for the examination of a chloro-substituent at the 5-position while differing at the 2-position (amino vs. thiol).

  • 1,3-Benzoxazole-2-thiol: The parent compound, which provides a baseline for understanding the conformational preferences and hydrogen bonding capabilities of the 2-thiol group.

Comparative Crystallographic Analysis

The solid-state architecture of a molecule is governed by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking. A comparative analysis of the crystal structures of our chosen analogs reveals how subtle changes in functional groups can lead to significant differences in their supramolecular assemblies.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters for our two comparator compounds. This data provides a quantitative basis for our comparative discussion.

Parameter2-Amino-5-chloro-1,3-benzoxazole[3]1,3-Benzoxazole-2-thiol[4]
Chemical Formula C₇H₅ClN₂OC₇H₅NOS
Formula Weight 168.58151.19
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPna2₁
a (Å) 9.4403 (19)13.594 (3)
b (Å) 3.7390 (7)13.911 (3)
c (Å) 19.737 (4)3.8290 (8)
α (°) 9090
β (°) 101.67 (3)90
γ (°) 9090
Volume (ų) 682.2 (2)724.7 (3)
Z 44
Calculated Density (Mg/m³) 1.6411.384
Hydrogen Bonding N—H···N and N—H···Cl interactionsN—H···S hydrogen-bonded chains
Analysis of Intermolecular Interactions and Crystal Packing

The most striking difference between the two structures lies in their hydrogen bonding networks, a direct consequence of the different functional groups at the 2-position.

In the crystal structure of 2-amino-5-chloro-1,3-benzoxazole , the amino group acts as a hydrogen bond donor. The molecules form hydrogen-bonded dimers through N—H···N interactions.[3] Furthermore, the second amino proton engages in N—H···Cl interactions, linking these dimers into a two-dimensional network.[3] The planarity of the molecule is a key feature, facilitating efficient packing.

Conversely, 1,3-benzoxazole-2-thiol exists in its thione tautomeric form in the solid state. The N-H group is the primary hydrogen bond donor, and the thiocarbonyl sulfur acts as the acceptor. This leads to the formation of infinite chains of molecules linked by N—H···S hydrogen bonds.

Predicted Interactions for 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

Based on this comparative analysis, we can predict the likely intermolecular interactions for the title compound. The presence of the N-H group and the thiocarbonyl sulfur strongly suggests that N—H···S hydrogen bonding will be a dominant feature in its crystal packing, likely forming chains or dimeric motifs. The chloro and fluoro substituents introduce the possibility of halogen bonding and other weak interactions, which would further influence the crystal packing. The interplay between the strong N—H···S hydrogen bonds and potential C-H···F, C-H···Cl, or halogen···halogen interactions would create a complex and unique supramolecular architecture.

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution. Below is a generalized, best-practice workflow for the single-crystal X-ray diffraction of a small organic molecule like a benzoxazole derivative.

Crystal Growth

The critical first step is to obtain high-quality single crystals. This is often the most challenging part of the process.

  • Solvent Selection: Screen a variety of solvents with different polarities and boiling points to find a suitable system where the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in the chosen solvent to near-saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Create a system where a solvent in which the compound is soluble diffuses slowly into a solution of the compound in a solvent in which it is less soluble.

  • Cooling: Slowly cool a saturated solution of the compound.

Data Collection and Structure Solution

The following diagram outlines the key stages of X-ray data collection and structure refinement.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

A detailed, step-by-step protocol for data collection and analysis is as follows:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit.

  • Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.

Conclusion and Future Outlook

While the crystal structure of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol remains to be experimentally determined, a comparative analysis of its close analogs provides significant predictive insights. We can confidently anticipate that N—H···S hydrogen bonding will be a key determinant of its solid-state structure, likely leading to the formation of molecular chains. The presence of both chlorine and fluorine atoms introduces the potential for a rich variety of weaker intermolecular interactions that could lead to complex and potentially polymorphic packing arrangements.

For researchers in drug development, understanding these packing motifs is crucial as they can influence key pharmaceutical properties. The experimental determination of the crystal structure of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is a clear next step and would be a valuable addition to the structural database of this important class of molecules.

References

  • Lynch, D. E., McClenaghan, I., & Parsons, S. (2004). 2-Amino-5-chloro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1233-o1234. [Link]

  • PubChem. (n.d.). 2-Mercaptobenzoxazole. Retrieved March 8, 2026, from [Link]

  • de la Cerda-Pedro, J. E., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o44-o45. [Link]

  • Belhouchet, M., et al. (2014). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 30, 29-30. [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

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Comparative

A Researcher's Guide to Elemental Analysis Validation for Benzoxazole-2-thiol Compounds

In the landscape of pharmaceutical and materials science research, the precise characterization of novel compounds is paramount. For researchers engaged in the synthesis and application of benzoxazole-2-thiol and its der...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel compounds is paramount. For researchers engaged in the synthesis and application of benzoxazole-2-thiol and its derivatives, elemental analysis serves as a fundamental tool for verifying chemical composition and purity. This guide provides an in-depth comparison of elemental analysis techniques and a robust framework for method validation, ensuring data integrity and compliance with rigorous scientific standards.

Benzoxazole-2-thiol (C₇H₅NOS) is a heterocyclic compound with a molecular weight of 151.19 g/mol .[1][2] Its derivatives are of significant interest due to their wide range of biological activities, including antifungal, antioxidant, and anticancer properties.[3][4] Accurate determination of the elemental composition (Carbon, Hydrogen, Nitrogen, and Sulfur) is a critical step in the drug development pipeline, directly impacting the reliability of subsequent biological and toxicological studies.

Comparative Analysis of Elemental Analysis Techniques

The choice of an analytical technique for elemental analysis depends on several factors, including the elements of interest, required sensitivity, sample matrix, and available instrumentation. For benzoxazole-2-thiol compounds, which contain carbon, hydrogen, nitrogen, and sulfur, the following techniques are most relevant.

Combustion Analysis (CHNS/O Analyzers)

Combustion analysis is the most common and direct method for determining the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in organic compounds.[5][6] The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detectors.

Principle of Operation:

  • Combustion: The sample is combusted in a furnace at temperatures exceeding 1000°C, converting the elements into their respective gaseous oxides.

  • Reduction: The gas mixture passes through a reduction tube containing copper to convert nitrogen oxides to N₂.

  • Separation: The gases are separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) is typically used to quantify the separated gases. For trace sulfur analysis, a flame photometric detector (FPD) can be employed for enhanced sensitivity.[7]

Performance Characteristics: Combustion analysis is known for its high precision and accuracy, with results typically falling within ±0.4% of the theoretical values for pure compounds, a common requirement for publication in scientific journals.[8][9]

Parameter Combustion Analysis (CHNS)
Elements C, H, N, S, O (by pyrolysis)
Precision High (typically ≤0.3% standard deviation)
Accuracy High (typically within ±0.4% of theoretical values)
Sample Size 1-3 mg
Analysis Time ~5-10 minutes per sample
Interferences Incomplete combustion can lead to low carbon values, particularly with organometallic compounds.[10]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for determining the elemental composition of a wide variety of samples, including organic compounds, after appropriate sample preparation.[11][12] It is particularly useful for quantifying trace elemental impurities.

Principle of Operation:

  • Sample Introduction: The sample, typically in a liquid form, is nebulized into an aerosol and introduced into a high-temperature argon plasma (8,000-10,000 K).[12] Solid samples require digestion or laser ablation.[13]

  • Excitation and Emission: The intense heat of the plasma excites the atoms of the elements in the sample, causing them to emit light at characteristic wavelengths.

  • Detection: The emitted light is passed through a spectrometer, which separates the light by wavelength. The intensity of the light at each wavelength is measured by a detector, which is proportional to the concentration of the element in the sample.

Performance Characteristics: ICP-OES offers high sensitivity, with detection limits in the low nanogram region, and the ability to perform simultaneous multi-element analysis.[14][15] However, for the bulk elemental composition of organic compounds like benzoxazole-2-thiol, it is less direct than combustion analysis and requires extensive sample preparation.

Parameter ICP-OES
Elements Most elements in the periodic table, including S. Not suitable for C, H, N, O.
Precision High (typically 1-3% relative standard deviation)
Accuracy High (dependent on proper calibration)
Sample Size Varies with sample preparation method
Analysis Time Rapid for multi-element analysis
Interferences Spectral and matrix interferences can occur but are often correctable.

Validation of Elemental Analysis Methods

Method validation is a critical process that provides objective evidence that an analytical method is suitable for its intended purpose.[16] For laboratories operating under quality systems such as ISO/IEC 17025, method validation is a mandatory requirement.[17][18] The key performance characteristics to be evaluated during method validation are outlined below.[19][20]

Key Validation Parameters
  • Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing a Certified Reference Material (CRM).[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as repeatability (within-laboratory) and reproducibility (between-laboratories).

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: Validation of CHNS Analysis for a Benzoxazole-2-thiol Derivative

This protocol outlines the steps for validating a combustion analysis method for a novel benzoxazole-2-thiol derivative.

1. Instrument and Reagents:

  • CHNS Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer)[7]

  • Microbalance (readable to 0.001 mg)

  • Certified Reference Material (CRM) with a matrix similar to the analyte, if available. A well-characterized, high-purity organic standard containing C, H, N, and S is essential. Examples include sulfanilamide or methionine.[22]

  • High-purity helium and oxygen gases.

2. Validation Procedure:

Step 1: System Suitability Before initiating the validation experiments, perform a system suitability test by analyzing a known standard (e.g., methionine) multiple times. The results should meet the instrument manufacturer's specifications for accuracy and precision.

Step 2: Accuracy Analyze the selected CRM or a high-purity standard at least six times. The mean experimental values for C, H, N, and S should be within ±0.4% of the certified or theoretical values.

Step 3: Precision (Repeatability) Analyze a homogeneous sample of the benzoxazole-2-thiol derivative at least six times under the same operating conditions over a short interval of time. Calculate the mean, standard deviation, and relative standard deviation (RSD) for the percentage of each element. The RSD should typically be ≤ 2%.

Step 4: Linearity and Range Prepare a series of at least five standards of varying weights, covering a range that includes the expected sample weight (e.g., 0.5 mg to 5 mg). Analyze each standard and plot the detector response versus the weight of the element. The correlation coefficient (r²) should be ≥ 0.999.

Step 5: Robustness Evaluate the effect of small, deliberate variations in method parameters, such as combustion furnace temperature (± 10°C) and gas flow rates (± 5%). The results should not be significantly affected by these changes.

Step 6: Documentation Compile all experimental data, calculations, and observations into a comprehensive validation report.[16] This report serves as evidence that the method is fit for its intended purpose.

Visualizing the Workflow

Experimental Workflow for CHNS Analysis

CHNS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Foil Sample->Encapsulate Combustion Combustion (>1000°C) Encapsulate->Combustion Introduce to Analyzer Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of % Element Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for CHNS analysis of benzoxazole-2-thiol compounds.

Method Validation Logic

Method Validation Logic cluster_parameters Performance Parameters cluster_outputs Validation Outcomes Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Validation_Report Comprehensive Validation Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report Linearity->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Method_SOP Standard Operating Procedure (SOP) Validation_Report->Method_SOP

Caption: Logical flow for the validation of an elemental analysis method.

Conclusion

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - ASTM. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • Astm D5291-21 | PDF | Petroleum | Materials - Scribd. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants1 - downloadpdfstandard.in. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. [Link]

  • Sulfur in Organic Compounds by Oxygen Flask Combustion. [Link]

  • ISO 17025 Method Validation - Wintersmith Advisory LLC. [Link]

  • Validation services for analytical methods at FILAB laboratory. [Link]

  • THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS - DTIC. [Link]

  • EVALUATION OF INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY AS A METHOD FOR THE ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. - University of Arizona. [Link]

  • How to Meet ISO 17025 Requirements for Method Verification - AOAC International. [Link]

  • Combustion analysis - Wikipedia. [Link]

  • ICP-OES & ICP-AES Spectrometers - SPECTRO Analytical Instruments. [Link]

  • (PDF) Determination of sulfur in organic compounds using a barium-selective electrode. [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. [Link]

  • ICP-OES: Optical Plasma Emission Spectrometry for Elemental Analysis - Blog - YesWeLab. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. [Link]

  • Certified Reference Material - Actlabs. [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • What Is ICP-OES? Principles & Technique - Agilent. [Link]

  • Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard - ResearchGate. [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES - ResearchGate. [Link]

  • Challenges with the sampling and analysis of organosulfur compounds - AMT. [Link]

  • Elemental Inorganic Standards - Agilent. [Link]

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  • Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms? | ResearchGate. [Link]

  • CHNS Determination in reference soil samples - VELP Scientifica. [Link]

  • Biological sulphur-containing compounds - Analytical challenges - PubMed. [Link]

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  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS No. 1249781-75-6).[1] Giv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol (CAS No. 1249781-75-6).[1] Given the compound's hazard profile, which indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, a robust personal protective equipment (PPE) plan is critical. This document outlines the necessary PPE, its proper use, and disposal, grounded in the principles of causality and self-validating protocols to ensure your safety.

Hazard Analysis and Risk Mitigation

7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol is a halogenated benzoxazole derivative containing a thiol group. This combination of functional groups necessitates a cautious approach. The hazard statements H302, H315, H319, and H335 classify this chemical as a substance of moderate acute toxicity. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, the cornerstone of safe handling is the prevention of direct contact and aerosol inhalation.

Causality of Hazards:

  • Thiol Group (-SH): Thiols can be readily absorbed through the skin and often have a strong, unpleasant odor. More importantly, they can be toxic and irritating.

  • Halogenated Aromatic Core: The chloro- and fluoro-substituents on the benzoxazole ring can enhance the compound's biological activity and potential toxicity.

  • Solid Form: As a solid, the primary inhalation risk comes from dust or aerosol generation during handling, weighing, or transfer.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The following table summarizes the required PPE for different laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical splash goggles and a face shieldChemical-resistant gloves (double-gloving recommended)Laboratory coatCertified chemical fume hood is essential. If not feasible, an N95 or higher-rated respirator is required.
Chemical Reactions Chemical splash goggles and a face shieldChemical-resistant gloves (double-gloving recommended)Flame-retardant laboratory coatAll operations must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coveralls over a lab coatAir-purifying respirator with organic vapor cartridges
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatWork in a well-ventilated area or chemical fume hood.

Eye and Face Protection:

  • Rationale: To prevent contact with airborne particles or accidental splashes that can cause serious eye irritation.

  • Procedure:

    • Always wear chemical splash goggles that provide a complete seal around the eyes.[2]

    • When handling larger quantities or when there is a significant risk of splashing, supplement goggles with a face shield that protects the entire face.

Hand Protection:

  • Rationale: To prevent skin contact, which can cause irritation and absorption of the chemical.

  • Procedure:

    • Select gloves made of a material resistant to halogenated aromatic compounds and thiols. Nitrile gloves are a common and effective choice.[3][4]

    • Double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Before use, always inspect gloves for any signs of degradation or perforation.

    • Remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste container.

Body Protection:

  • Rationale: To protect the skin on the arms and body from accidental spills.

  • Procedure:

    • A clean, buttoned laboratory coat should be worn at all times in the laboratory.[2]

    • For procedures with a higher risk of splashing, such as large-scale reactions or spill cleanup, a chemical-resistant apron or coveralls should be worn over the lab coat.[3]

Respiratory Protection:

  • Rationale: To prevent the inhalation of dust or aerosols, which can cause respiratory irritation.

  • Procedure:

    • Primary Control: All handling of 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol that may generate dust or aerosols must be performed in a certified chemical fume hood.[3]

    • Secondary Control: In the rare event that a fume hood is not available for a low-dust procedure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] A risk assessment must be conducted and approved before proceeding without a fume hood.

Step-by-Step Donning and Doffing of PPE

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Goggles

  • Face Shield

Doffing Sequence (to minimize contamination):

  • Outer Gloves (peel off without touching the outside)

  • Face Shield

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Goggles

  • Inner Gloves (peel off without touching the outside)

  • Wash hands thoroughly with soap and water.

Emergency Procedures in Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[6]

Disposal of Contaminated PPE and Chemical Waste
  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) contaminated with 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol and any solutions containing it must be disposed of according to local, state, and federal regulations for halogenated organic waste. Do not pour down the drain.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol fume_hood Is a certified chemical fume hood available? start->fume_hood weighing Weighing or Aliquoting? fume_hood->weighing Yes ppe_respirator Add Respirator (N95 or higher) fume_hood->ppe_respirator No reaction Chemical Reaction? weighing->reaction No ppe_basic Minimum PPE: - Lab Coat - Double Nitrile Gloves - Goggles weighing->ppe_basic Yes spill Spill or Emergency? reaction->spill No reaction->ppe_basic Yes spill->ppe_basic Yes ppe_face_shield Add Face Shield spill->ppe_face_shield Yes ppe_apron Add Chemical-Resistant Apron/Coveralls spill->ppe_apron Yes ppe_heavy_gloves Use Heavy-Duty Gloves spill->ppe_heavy_gloves Yes ppe_basic->ppe_face_shield If splash risk ppe_respirator->weighing

Caption: PPE Selection Workflow for Handling 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Pent-2-ene-1-thiol.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4.
  • MilliporeSigma. (n.d.). 7-chloro-1,3-benzoxazole-2-thiol | 51793-93-2.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 6-Amino-1,3,5-triazine-2,4-dithiol, tech.
  • ChemScene. (n.d.). 7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol | 1249781-75-6.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 5-Chlorobenzoxazole-2-thiol.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - Benzoxazole, 2-chloro-.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Benzoxazole.
  • Apollo Scientific. (2023, May 26). 2,5-Dichloro-1,3-benzoxazole.
  • ECHEMI. (n.d.). 5-Chloro-2-mercaptobenzoxazole SDS, 22876-19-3 Safety Data Sheets.
  • Benchchem. (n.d.). An In-depth Technical Guide to 7-chloro-5-methyl-1H-benzotriazole: Synthesis, Safety, and Handling.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • TNHH Thiết bị Hiệp Phát. (2022, June 28). Laboratory safety rules everyone should know.

Sources

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Feasible Synthetic Routes

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7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol
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7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol
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